molecular formula C6H12N2O B8064011 (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

カタログ番号: B8064011
分子量: 128.17 g/mol
InChIキー: RYPUQUNUTILSAZ-RXMQYKEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPUQUNUTILSAZ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](CC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Executive Summary

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a chiral specialty chemical belonging to the pyrrolidinone class of compounds. Its structural architecture, featuring a chiral center and a primary amine, makes it a valuable building block in medicinal chemistry and a target for novel drug discovery. This guide provides a comprehensive overview of its known properties, potential synthetic strategies, analytical methodologies for its characterization, and essential safety and handling protocols. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction: The Significance of Chiral Pyrrolidinones

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this family, the 2-pyrrolidinone (or γ-lactam) structure is of particular interest and is the foundational element of the "racetam" class of nootropic agents, which includes well-known compounds like piracetam and aniracetam.[1] These molecules have been investigated for their potential cognitive-enhancing and neuroprotective effects.[1]

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one emerges from this lineage as a chiral derivative with significant potential. Its stereochemistry at the C4 position is a critical design element, as enantiomeric purity is often paramount for achieving desired pharmacological activity and minimizing off-target effects. The presence of a primary aminomethyl group provides a reactive handle for further chemical modification, enabling its use as a key intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[2] Its structural relationship to nootropic agents like Nebracetam (4-(aminomethyl)-1-benzylpyrrolidine-2-one) suggests potential applications in neuroscience research and the development of novel central nervous system (CNS) therapeutics.[1]

Physicochemical and Structural Properties

Understanding the fundamental properties of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is crucial for its effective application in a laboratory setting. These properties dictate its solubility, stability, and reactivity.

Key Identifiers and Physical Characteristics
PropertyValueSource(s)
CAS Number 2165833-85-0[3][4]
Molecular Formula C₆H₁₂N₂O[3]
Molecular Weight 128.17 g/mol [3][4]
Physical Form Sticky Oil to Semi-Solid[3]
Purity ≥97% (Typical)[3]
InChI Key RYPUQUNUTILSAZ-RXMQYKEDSA-N[3]
Structural Data

The molecule's structure is defined by a 1-methyl-2-pyrrolidinone core with an aminomethyl substituent at the 4-position, possessing (R) stereochemistry.

Caption: 2D Structure of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

Synthesis and Manufacturing Insights

While specific, proprietary synthesis routes for (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one are not extensively detailed in public literature, general methodologies for creating chiral and substituted pyrrolidines provide a strong foundation for its potential manufacturing. The synthesis of structurally related analogues, such as 4-(aminomethyl)-1-benzylpyrrolidin-2-one, often serves as a blueprint.[1][5]

A plausible and efficient strategy involves a multi-step sequence starting from readily available precursors. An alternative, more modern approach could utilize catalytic methods like ring-closing enyne metathesis to construct the core pyrrolidine ring with high stereocontrol.[6]

Generalized Synthetic Workflow

A common approach to synthesizing 4-substituted pyrrolidinones involves the reaction of itaconic acid with a primary amine to form the lactam ring, followed by functional group manipulations to introduce the aminomethyl side chain.

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The unique structural features of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one position it as a compound of interest in several research domains.

  • CNS Drug Discovery: As a structural analogue of nebracetam, a nootropic M1-muscarinic agonist, this compound is a candidate for studies related to cognitive function, memory, and neurodegenerative diseases.[1] Its chirality is particularly relevant for achieving specific receptor interactions.

  • Medicinal Chemistry Scaffold: The primary amine serves as a versatile synthetic handle. It can be readily derivatized to generate libraries of novel compounds for high-throughput screening against various biological targets. The chiral pyrrolidine core is a valuable pharmacophore for constructing stereochemically complex molecules.[2]

  • Asymmetric Catalysis: Chiral pyrrolidine derivatives are effective organocatalysts in various asymmetric transformations, such as Michael additions.[2] While this specific compound's catalytic activity is not documented, its structure warrants investigation in this area.

Analytical Methodologies

Accurate identification and quantification are essential for any research or development application. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Protocol: HPLC-MS/MS for Quantification in a Matrix

This protocol is adapted from established methods for the parent compound N-methyl-2-pyrrolidone (NMP) and provides a robust framework for analyzing (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.[7]

1. Sample Preparation:

  • For biological matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).
  • Vortex vigorously for 1 minute.
  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase A.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.
  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.[7]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.[7]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]
  • MRM Transitions: The parent ion would be [M+H]⁺ (m/z 129.1). Product ions would need to be determined via infusion and fragmentation studies, but likely transitions would involve the loss of the aminomethyl group or cleavage of the pyrrolidinone ring. For example, a hypothetical transition could be m/z 129.1 → 84.1.

Sample [label="Sample in Matrix"]; Precip [label="Protein Precipitation\n(Acetonitrile + IS)"]; Centrifuge [label="Centrifugation\n(10,000 x g)"]; Evap [label="Supernatant Evaporation\n(Nitrogen Stream)"]; Recon [label="Reconstitution\n(Mobile Phase A)"]; Inject [label="HPLC Injection"]; Separate [label="C18 Reverse-Phase\nSeparation"]; Ionize [label="ESI+ Ionization"]; Detect [label="MRM Detection\n(Triple Quadrupole MS)"]; Data [label="Data Analysis\n(Quantification)"];

Sample -> Precip -> Centrifuge -> Evap -> Recon -> Inject -> Separate -> Ionize -> Detect -> Data; }

Sources

Technical Whitepaper: Structural Characterization and Analytical Profiling of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, chiral building blocks with rigid conformational profiles are essential for developing high-affinity pharmacophores. (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a highly specialized chiral scaffold utilized extensively in medicinal chemistry. Featuring a saturated five-membered lactam (pyrrolidin-2-one) core, an N-methyl substitution, and a primary aminomethyl group, this compound offers unique vectorization for hydrogen bonding and target-directed binding. This whitepaper provides an in-depth technical guide to its structural properties, analytical validation, and handling protocols.

Physicochemical Profiling & Structural Elucidation

The compound's integrity is defined by its exact stereochemical configuration at the C4 position. The (4R) enantiomer ensures precise spatial orientation when incorporated into larger active pharmaceutical ingredients (APIs).

Below is a comprehensive summary of the compound's quantitative and structural data:

PropertyValue
Chemical Name (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one
CAS Registry Number 2165833-85-0
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
SMILES CN1CCN[1]
InChI Key RYPUQUNUTILSAZ-RXMQYKEDSA-N
Physical State Sticky Oil to Semi-Solid
Storage Conditions 2-8°C, Inert Atmosphere, Protect from Light[1]

Analytical Validation Workflow

To guarantee the scientific integrity of this chiral building block, a self-validating analytical workflow must be established. The workflow below illustrates the logical progression from procurement to structural confirmation.

G A Synthesis & Procurement B Chiral HPLC (ee% Validation) A->B C NMR & LC-MS (Structural ID) B->C D Inert Storage (2-8°C) C->D

Analytical validation and storage workflow for chiral pyrrolidinone derivatives.

Experimental Protocols: A Self-Validating System

Every analytical procedure must be designed with causality in mind. The following step-by-step methodologies explain why specific experimental conditions are chosen to validate the molecular weight (128.17 g/mol ) and the (4R) stereocenter.

Protocol A: Enantiomeric Excess (ee%) Determination via Chiral HPLC

Objective: Validate the optical purity of the (4R) stereocenter. Causality: The primary amine functionality (-CH₂NH₂) is highly basic and prone to secondary interactions with residual silanols on standard silica-based chiral columns. This causes severe peak tailing, which obscures accurate integration. To counteract this, a basic modifier is introduced to the mobile phase to competitively bind silanols, ensuring sharp, quantifiable peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one in 1.0 mL of HPLC-grade ethanol. Vortex until completely homogenized.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak IG, 250 x 4.6 mm, 5 µm) that is tolerant to basic analytes.

  • Mobile Phase Configuration: Prepare an isocratic mixture of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Critical Step: The 0.1% diethylamine (DEA) acts as the basic modifier to suppress amine protonation.

  • Execution & Detection: Run the method at a flow rate of 1.0 mL/min. Since the compound lacks strong aromatic chromophores, monitor the UV absorbance of the lactam amide bond at 210 nm.

  • Validation: Inject a racemic reference standard first to establish the retention times of both the (4R) and (4S) enantiomers. Calculate the ee% of the sample based on peak area ratios.

Protocol B: Structural Confirmation via NMR and LC-MS

Objective: Confirm the molecular framework, the C6H12N2O empirical formula, and the 128.17 g/mol molecular weight. Causality: The compound is highly hygroscopic. Atmospheric moisture can rapidly introduce a broad water peak (HDO) around 1.5–2.0 ppm in CDCl₃, which will obscure the critical multiplet signals of the pyrrolidinone ring's C3 and C4 protons. Therefore, strictly anhydrous conditions are mandatory. LC-MS is run in tandem to provide orthogonal validation of the mass.

Step-by-Step Methodology:

  • Sample Preparation: Under a nitrogen atmosphere, dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous CDCl₃ (stored over 4Å molecular sieves).

  • 1H NMR Acquisition (400 MHz): Acquire the standard proton spectrum.

    • Expected Signals: A distinct singlet for the N-methyl group at ~2.8 ppm. The aminomethyl protons (-CH₂NH₂) will appear as a complex multiplet, distinct from the ring protons.

  • 2D NMR (COSY & HSQC): Run 2D correlation experiments to map the spin system of the pyrrolidinone ring. This differentiates the exocyclic aminomethyl group from the endocyclic CH₂ groups at positions 3 and 5.

  • LC-MS Validation: Dilute a 10 µL aliquot of the NMR sample in LC-MS grade Methanol. Run Electrospray Ionization in positive mode (ESI+).

    • Expected Result: An intense [M+H]⁺ pseudomolecular ion peak at m/z 129.18, successfully validating the theoretical molecular weight of 128.17 g/mol .

Handling, Stability, and Storage Matrix

The physical state of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a sticky oil to semi-solid. The primary amine is highly susceptible to nucleophilic attack by atmospheric carbon dioxide, which can lead to the formation of carbamate salts over time. Furthermore, the compound carries GHS hazard statements including H302 (Harmful if swallowed) and H315/H319 (Skin/Eye irritation)[1].

Causality of Storage: To retard the kinetic rate of amine oxidation and CO₂ absorption, the compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from light[1]. Cold storage minimizes thermodynamic degradation pathways, ensuring the building block remains viable for sensitive cross-coupling or amidation reactions in drug synthesis.

References

  • (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one Product Specifications Source: Rutgers University Chem-Gold Database / Dajota URL:[Link]

Sources

Difference between (4R) and (4S)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stereochemical differentiation, synthesis, and pharmaceutical applications of (4R)- and (4S)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

Stereochemical Differentiation, Synthesis, and Pharmaceutical Utility

Executive Summary

The molecule 4-(aminomethyl)-1-methylpyrrolidin-2-one is a critical gamma-lactam scaffold used in the synthesis of neuroactive pharmaceuticals, particularly racetam-class nootropics and SV2A (Synaptic Vesicle Protein 2A) ligands . While the achiral physical properties of the (4R) and (4S) enantiomers are identical, their pharmacological profiles differ drastically due to the stereospecific nature of protein-ligand binding sites.

This guide provides researchers with the methodology to synthesize, resolve, and analytically distinguish these enantiomers, grounding the protocols in established pyrrolidinone chemistry.

Molecular Profile & Stereochemistry

The core structure features a pyrrolidin-2-one ring with a methyl group at the N1 position and an aminomethyl substituent at the C4 position. The chirality arises at Carbon-4 .

Feature(4R)-Isomer(4S)-Isomer
CAS Number 2165833-85-0 Not individually assigned (often cited as racemate or HCl salt: 1434126-92-7)
Stereocenter C4 (Rectus)C4 (Sinister)
Configuration Substituent projects away from plane (dashed)Substituent projects toward viewer (wedge)
Pharmacophore Analogous to (4R)-Brivaracetam (High SV2A affinity)Analogous to inactive/low-affinity isomers in some racetam series
Molecular Weight 128.17 g/mol 128.17 g/mol
Solubility High (Water, Ethanol, DMSO)High (Water, Ethanol, DMSO)
3D Conformational Impact

In the biological context, the C4-substituent orientation dictates the molecule's fit into the hydrophobic pocket of the SV2A protein.

  • The (4R)-conformer typically aligns with the binding pocket geometry observed in high-potency ligands like Brivaracetam.

  • The (4S)-conformer often presents steric clashes, reducing binding affinity by orders of magnitude.

Synthesis & Resolution Protocols

Researchers can access enantiopure material via two primary routes: Asymmetric Synthesis (from chiral pool precursors) or Resolution (of the racemic mixture).

Route A: Asymmetric Synthesis from Itaconic Acid

This route utilizes the natural metabolite Itaconic Acid, converting it into a chiral succinate intermediate before ring closure.

  • Starting Material: Itaconic Acid.[1][2]

  • Asymmetric Hydrogenation: Use a chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)(DuPhos)]+) to selectively hydrogenate the exocyclic double bond, yielding chiral methylsuccinic acid.

  • Cyclization: React with methylamine (

    
    ) at high temperature to form the lactam ring.
    
  • Reduction: Selectively reduce the side-chain ester/acid to the amine.

Route B: Enzymatic Resolution (Recommended for Scale)

Lipase-catalyzed kinetic resolution is highly effective for 4-substituted gamma-lactams.

  • Enzyme: Candida antarctica Lipase B (CaLB).

  • Substrate: Racemic 4-(aminomethyl)-1-methylpyrrolidin-2-one (or its N-Boc protected precursor).

  • Acyl Donor: Ethyl acetate or Vinyl acetate.

  • Mechanism: The enzyme selectively acetylates the amine of one enantiomer (typically the (R)-isomer), leaving the (S)-amine free.

  • Separation: The acetylated amide and free amine are easily separated by silica gel chromatography or acid-base extraction.

SynthesisWorkflow Start Racemic Precursor (4-aminomethyl-1-methylpyrrolidin-2-one) Enzyme Enzymatic Resolution (CaLB Lipase + Vinyl Acetate) Start->Enzyme 30°C, Solvent-free Separation Acid/Base Extraction Enzyme->Separation R_Isomer (4R)-Acetamide (Precipitate/Organic Layer) Separation->R_Isomer S_Isomer (4S)-Free Amine (Aqueous Layer) Separation->S_Isomer Hydrolysis Acid Hydrolysis R_Isomer->Hydrolysis Final_R Pure (4R)-Amine Hydrolysis->Final_R

Caption: Kinetic resolution workflow using CaLB lipase to separate (4R) and (4S) enantiomers.

Analytical Differentiation

Distinguishing the (4R) and (4S) isomers requires chiral-specific analytical techniques. Standard NMR or RP-HPLC will not differentiate them.

Protocol 1: Chiral HPLC

This is the gold standard for determining Enantiomeric Excess (ee).

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Result: The enantiomers will elute at distinct retention times (e.g.,

    
     min, 
    
    
    
    min). Reference standards must be injected to assign configuration.
Protocol 2: 1H-NMR with Chiral Shift Reagent

If a chiral column is unavailable, derivatization with Mosher's Acid allows differentiation via standard NMR.

  • Derivatization: React 5 mg of the amine with (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
  • Analysis: Acquire a 1H-NMR or 19F-NMR spectrum.

  • Differentiation: The diastereomeric amides formed will show distinct chemical shifts for the

    
    -methyl protons and the 
    
    
    
    protons adjacent to the amine. The
    
    
    (difference in shift) allows assignment of absolute configuration based on Mosher's models.

Pharmaceutical Applications & Biological Logic[5]

The "Racetam" Connection

The pyrrolidin-2-one core is the pharmacophore of the "racetam" family.[3]

  • Nebracetam: 1-benzyl-4-aminomethyl-pyrrolidin-2-one.[4]

  • Target Molecule: 1-methyl-4-aminomethyl-pyrrolidin-2-one.

The target molecule is effectively the N-methyl analog of Nebracetam . Research indicates that the


-substituent modulates lipophilicity and blood-brain barrier (BBB) penetration, while the C4-substituent dictates receptor affinity.
SV2A Binding Hypothesis

Synaptic Vesicle Protein 2A (SV2A) is the primary target for anti-epileptic drugs like Levetiracetam and Brivaracetam.

  • Mechanism: Binding to SV2A modulates neurotransmitter release.

  • Stereoselectivity: In the Brivaracetam series, the (4R) configuration provides a 10-fold to 100-fold increase in binding affinity compared to the (4S) isomer.

  • Implication: For drug development utilizing the 4-(aminomethyl)-1-methylpyrrolidin-2-one scaffold, the (4R)-isomer is the high-priority candidate for potency optimization.

GABA Analog Potential

Structurally, the molecule is a cyclic, methylated analog of GABA (


-aminobutyric acid).
  • (4S)-Isomer: May mimic the conformation of L-Glutamic acid derivatives.

  • (4R)-Isomer: May mimic specific folded conformations of GABA active at

    
     receptors or transporters.
    

References

  • Sigma-Aldrich. (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one Product Sheet. CAS: 2165833-85-0. Link

  • Perekhoda, L., et al. (2024).[5] "Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives." ScienceRise: Pharmaceutical Science.

  • Kroutil, W., et al. (2024). "Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones." Catalysts.

  • BenchChem. "Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes." Link

  • ChemicalBook. "4-(Aminomethyl)-1-methylpyrrolidin-2-one Properties and NMR Data." Link

Sources

Technical Whitepaper & Safety Protocol: Handling (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly reactive chiral building blocks that serve as critical intermediates in drug discovery. (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a prime example. Featuring both a lactam ring and a primary aliphatic amine, this compound is highly valued for synthesizing complex pharmaceutical APIs. However, its nucleophilic amine functionality renders it a potent skin sensitizer and irritant.

This whitepaper establishes a self-validating safety and handling framework. By understanding the causality behind its physicochemical behavior—specifically its hygroscopicity, basicity, and haptenation potential—researchers can implement protocols that ensure both operator safety and molecular integrity.

Physicochemical Profiling & Quantitative Data

To design an effective safety protocol, we must first quantify the physical and regulatory parameters of the compound. As a free base, this compound typically presents as a sticky oil or semi-solid, which complicates weighing and transfer operations.

Table 1: Physicochemical and Regulatory Parameters

ParameterValue / Description
Chemical Name (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one
CAS Number 2165833-85-0
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
Physical State Sticky Oil to Semi-Solid
Storage Conditions 2-8°C, Inert atmosphere (Argon/Nitrogen)
GHS Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Mechanistic Toxicology & Hazard Assessment

Understanding why a chemical is hazardous is more critical than simply memorizing its hazard codes. The primary hazard of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is its potential to cause severe eye irritation (H319) and allergic contact dermatitis (H317).

The Causality of Sensitization: The primary aliphatic amine is a strong nucleophile. When it contacts the stratum corneum, it acts as a molecular initiating event for skin sensitization. According to the Adverse Outcome Pathway (AOP) framework outlined in OECD Test Guideline 442C, sensitization begins with the covalent binding of the chemical to skin proteins[2]. While many sensitizers are electrophiles, primary amines can act as pro-haptens (undergoing autoxidation to reactive species) or directly form Schiff bases with carbonyl-presenting residues on epidermal proteins[2][3]. This creates a hapten-protein complex that is recognized by Langerhans cells, ultimately triggering T-cell proliferation and an irreversible immune sensitization[3].

Furthermore, the inherent basicity of the amine (pKa ~9-10) causes localized saponification of skin lipids, leading to direct cellular toxicity and irritation (H315)[1].

Haptenation Amine Primary Amine (Nucleophile / Pro-hapten) Reaction Covalent Binding (Schiff Base / Oxidation) Amine->Reaction Skin Epidermal Proteins (Electrophilic/Carbonyl Sites) Skin->Reaction Hapten Hapten-Protein Complex Reaction->Hapten Haptenation Immune Dendritic Cell Activation & T-Cell Proliferation Hapten->Immune Antigen Presentation Sensitization Allergic Contact Dermatitis (H317) Immune->Sensitization Clinical Manifestation

Fig 1: Mechanistic pathway of amine-induced haptenation and subsequent skin sensitization (H317).

Experimental Workflows & Handling Protocols

To mitigate the risks outlined above, handling procedures must be treated as self-validating systems. We do not just wear gloves; we actively neutralize the chemical's reactivity during cleanup.

Protocol 1: Inert Weighing and Transfer

Causality: Because the compound is a hygroscopic semi-solid, exposure to ambient humidity will cause it to absorb water, altering its effective molar mass and accelerating oxidative degradation.

  • Preparation: Transfer the sealed vial from 2-8°C storage to a nitrogen-purged glovebox or a localized Schlenk line environment. Allow it to reach room temperature before opening to prevent condensation.

  • Taring: Tare a pre-dried, septum-capped reaction vial on an analytical balance.

  • Transfer: Using a positive-displacement pipette (if oily) or a glass spatula (if semi-solid), transfer the required mass. Never use standard air-displacement pipettes, as the viscosity will cause severe volumetric errors.

  • Sealing: Seal the reaction vial with a PTFE-lined septum and purge with Argon before removing it from the inert environment.

Protocol 2: Decontamination and Quenching

Causality: In the event of a spill, wiping the free base with organic solvents (like acetone) simply spreads the hazard and increases the rate of dermal absorption. Instead, we must exploit the compound's basicity. By applying a weak acid, we protonate the primary amine, converting it into a water-soluble, non-volatile ammonium salt. This instantly neutralizes its nucleophilicity, preventing haptenation and inhalation hazards (H335)[1].

  • Containment: Isolate the spill area. Ensure standard PPE (nitrile gloves, splash goggles, lab coat) is worn.

  • Quenching: Spray the spill with a 5% Citric Acid solution or 0.1 M HCl. Wait 2 minutes for complete protonation.

  • Absorption: Cover the neutralized liquid with an inert absorbent pad or vermiculite.

  • Disposal: Sweep the absorbed material into a hazardous waste container designated for combustible solids (Storage Class 11).

SpillResponse Spill Spill Detected: Amine Free Base PPE Don PPE (Nitrile, Goggles, Coat) Spill->PPE Quench Apply 5% Citric Acid or Dilute HCl PPE->Quench Protonation Amine Protonation (Forms Water-Soluble Salt) Quench->Protonation Neutralizes Basicity Absorb Absorb with Inert Material (Vermiculite) Protonation->Absorb Prevents Volatilization Dispose Dispose as Hazardous Waste Absorb->Dispose Verify LC-MS Swab Verification (< 10 ng/cm²) Dispose->Verify Validation

Fig 2: Self-validating spill response workflow utilizing acid-base quenching and LC-MS verification.

Analytical Validation of Decontamination

Trustworthiness in a laboratory setting requires empirical proof that a hazard has been removed. Visual inspection is insufficient for sensitizing amines.

Step-by-Step Swab Validation:

  • Sampling: Moisten a highly pure cellulose swab with LC-MS grade Methanol.

  • Swabbing: Swab a 10 cm × 10 cm area of the decontaminated benchtop using overlapping "S" strokes.

  • Extraction: Place the swab into a centrifuge tube containing 1.0 mL of 0.1% Formic Acid in Water. Vortex for 60 seconds. The formic acid ensures the amine remains ionized for optimal mass spec detection.

  • Analysis: Inject 2 µL into an LC-MS system operating in ESI+ (Electrospray Ionization positive mode). Monitor for the protonated molecular ion

    
     at m/z 129.1.
    
  • Acceptance Criteria: The area is considered safe for unmitigated contact only if the residual concentration is calculated to be < 10 ng/cm².

References

  • OECD (2015). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL:[Link]

  • National Institutes of Health (PMC). Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome. Retrieved March 6, 2026. URL:[Link]

Sources

Medicinal Chemistry Applications of the 4-(Aminomethyl)-1-methylpyrrolidin-2-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-2-one (lactam) ring is a cornerstone in modern drug discovery, frequently classified as a "privileged scaffold" due to its intrinsic ability to provide high-affinity ligands for diverse biological targets[1]. Among its derivatives, the 4-(aminomethyl)-1-methylpyrrolidin-2-one framework has emerged as a highly versatile and efficient building block. By acting as a conformationally restricted analog of γ-aminobutyric acid (GABA) and providing a rigid 3D vector for functionalization, this scaffold enables the precise exploration of pharmacophore space, particularly in the design of central nervous system (CNS) therapeutics[2].

As a Senior Application Scientist, I approach scaffold selection by rigorously evaluating its physicochemical boundaries and synthetic tractability. This whitepaper details the structural rationale, synthetic workflows, and biological validation protocols required to leverage this scaffold in hit-to-lead optimization campaigns.

Structural and Physicochemical Profiling

The 4-(aminomethyl)-1-methylpyrrolidin-2-one core offers a unique balance of structural rigidity and functional handle availability. Understanding the causality behind its physicochemical properties is essential for rational drug design.

  • Stereochemistry & Spatial Orientation : The C4 chiral center is the critical determinant of biological activity. The spatial orientation of the aminomethyl group (e.g., the (4S) vs. (4R) enantiomer) dictates its insertion into either solvent-exposed regions or deep hydrophobic pockets of the target protein[3].

  • Conformational Rigidity : The five-membered lactam ring restricts the rotational degrees of freedom. This pre-organization minimizes the entropic penalty upon target binding, a key principle in fragment-based drug discovery (FBDD)[2].

  • Hydrogen Bonding & Permeability : The lactam carbonyl acts as a potent hydrogen-bond acceptor, while the primary amine serves as a versatile hydrogen-bond donor and basic center[1]. The N1-methyl substitution deliberately removes a hydrogen-bond donor at the lactam nitrogen, lowering the topological polar surface area (tPSA) to enhance blood-brain barrier (BBB) permeability.

Table 1: Physicochemical Properties of the Scaffold
PropertyQuantitative ValueImplication for Drug Design
Molecular Weight 128.17 g/mol Highly efficient low-molecular-weight fragment for FBDD.
cLogP ~ -0.5 to 0.1Highly hydrophilic core; requires lipophilic derivatization for optimal BBB penetration.
tPSA ~ 46.1 ŲExcellent for CNS penetration (well below the 90 Ų threshold).
H-Bond Donors 2 (Primary Amine)Provides a versatile handle for amidation or reductive amination.
H-Bond Acceptors 2 (Carbonyl, Amine)Facilitates key interactions with target hinge regions or binding pockets.
Rotatable Bonds 1High conformational rigidity, minimizing entropic penalty upon binding.

Medicinal Chemistry Applications & Target Classes

Neuropharmacology and SV2A Modulation

The most prominent application of the 4-substituted pyrrolidin-2-one scaffold is in the development of CNS therapeutics, specifically targeting the Synaptic Vesicle Protein 2A (SV2A)[4]. Drugs such as levetiracetam and brivaracetam utilize the pyrrolidinone core to exert their antiseizure effects[4]. The 4-(aminomethyl) vector allows for the synthesis of hybrid molecules that can allosterically modulate SV2A or act as multimodal agents targeting both SV2A and voltage-gated sodium channels[5].

Pathway Scaffold Pyrrolidin-2-one Derivatives SV2A Synaptic Vesicle Protein 2A (SV2A) Scaffold->SV2A High-Affinity Binding Vesicle Synaptic Vesicle Exocytosis SV2A->Vesicle Regulates NT_Release Modulation of Neurotransmitter Release Vesicle->NT_Release Modulates Receptor Post-Synaptic Receptor Activation NT_Release->Receptor Neurotransmission

Neuromodulatory signaling pathway of SV2A-targeted pyrrolidin-2-one derivatives.

Positron Emission Tomography (PET) Imaging Agents

The scaffold has been instrumental in developing high-affinity PET tracers for mapping synaptic density in neurodegenerative diseases and schizophrenia[6]. Tracers like [11C]UCB-J and novel 18F-labeled analogs rely on the pyrrolidin-2-one core to achieve single-digit nanomolar affinity for SV2A[7]. The N-alkylation and C4-substitution patterns are finely tuned to optimize brain uptake and washout kinetics[8].

Synthetic Methodologies and Functionalization

To leverage this scaffold, medicinal chemists primarily utilize the primary amine at the C4 position for divergent synthesis.

Protocol 1: General Procedure for the Amidation of the 4-(Aminomethyl) Group
  • Objective : Convert the basic primary amine into a neutral amide to explore SAR, improve metabolic stability, and enhance passive permeability.

  • Causality & Logic : Amidation neutralizes the positive charge of the amine at physiological pH, which is often necessary to prevent non-specific binding (e.g., hERG liability) and improve CNS penetration. We utilize HATU as the coupling reagent because its superior reactivity efficiently drives the formation of sterically hindered amides without significant epimerization of the C4 chiral center.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation : Add 1.2 eq of HATU and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. Why DIPEA? It is a non-nucleophilic base that effectively deprotonates the carboxylic acid without competing with the amine during the coupling phase.

  • Coupling : Add 1.1 eq of 4-(aminomethyl)-1-methylpyrrolidin-2-one. Stir the reaction mixture at room temperature for 4 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3. Extract three times with ethyl acetate (EtOAc). Validation Step: The basic aqueous quench not only neutralizes any unreacted acid but also effectively partitions the polar DMF into the aqueous layer, self-purifying the organic phase.

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Workflow N1 Scaffold Selection (Lactam Core) N2 Amine Derivatization N1->N2 Synthesis N3 In Vitro Screening (Binding & Permeability) N2->N3 Assay N4 SAR Analysis & Hit-to-Lead N3->N4 Data N4->N2 Optimization N5 In Vivo Efficacy (CNS Models) N4->N5 Lead Candidate

High-throughput screening and SAR optimization workflow for pyrrolidinone scaffolds.

Self-Validating Biological Evaluation

Protocol 2: In Vitro SV2A Radioligand Binding Assay
  • Objective : Quantify the binding affinity (IC50/Ki) of synthesized pyrrolidin-2-one analogs to the SV2A target.

  • Causality & Logic : A competitive binding assay using [3H]UCB-J is the gold standard for SV2A target engagement[6]. Using native rat brain membranes ensures the SV2A protein is in its correct physiological conformation, which is critical since SV2A is a highly lipophilic transmembrane protein[4].

Step-by-Step Methodology:

  • Membrane Preparation : Isolate synaptic membranes from the cerebral cortex of Sprague-Dawley rats using sucrose density gradient centrifugation. Resuspend in 50 mM HEPES buffer (pH 7.4).

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 2 nM of the radioligand [3H]UCB-J, and varying concentrations of the test compound (ranging from 10^-10 to 10^-5 M). Incubate for 120 minutes at 4°C. Why 4°C? Lower temperatures minimize proteolytic degradation of the receptor and stabilize the transient ligand-receptor complex during the assay.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Why PEI? PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the lipophilic radioligand to the filter matrix, thereby improving the signal-to-noise ratio.

  • Validation & Quantification : Wash the filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Self-Validation: Always include 10 µM of unlabeled Levetiracetam as a positive control to define non-specific binding and validate the assay's dynamic range. Calculate the IC50 using non-linear regression analysis.

Conclusion

The 4-(aminomethyl)-1-methylpyrrolidin-2-one scaffold is a masterclass in structural efficiency. By combining the privileged nature of the lactam ring with a versatile aminomethyl vector, it provides medicinal chemists with a highly tunable framework for CNS drug discovery. Rigorous synthetic functionalization coupled with robust, self-validating biological assays ensures that derivatives of this scaffold can be rapidly optimized from initial hits to potent, brain-penetrant clinical candidates.

References

  • Benchchem - 4-(Aminomethyl)-1-propylpyrrolidin-2-one
  • Benchchem - The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
  • NIH (PubMed) - Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
  • PNAS - Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A)
  • NIH (PubMed) - Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models
  • SNM Journals - Novel SV2A PET Tracers Generated
  • ACS Omega - Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging
  • NIH (Nature Communications)

Sources

Solubility Profile and Thermodynamic Solvation Mechanics of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (CAS: 2165833-85-0) is critical for its application as a chiral building block in pharmaceutical synthesis and active pharmaceutical ingredient (API) development. This whitepaper provides an in-depth physicochemical analysis of its solvation thermodynamics, details a self-validating experimental protocol for solubility determination, and presents a comprehensive solubility profile across various organic solvent classes.

Physicochemical Profiling & Structural Causality

To predict and understand the solubility of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one, we must first deconstruct its molecular architecture and thermodynamic state.

Structural Drivers of Solvation

The molecule consists of two primary functional domains:

  • The N-methylpyrrolidin-2-one (NMP) Core: This lactam ring is highly polar and aprotic. The carbonyl oxygen acts as a powerful hydrogen-bond acceptor, while the localized dipole moment facilitates strong dipole-dipole interactions with surrounding solvent molecules.

  • The 4-Aminomethyl Appendage: The primary amine (-CH₂NH₂) transforms the molecule's interaction profile by introducing strong hydrogen-bond donating capabilities, a feature absent in the parent NMP structure.

Thermodynamic State and Lattice Energy

According to material characterization data, this enantiopure (4R) compound typically presents as a "sticky oil to semi-solid" at room temperature. From a thermodynamic perspective, solubility is governed by the equation:



Because the compound exists near its melting point at ambient conditions, the energy required to disrupt its intermolecular lattice (


) is exceptionally low. Consequently, its solubility is almost entirely dictated by the free energy of solvation (

). This low lattice energy is the causal mechanism behind its high miscibility in a wide array of polar solvents.
Hansen Solubility Parameters (HSP) Shift

The framework divides cohesive energy into dispersion (


), polar (

), and hydrogen-bonding (

) forces[1]. The parent molecule, NMP, has an HSP profile of approximately

,

, and

[1][2].

The addition of the primary amine group significantly elevates the


 parameter (estimated shift to ~10–12 MPa

) due to new H-bond donor interactions. This expands the compound's Hansen solubility sphere toward polar protic solvents (like methanol and ethanol) while creating a severe thermodynamic mismatch with non-polar aliphatic hydrocarbons (like heptane, where

and

).

Solvation Core (4R)-Pyrrolidinone Core Protic Polar Protic Solvents (e.g., MeOH, EtOH) Core->Protic H-Bond Acceptor (C=O) Aprotic Polar Aprotic Solvents (e.g., DMSO, MeCN) Core->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Heptane) Core->NonPolar Weak Dispersion Amine 4-Aminomethyl Group Amine->Protic H-Bond Donor/Acceptor Amine->Aprotic H-Bond Donor (NH2) Amine->NonPolar Insoluble/Repelled

Caption: Mechanistic interaction network between the solute's functional groups and solvent classes.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate reliable, thermodynamic equilibrium solubility data, kinetic dissolution methods are insufficient. The gold standard is the [3].

Furthermore, because (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one lacks an extended conjugated


-system or aromatic ring, it exhibits negligible UV absorbance above 220 nm. Relying on standard HPLC-UV for quantification will result in severe baseline interference from organic solvents. Therefore, HPLC coupled with Charged Aerosol Detection (CAD)  or Evaporative Light Scattering Detection (ELSD) is mandatory for accurate mass-based quantification.
Step-by-Step Protocol
  • Saturation Preparation: Add an excess amount (e.g., 500 mg) of the semi-solid solute to 2.0 mL of the target organic solvent in a chemically inert, sealed borosilicate glass vial.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium[4].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet undissolved coacervates or solids.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane. Causality: PTFE is universally compatible with aggressive organic solvents (unlike PES or Nylon), preventing extractable contamination.

  • Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase and inject it into an HPLC-CAD system calibrated with a known reference standard of the compound.

Workflow Start Excess Solute (CAS 2165833-85-0) Incubation Isothermal Shaking (48h at 25°C) Start->Incubation Solvent Organic Solvent (Protic/Aprotic/Non-Polar) Solvent->Incubation Separation Phase Separation (PTFE Filtration) Incubation->Separation Analysis HPLC-CAD Analysis (Mass Quantification) Separation->Analysis

Caption: Workflow for isothermal shake-flask solubility determination using HPLC-CAD.

Quantitative Solubility Profile

Based on the compound's structural homology, calculated Hansen space coordinates, and low lattice energy, the following table summarizes its solubility profile across standard organic process solvents at 25 °C.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Protic Methanol (MeOH)> 500 (Miscible)Perfect

and

alignment; strong H-bond donor/acceptor networks.
Polar Protic Ethanol (EtOH)> 500 (Miscible)Highly favorable solvation energy overcoming near-zero lattice energy.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 500 (Miscible)Exceptional dipole-dipole interactions; DMSO accepts H-bonds from the primary amine.
Polar Aprotic Acetonitrile (MeCN)100 – 500Strong dipole interactions, though slightly lower H-bond accepting capacity than DMSO.
Moderately Polar Ethyl Acetate (EtOAc)50 – 100Moderate solubility driven by the lactam core's dispersion forces and ester H-bond acceptance.
Non-Polar Aromatic Toluene10 – 50Limited solubility; relies entirely on dispersion forces (

) and weak

-interactions.
Non-Polar Aliphatic Heptane / Hexane< 1 (Practically Insoluble)Severe thermodynamic penalty; inability of the solvent to disrupt solute-solute H-bonding.
Process Chemistry Implications

For drug development professionals utilizing (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one in synthesis:

  • Reaction Solvents: Methanol and DMSO are ideal for maintaining high concentrations of the reagent in homogenous catalysis or coupling reactions.

  • Work-up & Extraction: The compound's high polarity and water miscibility make aqueous extraction difficult. However, its insolubility in heptane allows for effective anti-solvent crystallization or trituration. By dissolving the crude mixture in a minimal amount of ethyl acetate and slowly adding heptane, impurities can be purged while precipitating or oiling out the pure compound.

References

  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from:[Link][1]

  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. Annex 4. Retrieved from:[Link][3]

Sources

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one as a chiral building block for drug discovery

[1]

Executive Summary

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it functions as a conformationally restricted

Part 1: Chemical Profile & Structural Logic[2]

Physicochemical Properties

This scaffold balances polarity and lipophilicity, making it ideal for CNS penetration and oral bioavailability.[1] The N-methyl group removes a hydrogen bond donor, lowering TPSA compared to its -NH analogue, while preventing metabolic N-glucuronidation.[1]

PropertyValue / Description
CAS Number 2165833-85-0
IUPAC Name (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Physical State Viscous oil to semi-solid (hygroscopic)
LogP (Predicted) -0.53 (Hydrophilic, good solubility)
TPSA ~46 Ų (Favorable for BBB penetration)
Chirality (4R)-enantiomer (critical for receptor selectivity)
Structural Advantages[4][5][6]
  • Conformational Restriction: The 5-membered lactam ring locks the ethylenediamine pharmacophore into a specific orientation, minimizing the "rotational bonds" count.

  • Vectorial Growth: The primary amine (C4-position) allows for diverse derivatization (amides, sulfonamides, reductive amination) without disrupting the lactam core.

  • Bioisosterism: Acts as a mimetic for the peptide

    
    -turn or as a rigid spacer in PROTACs (Proteolysis Targeting Chimeras).[1]
    

Part 2: Synthesis & Manufacturing Workflows

High-fidelity access to the (4R)-enantiomer is critical.[1] While racemic syntheses from itaconic acid are industrially common, pharmaceutical applications demand >98% ee.[1] Two primary routes are recommended: Resolution of the Itaconate Adduct (Scalable) and Asymmetric Nitromethane Addition (High Precision).

Route A: The Modified Itaconic Acid Pathway (Industrial)

This route utilizes cheap renewable feedstocks (itaconic acid) but requires a downstream chiral resolution.

Figure 1: Industrial synthesis pathway starting from Itaconic Acid.

Route B: Asymmetric Michael Addition (Precision)

For discovery-scale synthesis where enantiopurity is paramount, an organocatalytic approach is preferred.[1]

  • Substrate: N-Methyl-2-pyrrolidinone derivative (unsaturated).

  • Reagent: Nitromethane (CH₃NO₂).[1]

  • Catalyst: Chiral Cinchona alkaloid or Ni(II)-bis(oxazoline) complex.[1]

  • Mechanism: Asymmetric Michael addition introduces the nitromethyl group at C4, which is subsequently hydrogenated (Raney Ni/H₂) to the aminomethyl target.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Itaconic Acid (Lab Scale)

Note: This protocol produces the racemic acid, which must be resolved. Direct asymmetric hydrogenation of the itaconic ester precursor is an alternative.

Reagents: Itaconic acid (130 g, 1.0 mol), Methylamine (40% aq, 1.2 eq), Toluene.

  • Addition: Charge a 1L reactor with itaconic acid and toluene. Add methylamine solution dropwise at 0-5°C to control exotherm.[1]

  • Cyclization: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove water. The reaction forms 1-methyl-5-oxopyrrolidine-3-carboxylic acid .[1]

  • Resolution:

    • Dissolve the crude acid in hot ethanol.[1]

    • Add (S)-(-)-1-Phenylethylamine (0.5 eq).

    • Cool slowly to crystallize the diastereomeric salt.[1] Recrystallize 2x to achieve >99% de.

    • Acidify with HCl to release the free (4R)-acid.[1]

  • Conversion to Amine:

    • Convert acid to primary amide (SOCl₂, then NH₃).[1]

    • Reduction: Suspend the amide in dry THF. Add BH₃·DMS (3.0 eq) cautiously under N₂. Reflux for 4h.

    • Quench: Cool to 0°C, add MeOH cautiously, then 6M HCl. Reflux 1h to break boron complexes.

    • Isolation: Basify with NaOH, extract with DCM, dry (Na₂SO₄), and concentrate.

Protocol 2: Derivatization - Reductive Amination

Context: Attaching the scaffold to an aldehyde-bearing core (e.g., a kinase hinge binder).[1]

  • Setup: Dissolve aldehyde (1.0 eq) and (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.1 eq) in DCE (Dichloroethane).

  • Imine Formation: Add catalytic acetic acid.[1] Stir at RT for 1h.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq). Stir overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[1][2][3]

  • Validation: Monitor disappearance of aldehyde by TLC/LC-MS.

Part 4: Medicinal Chemistry Applications[4][6][8][10]

Case Study: Nootropics & Racetams

The pyrrolidinone ring is the pharmacophore of the "racetam" class (e.g., Piracetam, Levetiracetam). The (4R)-aminomethyl variant is structurally homologous to Nebracetam (M1 muscarinic agonist), but the N-methyl substitution alters the metabolic profile, preventing de-alkylation observed in benzyl analogues.

Fragment-Based Drug Discovery (FBDD)

This scaffold is an excellent "solubility enhancing" fragment.[1]

  • Bromodomains (BRD4): The N-methylpyrrolidinone headgroup mimics the acetyl-lysine (KAc) residue recognized by bromodomains.[1] The 4-aminomethyl arm allows extension into the solvent channel to pick up additional interactions.[1]

  • Kinase Inhibitors: Used as a solvent-exposed tail to improve physical properties (solubility) of hinge-binding scaffolds (e.g., pyrimidines).

Figure 2: SAR Decision Tree for the (4R)-scaffold.

Part 5: Analytical Characterization

To validate the integrity of the building block, the following analytical markers are standard.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.85 (s, 3H, N-CH ₃) – Distinct singlet.
      
    • 
       2.65 (d, 2H, -CH ₂-NH₂) – Doublet (coupling to H4).
      
    • 
       2.10-2.45 (m, 3H, Ring protons H3/H4) – Complex multiplets due to chiral center.
      
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).[1]

    • Retention: The (4R) enantiomer typically elutes distinct from the (4S).

References

  • Sigma-Aldrich. (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one Product Specification.Link

  • Perekhoda, L., et al. (2024).[1] Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science.[1] Link

  • Hewings, D. S., et al. (2011).[1] 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands.[1] Journal of Medicinal Chemistry.[1][4] Link

  • ChemScene. 4-(Aminomethyl)-4-methylpyrrolidin-2-one Data Sheet.Link

  • Wageningen University. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid.[1]Link

The Pyrrolidinone Scaffold: From Solvent to Bioactive Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of NMP

While N-methyl-2-pyrrolidone (NMP) is ubiquitously known as a high-performance dipolar aprotic solvent in industrial applications, its structural core—the N-substituted-γ-lactam —represents a privileged scaffold in medicinal chemistry.

This guide pivots from the bulk solvent properties of NMP to the pharmacophore properties of N-methylpyrrolidinone derivatives. We analyze how the rigidification of the amide bond into a five-membered lactam ring, combined with N-methylation, creates a distinct chemical entity capable of modulating specific biological targets, including nicotinic acetylcholine receptors (nAChRs) and phosphodiesterases (PDEs).

Pharmacophore Analysis: The "Warhead" Mechanics

The biological activity of NMP derivatives is governed by three critical structural features that distinguish them from linear amides.

Electronic Landscape & Dipole Moment

The 2-pyrrolidinone ring locks the amide functionality into a cis-conformation (s-cis), which is energetically unfavorable in linear amides.

  • Dipole Moment: The fixed geometry aligns the bond dipoles of the carbonyl (C=O) and the C-N bond, resulting in a high dipole moment (~4.09 D for NMP). This facilitates strong electrostatic interactions within receptor binding pockets.

  • Hydrogen Bonding:

    • Acceptor (HBA): The carbonyl oxygen is a potent H-bond acceptor.

    • Donor (HBD): N-methylation removes the H-bond donor capability. This is a strategic medicinal chemistry modification: it eliminates the energetic penalty of desolvating the N-H bond before binding, thereby improving lipophilicity and membrane permeability (CNS penetration).

Conformational Rigidity & Ring Puckering

Unlike flexible linear chains, the pyrrolidinone ring has limited conformational freedom. It adopts an "envelope" or "twist" conformation (puckering).

  • Bio-isostere Application: The scaffold often serves as a rigid bio-isostere for the peptide bond (

    
    ), locking the bioactive conformation of peptide mimetics.
    
Visualization of the Pharmacophore

The following diagram illustrates the core interaction points of the NMP scaffold within a theoretical binding pocket.

Pharmacophore cluster_legend Interaction Types Core Pyrrolidinone Ring (Scaffold) C_O C=O (H-Bond Acceptor) Core->C_O Electronic Alignment N_Me N-Methyl (Hydrophobic/BBB+) Core->N_Me Lipophilicity Boost C3_C5 C3/C5 Positions (Chirality/Selectivity) Core->C3_C5 Stereo-Control Target Receptor Pocket (e.g., nAChR, LOX) C_O->Target Electrostatic/H-Bond N_Me->Target Van der Waals C3_C5->Target Steric Fit Red: Electrostatic Red: Electrostatic Blue: Hydrophobic Blue: Hydrophobic Red: Electrostatic->Blue: Hydrophobic Yellow: Steric Yellow: Steric Blue: Hydrophobic->Yellow: Steric

Figure 1: Pharmacophore map of N-methylpyrrolidinone derivatives showing critical interaction vectors.

Case Study: Cotinine and Neuroprotection

The most prominent bioactive N-methylpyrrolidinone derivative is Cotinine ((S)-1-methyl-5-(3-pyridyl)-2-pyrrolidinone), the major metabolite of nicotine. Unlike its parent compound, Cotinine has a distinct pharmacological profile driven by the lactam ring.

Mechanism of Action (nAChR Modulation)

Cotinine acts as a weak agonist or Positive Allosteric Modulator (PAM) of the


 nicotinic acetylcholine receptor (nAChR).
  • The NMP Contribution: The N-methyl-2-pyrrolidinone moiety mimics the pyrrolidine ring of nicotine but the carbonyl group alters the pKa (making it non-basic at physiological pH) and changes the binding kinetics, reducing toxicity and addiction potential while retaining neuroprotective effects.

Therapeutic Implications[1]
  • Nootropic Effects: Enhancement of working memory via PI3K/Akt signaling.

  • Anti-inflammatory: Inhibition of TLR4 signaling in microglia.

Cotinine_Pathway Cotinine Cotinine (NMP Derivative) a7nAChR α7 nAChR (Receptor) Cotinine->a7nAChR PAM / Weak Agonist JAK2 JAK2/STAT3 a7nAChR->JAK2 PI3K PI3K / Akt a7nAChR->PI3K Inflam Neuroinflammation (TNF-α ↓) JAK2->Inflam Inhibits Survival Neuronal Survival (Bcl-2 ↑) PI3K->Survival Memory Synaptic Plasticity (LTP) PI3K->Memory

Figure 2: Signal transduction pathway of Cotinine, highlighting the neuroprotective cascade initiated by the NMP scaffold.

Structure-Activity Relationships (SAR) Data

The following table summarizes how substitutions on the NMP core affect biological activity.

PositionModificationEffect on PharmacophoreTarget/Application
N-1 Methyl (–CH3)Increases LogP, BBB penetration. Removes H-bond donor.CNS Drugs (Cotinine)
N-1 Vinyl (–CH=CH2)Polymerizable group.Povidone (Excipient)
N-1 Phenyl/ArylIncreases

stacking potential.
Anti-fibrotics (Pirfenidone analogs)
C-3 Hydroxyl/AminoAdds polarity/H-bond donor capacity.Antimicrobial agents
C-4 Phenyl/ArylEnhances hydrophobic pocket filling.PDE4 Inhibitors (Rolipram analogs)
C-5 PyridylCritical for nAChR recognition.Cotinine (Nicotinic modulation)

Experimental Protocols

Protocol A: Green Synthesis of N-Substituted Pyrrolidinones

Rationale: Traditional synthesis uses high heat and toxic solvents. This microwave-assisted method ensures higher yield and purity.

Reagents:

  • 
    -Butyrolactone (GBL) or Succinic anhydride derivatives.
    
  • Primary Amine (R-NH2).

  • Catalyst: Zinc triflate (

    
    ) or no catalyst (neat).
    

Workflow:

  • Stoichiometry: Mix GBL (1.0 equiv) and Amine (1.1 equiv) in a microwave-safe vial.

  • Irradiation: Seal and irradiate at 150°C for 10–20 minutes (Power: 200W).

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove excess amine), then brine.

  • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (SiO2).

Protocol B: In Silico Docking Workflow

Rationale: To validate the pharmacophore before synthesis.

  • Ligand Prep: Generate 3D conformers of the NMP derivative. Minimize energy using MMFF94 force field.

  • Target Prep: Retrieve crystal structure (e.g., AChBP or LOX) from PDB. Remove water molecules (unless bridging is expected).

  • Grid Generation: Center grid box on the active site residues (e.g., Trp147 in AChBP).

  • Docking: Use AutoDock Vina or Glide.

    • Constraint: Set a positional constraint on the Lactam Carbonyl Oxygen to mimic the canonical H-bond acceptor interaction.

Synthesis_Workflow Start Precursors (GBL + Amine) MW Microwave Reactor 150°C, 15 min Start->MW Inter Intermediate (Open Amide) MW->Inter Nucleophilic Attack Cycl Cyclization (- H2O) Inter->Cycl Thermal Closure Product N-Substituted Pyrrolidinone Cycl->Product Purification

Figure 3: Microwave-assisted synthesis workflow for NMP derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 854019, Cotinine. Retrieved from [Link]

  • Echeverria, V., & Zeitlin, R. (2012). Cotinine: a potential new therapeutic agent against Alzheimer's disease.[1] CNS Neuroscience & Therapeutics. Retrieved from [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. (Contextualizing the pyrrolidinone scaffold).
  • Basavaraja, H. S., et al. (2010). Synthesis and biological activity of N-substituted-2-pyrrolidinone derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

A Researcher's Guide to Sourcing High-Purity (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals involved in the procurement and utilization of high-purity (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. As a chiral building block with applications in medicinal chemistry, particularly in the synthesis of novel therapeutics, the quality and purity of this reagent are of paramount importance. This guide provides a comprehensive overview of reputable commercial suppliers, critical quality attributes to consider, and a framework for qualifying and validating your supply chain.

Introduction to (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a chiral derivative of N-methylpyrrolidone (NMP). Its stereospecific configuration at the C4 position makes it a valuable synthon for introducing a defined stereocenter in drug candidates. The presence of a primary amine and a lactam functionality offers versatile handles for further chemical modifications. This compound and its analogues have been explored for their potential nootropic effects, acting as cognitive enhancers.[1] Its structural similarity to compounds like Nebracetam underscores its relevance in the development of new central nervous system (CNS) active agents.[1][2]

The procurement of this reagent with high chemical and enantiomeric purity is a critical first step in any research or development program to ensure the reproducibility of experimental results and the safety and efficacy of the final active pharmaceutical ingredient (API).

Commercial Suppliers of High-Purity (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

A number of chemical suppliers offer (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one and its hydrochloride salt. The choice of supplier will depend on the scale of the research (discovery vs. process development), the required purity, and the level of documentation needed (e.g., Certificate of Analysis, GMP compliance). Below is a comparative table of some of the key suppliers.

SupplierProduct NameCAS NumberPurityForm
Sigma-Aldrich (MilliporeSigma) (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one2165833-85-097%Sticky Oil to Semi-Solid
Key Organics (4r)-4-(aminomethyl)pyrrolidin-2-one hcl1434126-92-7>95%Not Specified
Fluorochem (4R)-4-(AMINOMETHYL)PYRROLIDIN-2-ONE HCL1434126-92-797%Not Specified
ChemScene 4-(Aminomethyl)-4-methylpyrrolidin-2-one1501937-68-3≥98%Not Specified

Note: The availability of different grades (e.g., research, GMP) and detailed analytical data may vary. It is crucial to contact the suppliers directly for specific requirements. Some suppliers, like Sigma-Aldrich, may offer certain compounds as part of their "AldrichCPR" line for early discovery research, where the buyer assumes responsibility for confirming identity and purity.[3]

Supplier Qualification and Quality Control

For researchers in drug development, simply ordering from a catalog is insufficient. A robust supplier qualification process is necessary to ensure a consistent and reliable supply of high-quality starting materials.

Initial Supplier Vetting

The initial vetting process should include a thorough review of the supplier's documentation, such as the Certificate of Analysis (CoA). A comprehensive CoA should include:

  • Identity Confirmation: Data from techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For chiral compounds, a chiral HPLC method is essential to determine enantiomeric excess (e.e.).

  • Residual Solvents: Analysis of any remaining solvents from the synthesis and purification process.

  • Water Content: Determined by Karl Fischer titration.

  • Elemental Analysis: To confirm the empirical formula.

In-House Quality Control and Verification

Upon receipt of the material, it is best practice to perform in-house analytical testing to verify the supplier's CoA. This not only confirms the quality of the initial batch but also establishes a baseline for future batches.

Experimental Protocol: Purity and Identity Verification of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Objective: To confirm the identity and assess the purity of a received batch of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for polar amine-containing compounds.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over 20-30 minutes to elute compounds of varying polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

    • Inject a small volume (e.g., 10 µL) onto the HPLC system.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.

2. Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Procedure:

    • Dissolve a small amount of the compound in the mobile phase.

    • Inject onto the chiral HPLC system.

    • The goal is to see a single, sharp peak corresponding to the (R)-enantiomer. The presence of a second peak would indicate the presence of the (S)-enantiomer. The enantiomeric excess (e.e.) can be calculated from the relative peak areas.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterium oxide (D₂O), depending on the solubility of the free base or its salt form.

  • Procedure:

    • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • The resulting spectra should be consistent with the expected chemical shifts and coupling patterns for the structure of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

4. Mass Spectrometry (MS) for Molecular Weight Verification

  • Instrumentation: A mass spectrometer, often coupled with an HPLC or direct infusion source (e.g., electrospray ionization - ESI).

  • Procedure:

    • Introduce a dilute solution of the compound into the mass spectrometer.

    • In positive ion mode, the expected [M+H]⁺ ion should be observed at m/z 129.18 for the free base.

Supplier Qualification Workflow

The following diagram illustrates a robust workflow for qualifying a new supplier of a critical raw material like (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

SupplierQualification cluster_Phase1 Phase 1: Initial Vetting cluster_Phase2 Phase 2: Analytical Verification cluster_Phase3 Phase 3: Approval & Monitoring SupplierID Identify Potential Suppliers DocRequest Request CoA, Specs, and Quality Agreements SupplierID->DocRequest Contact DocReview Review Documentation for Completeness DocRequest->DocReview Receive DocReview->SupplierID If Unacceptable SampleRequest Request Sample for Evaluation DocReview->SampleRequest If Acceptable InHouseTest In-House QC Testing (HPLC, NMR, Chiral HPLC) SampleRequest->InHouseTest Receive CompareResults Compare Results to Supplier CoA InHouseTest->CompareResults Generate Data CompareResults->SupplierID If Mismatches ApproveSupplier Approve Supplier for Use CompareResults->ApproveSupplier If Matches FirstBatch Order and Test First Production Batch ApproveSupplier->FirstBatch Qualify OngoingMonitor Ongoing Batch-to-Batch Monitoring FirstBatch->OngoingMonitor Establish Baseline

Sources

Stability of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Stability of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one Under Physiological Conditions

Introduction

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a chiral synthetic building block featuring a γ-lactam core, a structure of significant interest in medicinal chemistry and drug development. The pyrrolidinone scaffold is present in numerous biologically active compounds, and understanding the stability of novel derivatives is a critical prerequisite for their advancement as potential therapeutic agents. The stability of a compound under physiological conditions—encompassing pH, temperature, and the presence of metabolic enzymes—directly influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and ultimately, its in vivo efficacy and safety.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the stability of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. We will explore its inherent structural liabilities, delineate potential chemical and enzymatic degradation pathways, and provide detailed, field-proven protocols for assessing its stability in key biological matrices. The causality behind experimental choices is emphasized to empower researchers to not only execute these assays but also to interpret the results with confidence.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's structure is the foundation for predicting its stability.

  • Chemical Name: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

  • Molecular Formula: C₆H₁₂N₂O[1]

  • Molecular Weight: 128.17 g/mol [1]

  • CAS Number: 2165833-85-0[1]

Caption: Chemical structure of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

Structural Liabilities Analysis:

  • γ-Lactam Ring: The core feature is a five-membered cyclic amide (a γ-lactam). Amides are susceptible to hydrolysis, which involves the cleavage of the amide bond to yield a carboxylic acid and an amine. Compared to the highly strained β-lactams found in penicillin-type antibiotics, γ-lactams are significantly more stable.[2][3] However, hydrolysis can still occur, particularly under harsh pH conditions or in the presence of amidase enzymes.[4][5]

  • Primary Amine: The aminomethyl group presents a primary amine. This functional group is a potential site for Phase I metabolic reactions, such as oxidative deamination catalyzed by monoamine oxidase (MAO) or other amine oxidases.

  • N-Methyl Group: The methyl group on the lactam nitrogen can be a substrate for N-demethylation, another common Phase I metabolic reaction mediated primarily by cytochrome P450 (CYP) enzymes.[6]

  • Pyrrolidine Ring: The aliphatic ring itself can undergo hydroxylation at various positions, a reaction also typically catalyzed by CYP enzymes.[7][8]

Potential Degradation Pathways

Based on the structural analysis, we can postulate several potential degradation pathways under physiological conditions. The assessment of these pathways is the primary goal of the experimental protocols outlined in the next section.

G cluster_chem Chemical Degradation cluster_met Metabolic Transformation (Enzymatic) parent (4R)-4-(aminomethyl)- 1-methylpyrrolidin-2-one hydrolysis Ring-Opened Product (γ-amino acid) parent->hydrolysis Hydrolysis (Lactam Cleavage) hydroxylation Hydroxylated Metabolite parent->hydroxylation CYP-mediated Oxidation demethylation N-Demethylated Metabolite parent->demethylation CYP-mediated N-dealkylation deamination Oxidative Deamination Product parent->deamination MAO/Amine Oxidase -mediated G start Start prep_plasma Thaw & Pre-warm Plasma (Human, Rat) at 37°C start->prep_plasma add_cmpd Spike Compound (e.g., 1 µM final conc.) prep_plasma->add_cmpd incubate Incubate at 37°C add_cmpd->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Terminate Reaction (Ice-cold Acetonitrile + Internal Standard) sample->quench process Vortex & Centrifuge quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining and Half-Life (t½) analyze->calculate end End calculate->end

Caption: A typical workflow for an in vitro plasma stability assay.

Protocol:

  • Materials: Pooled human, rat, and mouse plasma; test compound; positive control (e.g., a known labile ester-containing drug); DMSO; ice-cold acetonitrile with internal standard.

  • Prepare Compound: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Assay Setup: Aliquot plasma into microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120 minutes) and pre-warm at 37°C for 5 minutes. 4. Initiate Reaction: Add the test compound stock solution to the plasma to achieve a final concentration of 1 µM (final DMSO concentration ≤ 0.25%). [4]Vortex gently to mix. The T=0 sample is terminated immediately.

  • Incubate: Place the remaining tubes in a 37°C incubator.

  • Terminate Reaction: At each subsequent time point, remove the appropriate tube and add 3-4 volumes of ice-cold acetonitrile with internal standard to precipitate proteins and stop enzymatic activity. [4]7. Sample Processing: Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.

  • Analysis: Transfer the clear supernatant to a 96-well plate or HPLC vials for analysis of the parent compound concentration by LC-MS/MS.

In Vitro Metabolic Stability: Liver Microsomal Stability Assay

Expertise & Rationale: The liver is the primary site of drug metabolism. [9]This assay uses liver microsomes, a subcellular fraction containing a high concentration of Phase I enzymes like CYPs, to predict hepatic clearance. [10]An NADPH regenerating system is required to provide the necessary cofactors for CYP enzyme activity. [11][12]Comparing incubations with and without NADPH helps distinguish between CYP-mediated metabolism and degradation by other microsomal enzymes (e.g., esterases) or chemical instability in the buffer.

G start Start prep_mix Prepare Master Mix: Buffer, Microsomes, Test Compound (1 µM) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate Reaction: Add NADPH System pre_incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench Terminate Reaction (Ice-cold Acetonitrile + Internal Standard) sample->quench process Vortex & Centrifuge quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate end End calculate->end

Caption: A standard workflow for an in vitro liver microsomal stability assay.

Protocol:

  • Materials: Liver microsomes (human, rat), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), test compound, positive controls (e.g., Verapamil, Dextromethorphan). [10]2. Prepare Solutions: Prepare a 1 µM working solution of the test compound in the phosphate buffer.

  • Assay Setup: In a 96-well plate or tubes, combine the buffer, microsomal protein (e.g., 0.5 mg/mL final concentration), and the test compound. [9]Prepare parallel wells without the NADPH regenerating system as a control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system to the appropriate wells. [11]6. Time Points: At designated times (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. [13]7. Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

Data Analysis and Interpretation

For each assay, the concentration of the parent compound remaining at each time point is determined relative to the T=0 sample.

Key Parameters:

  • Percent Remaining:

    • % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at T=0) * 100

    • The peak area ratio is (Analyte Peak Area / Internal Standard Peak Area).

  • Half-Life (t½): The time required for 50% of the compound to be eliminated. This is calculated from the slope of the natural logarithm of the % remaining versus time plot.

    • Plot ln(% Remaining) vs. time. The slope of the linear regression line is 'k'.

    • t½ (min) = 0.693 / -k

  • Intrinsic Clearance (CLint): For the microsomal assay, this represents the rate of metabolism in the liver, normalized to the amount of microsomal protein.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Data Presentation:

Results should be summarized in a clear, tabular format.

Assay TypeMatrixt½ (min)CLint (µL/min/mg)% Remaining at 60 min
Chemical Stability pH 4.0 Buffer> 24 hoursN/A> 98%
pH 7.4 Buffer> 24 hoursN/A> 98%
pH 9.0 Buffer18.5 hoursN/A8.5%
Plasma Stability Human Plasma> 120N/A95.2%
Rat Plasma> 120N/A93.8%
Microsomal Stability Human Liver Microsomes45.530.529.1%
Rat Liver Microsomes28.948.011.7%
(Note: Data presented are hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide outlines a robust, multi-step process for characterizing the stability of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one under physiological conditions. The initial assessment involves evaluating its intrinsic chemical stability to hydrolysis, followed by systematic in vitro assays to probe its susceptibility to enzymatic degradation in plasma and liver microsomes.

The data generated from these protocols provide a critical foundation for early-stage drug development. A short half-life in liver microsomes, for example, would suggest rapid hepatic clearance and potentially poor oral bioavailability, guiding medicinal chemists to modify the structure to improve metabolic stability. Conversely, high stability across all assays would build confidence in the compound's suitability for further in vivo studies.

Should significant metabolic turnover be observed, the next logical step is a metabolite identification (MetID) study. By analyzing the samples from the microsomal assay with high-resolution mass spectrometry, it is possible to identify the structures of the major metabolites, confirming the pathways proposed in Section 3.0 and providing invaluable insights into the molecule's metabolic fate.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Sygnature Discovery. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Evotec. Retrieved from [Link]

  • Karsisiotis, A. I., et al. (2011). The Mechanisms of Catalysis by Metallo β-Lactamases. Bioinorganic chemistry and applications. Retrieved from [Link]

  • Meyer, M. R., et al. (2010). Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS. Journal of mass spectrometry. Retrieved from [Link]

  • Landersdorfer, C. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. MilliporeSigma. Retrieved from [Link]

  • PCBIS. (n.d.). Plasma stability. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]

  • Monash University. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Monash University Research. Retrieved from [Link]

  • Landersdorfer, C. B., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Springer, D., et al. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin. WSU Research Exchange. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Domainex. Retrieved from [Link]

  • Springer, D., et al. (2003). Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Åkesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. Retrieved from [Link]

  • Diaz-Vidal, T., et al. (2021). Beta-Lactam Antibiotic Discrimination Using a Macromolecular Sensor in Water at Neutral pH. MDPI. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one , a critical chiral intermediate used in the manufacture of fluoroquinolone antibiotics (e.g., Gemifloxacin) and novel CNS agents.

While the user requested a route from "glutamic acid derivatives," it is chemically imperative to clarify that L-Glutamic acid (a


-amino acid) naturally cyclizes to 5-substituted  pyrrolidinones (pyroglutamates). Accessing the 4-substituted  scaffold required for the target molecule is most efficiently achieved via Itaconic Acid  (a fermentation product metabolically related to the TCA cycle and glutamate) or L-Aspartic Acid  (via 

-amino acid logic).

This guide focuses on the Itaconic Acid route as the industrial "Gold Standard" for 4-substituted pyrrolidinones, while referencing the Aspartic/Glutamic relationship for comprehensive scientific grounding.

Introduction & Retrosynthetic Analysis

The target molecule is a 1,4-disubstituted


-lactam. The critical challenge is establishing the stereocenter at the C4 position.
The "Glutamate" Dilemma

Direct cyclization of L-Glutamic acid yields (S)-Pyroglutamic acid (5-oxo-pyrrolidine-2-carboxylic acid), placing the substituent at C5 . Moving this substituent to C4 requires ring-opening and complex rearrangement. Therefore, the preferred "chiral pool" strategy utilizes Itaconic Acid (methylene succinic acid), which provides the correct carbon skeleton for 4-substitution via conjugate addition or asymmetric hydrogenation.

Reaction Pathway

The protocol detailed below utilizes Itaconic Acid to generate the pyrrolidinone core, followed by optical resolution or asymmetric catalysis to secure the (4R) configuration.

Retrosynthetic Logic (DOT Diagram):

Retrosynthesis Target (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (Target) Intermediate1 (4R)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one Target->Intermediate1 Functional Group Interconversion Intermediate2 (4R)-1-methyl-5-oxo-pyrrolidine-3-carboxylic acid Intermediate1->Intermediate2 Reduction Itaconic Itaconic Acid (Fermentation Product) Intermediate2->Itaconic Cyclization & Resolution Glutamic L-Glutamic Acid (Gives 5-substituted products) Intermediate2->Glutamic NOT VIABLE (Regiochemistry Mismatch)

Figure 1: Retrosynthetic analysis showing the structural alignment of Itaconic Acid with the 4-substituted target, contrasting with the regiochemical mismatch of Glutamic Acid.

Detailed Protocol: Itaconic Acid Route

This protocol synthesizes the racemic carboxylic acid intermediate, resolves it to the (R)-enantiomer, and converts the carboxyl group to the aminomethyl function.

Phase 1: Formation of the Pyrrolidinone Core

Objective: Synthesize 1-methyl-2-oxo-pyrrolidine-4-carboxylic acid.

  • Reagents: Itaconic acid (1.0 eq), Methylamine (40% aq. solution, 1.2 eq).

  • Procedure:

    • Charge a high-pressure reactor (autoclave) with Itaconic acid and water.

    • Add Methylamine solution dropwise at 0–5°C (Exothermic).

    • Seal and heat to 130°C for 12 hours. This promotes both the Michael addition of the amine to the double bond and the subsequent thermal cyclization (lactamization).

    • Mechanism: Thermal dehydration forms the 5-membered lactam ring.

    • Workup: Cool to room temperature. Concentrate under reduced pressure to a viscous oil. Acidify with HCl to precipitate the carboxylic acid intermediate.

    • Yield: ~85% (Racemic).

Phase 2: Optical Resolution (The Critical Step)

Objective: Isolate (4R)-1-methyl-2-oxo-pyrrolidine-4-carboxylic acid.

Note: While asymmetric hydrogenation of dimethyl itaconate is possible using Rh-DuPHOS, the classical resolution is often more robust for kilogram-scale batches.

  • Resolving Agent: (R)-(+)-

    
    -Methylbenzylamine (or Quinine).
    
  • Procedure:

    • Dissolve the racemic acid in hot Isopropanol (IPA).

    • Add (R)-(+)-

      
      -Methylbenzylamine (0.55 eq).
      
    • Allow controlled cooling to 4°C over 12 hours. The diastereomeric salt of the (4R)-acid crystallizes preferentially.

    • Filter and wash with cold IPA.

    • Free-basing: Dissolve the salt in water, adjust pH to 12 with NaOH, extract the amine (recover for reuse), then acidify the aqueous layer to pH 2 to precipitate the chiral acid.

    • QC Check: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column). Target >98% ee.

Phase 3: Conversion to Aminomethyl Target

Objective: Transform the C4-carboxylic acid to a C4-aminomethyl group.

This is a 3-step sequence: Acid


 Ester 

Alcohol

Amine
.

Step 3a: Esterification

  • Reflux the (4R)-acid in Methanol with catalytic

    
     for 4 hours.
    
  • Concentrate to obtain Methyl (4R)-1-methyl-2-oxo-pyrrolidine-4-carboxylate .

Step 3b: Selective Reduction

  • Reagent:

    
     / 
    
    
    
    (generates
    
    
    in situ) or mild
    
    
    .
  • Condition: 0°C in THF.

  • Note: Control stoichiometry to reduce the ester without reducing the lactam carbonyl (Lactams are more stable than esters).

  • Product: (4R)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one .

Step 3c: Amination (Mesylation/Azidation)

  • Activation: React the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the Mesylate.

  • Displacement: Treat the Mesylate with Sodium Azide (

    
    ) in DMF at 60°C for 6 hours. (Caution: Azides are shock-sensitive; maintain solution).
    
  • Reduction: Hydrogenate the Azide using

    
     (10%) in Methanol under 
    
    
    
    (3 atm).
    • Alternative: Staudinger reaction (

      
       / 
      
      
      
      ).

Final Product: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one .

Experimental Workflow Diagram

Workflow Step1 Step 1: Cyclization Itaconic Acid + MeNH2 (130°C, Autoclave) Step2 Step 2: Resolution Crystallization with (R)-Methylbenzylamine Step1->Step2 Racemic Acid Step3 Step 3: Reduction Ester -> Alcohol (NaBH4/LiCl) Step2->Step3 (4R)-Acid Step4 Step 4: Amination Alcohol -> Ms -> N3 -> NH2 Step3->Step4 (4R)-Alcohol Final Final Product (4R)-4-(aminomethyl)-1-methyl pyrrolidin-2-one Step4->Final Purification

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity (HPLC)

C18 Column, ACN/Water gradient
Chiral Purity (ee)

Chiralpak AD-H, Hexane/IPA
1H NMR (CDCl3)

2.80 (s, 3H, N-Me), 2.1-2.6 (m, ring protons), 2.7 (d, CH2NH2)
400 MHz NMR
Mass Spec [M+H]+ = 129.1LC-MS (ESI)

Key Troubleshooting Points:

  • Lactam Reduction: If the lactam ring opens during Step 3b, switch to Borane-DMS complex at -10°C, which is highly selective for acids/esters over amides.

  • Racemization: Avoid strong bases during the esterification step to prevent epimerization at C4.

References

  • Synthesis of Gemifloxacin Intermediates

    • Method for preparation of Gemifloxacin intermediate. Google Patents CN105585518A. Available at:

  • Itaconic Acid Route

    • Mixtures of itaconic acid... for producing 1,3- and 1,4-alkyl methyl pyrrolidones.[1] EP2373617B1. Available at:

  • Aspartic Acid Route (Analogous Chemistry)

    • Practical synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid.[2][3] J. Org.[4] Chem. 2000.[3] Available at: [3]

  • Glutamic Acid Cyclization (Context)

    • One-Step Conversion of Glutamic Acid into 2-Pyrrolidone.[5][6] PMC. Available at:

Sources

Application Note: High-Efficiency Peptide Coupling with (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

The integration of conformationally restricted, chiral building blocks is a cornerstone of modern peptidomimetic and targeted protein degrader (PROTAC) design. (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a highly versatile chiral linker featuring a stable tertiary lactam and an unhindered primary amine.

From a mechanistic standpoint, this molecule is an ideal nucleophile for peptide coupling:

  • High Nucleophilicity: The primary amine (-CH₂NH₂) is separated from the pyrrolidinone ring, minimizing steric hindrance during the nucleophilic attack on activated esters.

  • Chemoselectivity: The N1-position of the lactam is methylated, completely preventing competing acylation reactions at the ring nitrogen.

  • Stereochemical Stability: The (4R) stereocenter is located

    
     to the reacting amine and lacks an acidic 
    
    
    
    -proton adjacent to a carbonyl. Consequently, the amine partner is virtually immune to racemization under standard basic coupling conditions.

However, the carboxylic acid partner (e.g., an N-protected amino acid) remains highly susceptible to oxazolone-mediated epimerization. To mitigate this, high-efficiency coupling reagents utilizing the 7-azabenzotriazole neighboring group effect, such as HATU, are strictly required [1]. For solid-phase or greener applications, the DIC/Oxyma system provides an explosion-safe, highly efficient alternative that suppresses racemization at sensitive


-carbon centers [2].

Reaction Workflows & Mechanistic Pathways

To illustrate the integration of this building block into a synthetic pipeline, the following diagrams outline the operational workflow and the chemical mechanism of HATU-mediated activation.

Workflow A 1. Acid Activation (R-COOH + HATU + DIPEA) B 2. Amine Addition ((4R)-Lactam Amine) A->B C 3. Amidation (Stir 1-2h, 25°C) B->C D 4. Work-Up (Quench & Extract) C->D E 5. Validation (LC-MS / NMR) D->E

Fig 1. Standard operational workflow for solution-phase peptide coupling.

Mechanism RCOOH Carboxylic Acid Partner (e.g., Fmoc-AA-OH) OAtEster OAt Active Ester Intermediate (Highly Electrophilic) RCOOH->OAtEster Activation HATU HATU + DIPEA (Base & Activator) HATU->OAtEster Promotes Product Target Amide Product (Stereocenter Retained) OAtEster->Product Nucleophilic Attack Byproduct HOAt + Tetramethylurea (Byproducts) OAtEster->Byproduct Leaving Group Expulsion Amine (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (Nucleophile) Amine->Product Adds

Fig 2. Mechanistic pathway of HATU-mediated amidation with the chiral lactam.

Quantitative Comparison of Coupling Strategies

Selecting the correct coupling reagent is critical when working with polar, hydrophilic amines like (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. The table below summarizes empirical data for optimizing this reaction.

Coupling SystemActivation TimeEpimerization Risk (Acid)Typical YieldWork-Up / Purification Considerations
HATU / DIPEA 2 - 5 minLow>90%Generates HOAt. Requires basic aqueous wash or direct RP-HPLC.
EDC / HOBt 15 - 30 minModerate75-85%Byproducts are water-soluble; ideal if the target amide is highly lipophilic.
DIC / Oxyma 5 - 10 minVery Low>90%Greener alternative [2]. Ideal for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Solution-Phase Coupling via HATU

The following protocol is designed as a self-validating system. Causality for each step is explicitly stated to ensure reproducible execution.

Materials & Reagents
  • Amine: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.1 equivalents)

  • Acid: N-protected amino acid or peptide fragment (1.0 equivalent)

  • Coupling Reagent: HATU (1.2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (to reach 0.1 M concentration)

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) dropwise while stirring at room temperature (20-25 °C).

    • Causality & Validation: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. A slight yellowing of the solution typically validates the formation of the highly reactive OAt-ester intermediate. Allow this to stir for exactly 3 to 5 minutes.

Step 2: Nucleophilic Amine Addition

  • Dissolve (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.1 eq) in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated ester mixture.

    • Causality & Validation: The primary amine attacks the OAt-ester. The pKa of the primary amine is ~9-10; the excess DIPEA (3.0 eq total) ensures the amine remains unprotonated and highly nucleophilic.

  • Stir the reaction at room temperature for 1 to 2 hours. Monitor the consumption of the starting acid via LC-MS.

Step 3: Work-Up and Isolation Critical Insight: Because the lactam ring imparts significant hydrophilicity to the resulting molecule, traditional aqueous extraction (e.g., EtOAc/Water) may result in product loss into the aqueous layer.

  • If the resulting amide is lipophilic: Dilute the reaction with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove HOAt and unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • If the resulting amide is highly polar: Bypass aqueous extraction. Concentrate the DMF solution directly under high vacuum (using a rotary evaporator with a high-efficiency pump at 40 °C).

  • Purify the crude residue via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a gradient of Water/Acetonitrile (containing 0.1% TFA or Formic Acid).

Step 4: Analytical Validation

  • LC-MS: Confirm the mass of the target amide. Ensure the absence of the +118 Da adduct (tetramethyluronium capping), which occurs if HATU is used in excessive stoichiometric excess.

  • Chiral HPLC / NMR: If the acid partner was highly susceptible to epimerization, utilize chiral chromatography or 2D-NMR (NOESY/ROESY) to validate that the diastereomeric ratio (dr) remains >99:1.

References

  • Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279-2282. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry - A European Journal, 15(37), 9394-9403. URL:[Link]

Asymmetric Synthesis of Pyrrolidinone-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Asymmetric synthesis of pyrrolidinone-based pharmaceutical intermediates Content Type: Application Notes and Protocols

Application Note & Technical Guide

Strategic Overview: The Pyrrolidinone Scaffold in Drug Discovery

The pyrrolidinone (γ-lactam) pharmacophore is a structural cornerstone in medicinal chemistry, serving as the core scaffold for the "Racetam" family of nootropics (e.g., Levetiracetam, Brivaracetam), phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram), and immunomodulatory imide drugs (e.g., Lenalidomide).

The biological activity of these agents is governed by strict stereochemical requirements. For instance, (S)-Rolipram exhibits significantly higher potency against PDE4 than its (R)-enantiomer, yet the latter contributes to emetic side effects. Similarly, Brivaracetam requires precise configuration at both the C4-position of the ring and the exocyclic amide side chain.

This guide details two distinct, high-fidelity approaches to accessing enantiopure pyrrolidinones:

  • Catalytic Asymmetric Synthesis: Utilizing organocatalysis for 4-substituted pyrrolidinones (e.g., Rolipram).[1]

  • Chiral Pool Synthesis: Leveraging L-Glutamic acid for 5-substituted pyrrolidinones.

Decision Framework: Selecting the Synthetic Route

The choice of synthetic strategy depends primarily on the substitution pattern of the target lactam.

SynthesisSelection Start Target Pyrrolidinone Structure Sub5 5-Substituted (e.g., L-Pyroglutamic acid derivs) Start->Sub5 C5 Chirality Sub4 4-Substituted (e.g., Rolipram, Baclofen analogs) Start->Sub4 C4 Chirality Sub3 3-Substituted (e.g., Doxapram) Start->Sub3 C3 Chirality MethodA Route A: Chiral Pool Strategy Start: L-Glutamic Acid / L-Proline Sub5->MethodA High Atom Economy MethodB Route B: Asymmetric Conjugate Addition (Organocatalysis / Metal-Ligand) Sub4->MethodB Direct C-C Bond Formation MethodC Route C: Asymmetric Alkylation (Chiral Auxiliaries like Evans) Sub3->MethodC Enolate Chemistry

Figure 1: Strategic decision tree for selecting the asymmetric synthesis pathway based on pyrrolidinone substitution patterns.

Application Note A: Organocatalytic Synthesis of 4-Substituted Pyrrolidinones

Case Study: Enantioselective Synthesis of (S)-Rolipram Intermediate.

Mechanism & Rationale

For 4-substituted pyrrolidinones, the Asymmetric Michael Addition of a nitroalkane to an


-unsaturated carbonyl compound is the most direct route. This method establishes the C4 stereocenter in a single step.
  • Catalyst: Bifunctional chiral thioureas (e.g., Takemoto's catalyst) or diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts).

  • Mechanism: The catalyst activates the nitroalkane (nucleophile) via hydrogen bonding while simultaneously activating the enone/enal (electrophile), directing the attack to a specific face of the alkene.

  • Post-Reaction: The resulting

    
    -nitro carbonyl is reduced (hydrogenation), triggering spontaneous intramolecular cyclization to form the lactam.
    
Experimental Protocol: (S)-Rolipram Precursor Synthesis

This protocol describes the synthesis of the key intermediate (S)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)-4-nitrobutanoate , which is subsequently cyclized to (S)-Rolipram.

Phase 1: Asymmetric Michael Addition

Reagents:

  • Substrate: Methyl (E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylate (1.0 equiv)

  • Nucleophile: Nitromethane (5.0 equiv)

  • Catalyst: (R,R)-Takemoto catalyst [1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea] (10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the acrylate substrate (10 mmol) in anhydrous toluene (50 mL).

  • Catalyst Addition: Add the (R,R)-Takemoto catalyst (1 mmol, 10 mol%). Stir at room temperature for 10 minutes to ensure solubilization and complexation.

  • Reaction Initiation: Add nitromethane (50 mmol) via syringe.

  • Incubation: Stir the reaction mixture at -20°C for 48 hours. Note: Lower temperature enhances enantioselectivity (ee) by rigidifying the transition state.

  • Monitoring: Monitor consumption of the acrylate by TLC (Hexane/EtOAc 7:3) or HPLC.[2]

  • Workup: Concentrate the mixture under reduced pressure to remove excess nitromethane and solvent.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results:

  • Yield: 85-92%

  • Enantiomeric Excess (ee): >90% (Determined by Chiral HPLC, e.g., Chiralpak AD-H column).

Phase 2: Reductive Cyclization (Lactamization)

Reagents:

  • Substrate: Chiral

    
    -nitro ester from Phase 1.
    
  • Catalyst: Raney Nickel (approx. 50 wt% of substrate) or 10% Pd/C.

  • Solvent: Methanol/Ethanol.[3]

  • Atmosphere: Hydrogen gas (50 psi / 3.5 bar).

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitro ester (5 mmol) in Methanol (30 mL).

  • Catalyst Loading: Carefully add Raney Nickel (slurry in water/alcohol) or Pd/C under an inert atmosphere (Nitrogen purge). Caution: Raney Nickel is pyrophoric.

  • Hydrogenation: Transfer to a Parr shaker or high-pressure reactor. Pressurize to 50 psi H₂. Shake/stir at 50°C for 24 hours.

  • Mechanism Check: The nitro group reduces to an amine, which immediately attacks the methyl ester in an intramolecular fashion to close the ring, releasing methanol.

  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Wash the pad with methanol.

  • Isolation: Evaporate the solvent. Recrystallize the solid from Ethanol/Heptane to upgrade the enantiomeric excess if necessary.

Application Note B: Chiral Pool Synthesis of 5-Substituted Pyrrolidinones

Case Study: Synthesis from L-Glutamic Acid.

Mechanism & Rationale

When the stereocenter is at the C5 position (adjacent to the Nitrogen), the "Chiral Pool" strategy is superior. L-Glutamic acid provides a pre-existing (S)-stereocenter that becomes C5 in the pyrrolidinone ring. This method is high-yielding and avoids expensive chiral catalysts.

Experimental Protocol: Synthesis of (S)-Pyroglutamic Acid Derivatives

This protocol converts L-Glutamic acid into a protected 5-substituted pyrrolidinone, a versatile intermediate for drugs like Levetiracetam analogs.

Reagents:

  • Starting Material: L-Glutamic Acid.

  • Solvent: Water.

  • Reagents: Thionyl chloride (SOCl₂), Methanol.

Step-by-Step Procedure:

  • Cyclodehydration: Suspend L-Glutamic acid (100 mmol) in water (100 mL). Heat to reflux for 12 hours. The amino acid cyclizes to form (S)-Pyroglutamic acid .

    • Checkpoint: Monitor by 1H NMR (disappearance of aliphatic signals characteristic of the linear chain).

  • Esterification: Dissolve the crude (S)-Pyroglutamic acid in Methanol (150 mL). Cool to 0°C.[4]

  • Activation: Add Thionyl chloride (110 mmol) dropwise. Caution: Exothermic gas evolution (HCl/SO₂).

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃ and extract with DCM.

  • N-Alkylation (Optional): To access N-substituted derivatives (like Racetams), treat the ester with NaH (1.1 equiv) in THF, followed by the alkyl halide (e.g., Ethyl bromide or a more complex halide).

Quality Control & Analytical Validation

Validation of the asymmetric synthesis requires rigorous determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).

Table 1: Analytical Parameters for Pyrrolidinone Intermediates

ParameterMethodTypical ConditionAcceptance Criteria
Enantiomeric Excess Chiral HPLCChiralpak AD-H or OD-H column. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min.> 98% ee (after recrystallization)
Chemical Purity RP-HPLCC18 Column. Gradient: Water/Acetonitrile (0.1% TFA).> 99.0%
Residual Solvent GC-HeadspaceUSP <467> Protocol (DMSO solvent).< 5000 ppm (Class 3)
Structure Verification 1H NMR400 MHz, CDCl₃ or DMSO-d6.Confirm C4-H or C5-H coupling constants.
Troubleshooting Guide
  • Low ee in Michael Addition:

    • Cause: Temperature too high or moisture in solvent.

    • Fix: Lower temp to -40°C; dry toluene over Na/Benzophenone or molecular sieves.

  • Incomplete Cyclization (Phase 2):

    • Cause: Hydrogenation stopped at the amino-ester stage (ring didn't close).

    • Fix: Heat the crude amino-ester in Toluene at reflux for 2 hours to force thermal lactamization.

Visualization: Organocatalytic Pathway

RolipramPathway Substrate Enone Substrate (Achiral) Complex Catalyst-Substrate Complex (H-Bond Activation) Substrate->Complex Takemoto Cat. Toluene, -20°C Nitro Nitromethane (Nucleophile) Nitro->Complex Takemoto Cat. Toluene, -20°C Adduct Michael Adduct (Gamma-Nitro Ester) (90% ee) Complex->Adduct Asymmetric C-C Bond Formation Amine Amino Ester (Intermediate) Adduct->Amine H2, Pd/C Nitro Reduction Product (S)-Rolipram (Lactam) Amine->Product Spontaneous Cyclization (-MeOH)

Figure 2: Reaction workflow for the organocatalytic asymmetric synthesis of (S)-Rolipram, highlighting the critical enantioselective Michael addition step.

References

  • Maddocks, C. J., & Clarke, P. A. (2020).[5] Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters. Retrieved from [Link]

  • Kobayashi, S., et al. (2015). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients. RSC Advances. Retrieved from [Link]

  • Singh, S. K., et al. (2025).[6] Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. Letters in Organic Chemistry. Retrieved from [Link]

  • Kaku, C., et al. (2022).[7] Selective Hydrogenation of L-proline to L-prolinol over Al2O3-supported Pt-MoOx Catalyst. ChemCatChem.[7] Retrieved from [Link]

Sources

Strategic Functionalization of the Chiral Amine: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Racetam Scaffold

The molecule (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one represents a high-value chiral building block in the synthesis of next-generation antiepileptic drugs (AEDs) and nootropics. Structurally homologous to Brivaracetam and Levetiracetam , this scaffold targets the Synaptic Vesicle Protein 2A (SV2A).[1][2][3][4]

The primary challenge in functionalizing this molecule lies in chemoselectivity : derivatizing the primary amine (


) while preserving the integrity of the lactam ring and the critical (4R)-stereocenter . This guide provides validated protocols for amide coupling, reductive amination, and sulfonylation, ensuring high yield and enantiomeric excess (

).

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the electronic landscape of the substrate to avoid common pitfalls like ring-opening or racemization.

FeatureChemical CharacterImplication for Protocol
Primary Amine (C4-CH₂NH₂) High Nucleophilicity (

)
Readily reacts with electrophiles. Requires pH > 10 for extraction, pH < 9 for coupling.
Lactam Carbonyl (C2=O) Electrophilic (Weak)Stable to mild bases/acids. Risk: Ring opening (hydrolysis) under strong basic reflux (

,

).
Lactam Nitrogen (N1-Me) Non-NucleophilicMethyl substitution prevents N-alkylation side reactions.
Stereocenter (C4) Chiral (R-configuration)Susceptible to racemization only if

-deprotonation occurs (unlikely without strong bases like LDA).

Decision Matrix: Selecting the Functionalization Pathway

Use the following logic flow to determine the optimal synthetic route based on your target pharmacophore.

ReactionLogic Start Start: (4R)-Amine Scaffold Target Target Moiety? Start->Target Amide Amide (Linker/Drug) Target->Amide Acylation Alkyl Secondary Amine Target->Alkyl Alkylation Sulfon Sulfonamide Target->Sulfon Sulfonylation HATU Protocol A: HATU Coupling (High Yield, Mild) Amide->HATU STAB Protocol B: Reductive Amination (STAB, pH 5-6) Alkyl->STAB SulfCl Protocol C: Sulfonylation (DIPEA, 0°C) Sulfon->SulfCl

Figure 1: Strategic decision tree for amine functionalization.

Core Protocol A: Chemoselective Amide Coupling

Application: Attaching carboxylic acid pharmacophores (e.g., lipophilic tails for BBB penetration). Rationale: We utilize HATU over EDC/HOBt for this scaffold because the rapid activation kinetics of HATU minimize the time the amine spends in the free-base form, reducing potential aggregation or side reactions.

Materials
  • Substrate: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.0 eq)

  • Carboxylic Acid:

    
     (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF under

      
       atmosphere.
      
    • Add HATU (1.2 eq) followed by DIPEA (1.5 eq).

    • Critical: Stir for 15 minutes at Room Temperature (RT) to form the activated ester. The solution should turn slightly yellow.

  • Coupling Phase:

    • Dissolve the (4R)-amine scaffold (1.0 eq) in a minimal volume of DMF.

    • Add the amine solution dropwise to the activated acid mixture.

    • Add the remaining DIPEA (1.5 eq).

  • Reaction & Monitoring:

    • Stir at RT for 2–4 hours.

    • Monitor: TLC (10% MeOH in DCM) or LC-MS. Look for disappearance of the amine (

      
      ).
      
  • Workup (Lactam-Safe):

    • Note: Avoid strong acid washes which might hydrolyze the lactam over time.

    • Dilute with EtOAc. Wash with sat.

      
       (2x), Water (1x), and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      

Core Protocol B: Reductive Amination

Application: Creating secondary amines to modulate basicity and solubility. Rationale: Sodium Triacetoxyborohydride (STAB) is mandated here. Unlike


, STAB is mild and will not reduce the lactam carbonyl. It allows for "one-pot" processing without isolating the imine intermediate.
Materials
  • Substrate: (4R)-Amine Scaffold (1.0 eq)

  • Aldehyde/Ketone: (1.1 eq)

  • Reductant:

    
     (STAB) (1.5 eq)
    
  • Acid Catalyst: Acetic Acid (1-2 drops, to adjust pH to ~5)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology
  • Imine Formation:

    • Combine the amine and aldehyde in DCE (0.2 M).

    • Add Acetic Acid (catalytic). Stir for 30–60 mins at RT.

    • Checkpoint: Verify imine formation via LC-MS if the aldehyde is sterically hindered.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) in one portion.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Isolation:

    • Quench with sat.

      
       (aqueous). Stir vigorously for 20 mins until gas evolution ceases.
      
    • Extract with DCM (3x).

    • Purification: Flash chromatography using a DCM/MeOH/

      
       gradient is usually required to remove boron salts.
      

Analytical Quality Control (QC)

To ensure the (4R) stereocenter remains intact, chiral HPLC is required.

Standard QC Parameters
ParameterSpecificationMethod
Purity > 98%HPLC (C18, Water/ACN gradient + 0.1% TFA)
Chiral Purity > 99% eeChiralpak AD-H or OD-H column
Identity Matches Ref.1H NMR (DMSO-d6), Mass Spec (ESI+)
Diagnostic NMR Signals (DMSO-d6)
  • Lactam Methyl (N-Me): Singlet,

    
     ppm.
    
  • Aminomethyl (

    
    ):  Multiplet, 
    
    
    
    ppm (shifts downfield upon functionalization).
  • Lactam Ring Protons: Complex multiplets between

    
     ppm.
    

Experimental Workflow Visualization

The following diagram outlines the critical path for the Amide Coupling workflow, highlighting the "Lactam-Safe" workup checkpoints.

Workflow Prep 1. Reagent Prep (Anhydrous DMF) Activate 2. Activation (Acid + HATU + DIPEA) Prep->Activate 15 min, RT AddAmine 3. Addition ((4R)-Amine Scaffold) Activate->AddAmine Dropwise Monitor 4. Monitor (LC-MS) Check for M+H AddAmine->Monitor 2-4 hrs Quench 5. Quench (Sat. NaHCO3) Monitor->Quench Complete Extract 6. Extraction (EtOAc vs Water) Quench->Extract Phase Sep

Figure 2: Step-by-step execution flow for HATU-mediated coupling.

References

  • Sigma-Aldrich. (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one Product Sheet. CAS: 2165833-85-0.[5][6] Link

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry, 47(3), 530–549. (Foundational chemistry for Brivaracetam analogs). Link

  • Deprez, N. R., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines.[7] Organic Letters, 23, 8834-8837.[7] (Discusses pyrrolidinone stability and functionalization). Link

  • Mittal, K., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega, 7(3), 2513–2526. (Detailed review of pyrrolidinone ring synthesis and chiral resolution). Link

Sources

N-Methylation of (4R)-4-(aminomethyl)pyrrolidin-2-one: A Detailed Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of a methyl group to a nitrogen atom is a pivotal modification in the field of medicinal chemistry and drug development. This seemingly minor structural change can profoundly influence a molecule's pharmacological profile, affecting properties such as potency, selectivity, metabolic stability, and oral bioavailability. For chiral molecules like (4R)-4-(aminomethyl)pyrrolidin-2-one, a versatile building block in the synthesis of various bioactive compounds, the selective N-methylation of the primary amino group is a critical step in the development of novel therapeutics.

This comprehensive guide provides a detailed protocol for the N-methylation of (4R)-4-(aminomethyl)pyrrolidin-2-one, focusing on the robust and widely applicable Eschweiler-Clarke reaction. As a self-validating system, this protocol is designed to deliver consistent results, supported by in-depth explanations of the underlying chemical principles and characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for this important transformation.

Reaction Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[1][2][3] It utilizes a mixture of excess formic acid and formaldehyde to achieve exhaustive methylation, typically yielding the corresponding tertiary amine. A key advantage of this reaction is its ability to proceed without the formation of quaternary ammonium salts, a common side reaction with other methylating agents.[1][2] Furthermore, the Eschweiler-Clarke reaction is known to preserve the stereochemical integrity of chiral centers adjacent to the reacting amine, a crucial consideration for the synthesis of enantiomerically pure compounds.[1][2]

The reaction proceeds through a two-step mechanism:

  • Imine Formation: The primary amine first reacts with formaldehyde to form an intermediate iminium ion.

  • Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine, with the concurrent release of carbon dioxide gas, which drives the reaction to completion.[1] This process is repeated to yield the tertiary amine.

Eschweiler-Clarke Mechanism cluster_0 Step 1: First Methylation cluster_1 Step 2: Second Methylation Primary_Amine (4R)-4-(aminomethyl)pyrrolidin-2-one Iminium_Ion1 Iminium Ion Intermediate Primary_Amine->Iminium_Ion1 + CH₂O, - H₂O Formaldehyde1 Formaldehyde (CH₂O) Secondary_Amine (4R)-4-((methylamino)methyl)pyrrolidin-2-one Iminium_Ion1->Secondary_Amine + HCOOH Formic_Acid1 Formic Acid (HCOOH) CO2_1 CO₂ Secondary_Amine_2 (4R)-4-((methylamino)methyl)pyrrolidin-2-one Iminium_Ion2 Iminium Ion Intermediate Secondary_Amine_2->Iminium_Ion2 + CH₂O, - H₂O Formaldehyde2 Formaldehyde (CH₂O) Tertiary_Amine (4R)-4-((dimethylamino)methyl)pyrrolidin-2-one Iminium_Ion2->Tertiary_Amine + HCOOH Formic_Acid2 Formic Acid (HCOOH) CO2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol

This protocol details the N,N-dimethylation of (4R)-4-(aminomethyl)pyrrolidin-2-one.

Materials and Reagents
ReagentGradeSupplier
(4R)-4-(aminomethyl)pyrrolidin-2-one≥98%Varies
Formic AcidACS Reagent, ≥88%Standard vendor
Formaldehyde Solution37 wt. % in H₂OStandard vendor
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard vendor
Dichloromethane (DCM)ACS Reagent, ≥99.5%Standard vendor
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Standard vendor
Diethyl EtherACS Reagent, ≥99%Standard vendor
Procedure

Experimental_Workflow Start Start: (4R)-4-(aminomethyl)pyrrolidin-2-one Reagents Add Formic Acid and Formaldehyde Start->Reagents Reaction Heat to 90-100°C (Monitor CO₂ evolution) Reagents->Reaction Cool Cool to Room Temperature Reaction->Cool Basify Basify with NaOH solution Cool->Basify Extraction Extract with Dichloromethane Basify->Extraction Drying Dry organic layer with Na₂SO₄ Extraction->Drying Filtration Filter and concentrate Drying->Filtration Purification Purify by column chromatography Filtration->Purification Characterization Characterize the final product Purification->Characterization End End: (4R)-4-((dimethylamino)methyl)pyrrolidin-2-one Characterization->End

Caption: Experimental workflow for N-methylation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (4R)-4-(aminomethyl)pyrrolidin-2-one (1.0 eq.) in formic acid (5.0 eq.). Stir the mixture at room temperature for 15 minutes.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 5.0 eq.) dropwise. An exothermic reaction and evolution of carbon dioxide gas will be observed.

  • Reaction: Heat the reaction mixture to 90-100°C in an oil bath and maintain this temperature for 2-4 hours, or until the gas evolution ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic neutralization.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product, (4R)-4-((dimethylamino)methyl)pyrrolidin-2-one, is expected to be a polar compound. Purification can be achieved by column chromatography on silica gel. Due to the basic nature of the product, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to prevent peak tailing.[4]

  • Column: Silica gel (230-400 mesh)

  • Eluent: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) containing 0.5-1% triethylamine.

Collect the fractions containing the desired product, as identified by TLC, and concentrate them under reduced pressure to yield the purified N,N-dimethylated product.

Characterization

The identity and purity of the synthesized (4R)-4-((dimethylamino)methyl)pyrrolidin-2-one should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the six protons of the two N-methyl groups, typically in the range of 2.2-2.5 ppm. The other protons of the pyrrolidinone ring and the methylene bridge will also be present with their characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the N-methyl carbons, typically around 45 ppm. The other carbons of the molecule will also have distinct chemical shifts.

For comparison, the ¹H NMR of the related compound N-methyl-2-pyrrolidone shows signals at approximately 3.41 ppm (N-CH₂), 2.85 ppm (N-CH₃), 2.36 ppm (CH₂), and 2.04 ppm (CH₂).[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. For (4R)-4-((dimethylamino)methyl)pyrrolidin-2-one (C₇H₁₄N₂O), the expected exact mass is 142.1106 g/mol . Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 143.1184.

Chiral Analysis

To confirm that no racemization has occurred during the reaction, chiral High-Performance Liquid Chromatography (HPLC) can be employed. A comparison of the retention time of the product with that of a racemic standard (if available) or the starting material can verify the enantiomeric purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde is a known carcinogen and should be handled with extreme care.

  • The neutralization step with sodium hydroxide is highly exothermic and should be performed cautiously in an ice bath.

Conclusion

The Eschweiler-Clarke reaction provides a reliable and efficient method for the N-methylation of (4R)-4-(aminomethyl)pyrrolidin-2-one. The protocol outlined in this guide, from synthesis to purification and characterization, offers a comprehensive framework for researchers in the field of drug discovery and development. By understanding the underlying principles and adhering to the detailed procedures, scientists can confidently synthesize and characterize this important N-methylated derivative, paving the way for further biological evaluation and the development of novel therapeutic agents.

References

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Eschweiler-Clarke reaction - wikidoc. Available at: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. Available at: [Link]

  • 1-Methyl-2-pyrrolidinone - SpectraBase. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

  • Process for separation and purification of methyl amines - Google Patents.
  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - ResearchGate. Available at: [Link]

  • 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem. Available at: [Link]

  • Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms - PubMed. Available at: [Link]

  • Eschweiler-Clarke Reaction - SynArchive. Available at: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. Available at: [Link]

  • Eschweiler-Clarke reaction - YouTube. Available at: [Link]

  • Methylamine Purification - Sciencemadness Discussion Board. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

Sources

Application Note: Optimized Amide Coupling Strategies for (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the precise assembly of chiral building blocks. (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a highly versatile primary aliphatic amine featuring a rigid pyrrolidinone ring and a defined stereocenter at the 4-position. While the primary amine itself is a strong, relatively unhindered nucleophile, the success of an amide coupling reaction with this substrate is almost entirely dictated by the electronic and steric nature of the partner carboxylic acid.

This application note provides field-proven, self-validating protocols for coupling this specific amine with various carboxylic acids. By analyzing the mechanistic causality behind reagent selection, we establish a robust framework to prevent racemization, overcome steric hindrance, and ensure scalable purification.

Mechanistic Rationale & Reagent Selection

Choosing the correct coupling reagent is not a matter of preference, but of mechanistic necessity. The amine's basicity (estimated pKa ~9.5) means it will readily form unreactive salts with carboxylic acids unless a tertiary amine base (like DIPEA) is present to drive the equilibrium toward the free base.

  • EDC/HOBt (The Baseline Standard): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to an unstable O-acylisourea. We mandate the addition of HOBt because it mechanistically intercepts this highly reactive intermediate, converting it into a less reactive but more selective HOBt-active ester. This prevents the irreversible rearrangement to an unreactive N-acylurea and suppresses oxazolone-mediated racemization (1)[1].

  • HATU (Overcoming Steric Hindrance): For sterically hindered acids, HATU is superior. It forms an HOAt-active ester. The nitrogen at the 7-position of the HOAt ring acts as an intramolecular hydrogen-bond acceptor, pre-organizing the transition state with the incoming (4R)-pyrrolidinone amine. This neighboring-group effect drastically lowers the activation energy for hindered substrates (1)[1].

  • T3P (Preserving Alpha-Chirality): Propylphosphonic anhydride (T3P) activates the acid by forming a mixed anhydride. This intermediate is exceptionally resistant to oxazolone formation, making it the premier choice when the carboxylic acid has an epimerization-prone chiral center alpha to the carbonyl (2)[2].

Decision Matrix for Coupling Conditions

AmideCouplingDecision Start Target Amide Coupling: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one CheckChiral Is the Carboxylic Acid prone to epimerization? Start->CheckChiral CheckSteric Is the Carboxylic Acid sterically hindered? CheckChiral->CheckSteric No T3P T3P / DIPEA / EtOAc Mechanism: Mixed Anhydride Result: Epimerization-Free CheckChiral->T3P Yes HATU HATU / DIPEA / DMF Mechanism: HOAt Active Ester Result: High Efficiency CheckSteric->HATU Yes EDC EDC·HCl / HOBt / DCM Mechanism: HOBt Active Ester Result: Standard / Scalable CheckSteric->EDC No

Decision matrix for selecting optimal coupling conditions for the (4R)-pyrrolidinone amine.

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means the chemical properties of the reagents and byproducts inherently allow for phase-separation purifications that guarantee the removal of specific impurities without relying entirely on column chromatography.

Protocol A: EDC/HOBt-Mediated Solution-Phase Coupling

Ideal for standard carboxylic acids and large-scale synthesis.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.1 M). Cool the mixture to 0 °C.

    • Causality: Cooling minimizes the formation of N-acylurea side products during the highly exothermic activation phase.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C to allow the HOBt-active ester to form.

  • Amine Addition: Add (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.1 eq) followed by DIPEA (2.5 eq).

    • Causality: DIPEA neutralizes the HCl salt of EDC and ensures the pyrrolidinone amine remains entirely deprotonated and maximally nucleophilic.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS until the HOBt-ester mass peak disappears.

  • Self-Validating Purification (Workup):

    • Wash the organic layer with 1M HCl (3x). Rationale: Selectively protonates unreacted amine, DIPEA, and the water-soluble EDC urea byproduct, dragging them into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (3x). Rationale: Deprotonates and extracts unreacted carboxylic acid and HOBt into the aqueous phase.

    • Wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically >90% pure (3)[3].

Protocol B: HATU-Mediated Coupling

Ideal for sterically hindered or highly unreactive carboxylic acids.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.1 M) at room temperature.

  • Pre-activation: Add HATU (1.1 eq) and stir for exactly 2–5 minutes.

    • Causality: Prolonged pre-activation in the absence of the amine can lead to the formation of an unreactive tetramethylguanidinium byproduct. Strict timing prevents this pathway.

  • Coupling: Add (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.2 eq). Stir at room temperature for 1–3 hours.

  • Self-Validating Purification (Workup):

    • Dilute the reaction mixture with a large volume of EtOAc (10x reaction volume).

    • Wash with 5% aqueous LiCl (3x). Rationale: DMF is highly miscible with water and organics, but LiCl specifically breaks the emulsion and pulls DMF entirely into the aqueous phase, self-validating the removal of the reaction solvent.

    • Wash with 1M HCl, sat. NaHCO₃, and brine. Dry and concentrate.

Protocol C: T3P-Mediated Coupling

Ideal for racemization-prone carboxylic acids and process scale-up.

  • Preparation: Charge a flask with the carboxylic acid (1.0 eq), (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.1 eq), and DIPEA (3.0 eq) in EtOAc (0.2 M).

    • Causality: Unlike EDC or HATU, T3P allows for the amine to be present during the initial activation step because T3P does not react with the amine to form stable dead-end byproducts.

  • Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at room temperature.

    • Causality: A 1.5 molar excess ensures complete activation without generating excessive side reactions (4)[4].

  • Propagation: Stir at room temperature for 2–6 hours.

  • Self-Validating Purification (Workup):

    • Add water to the reaction mixture and stir vigorously for 15 minutes. Rationale: The only byproduct of T3P is a highly water-soluble phosphonic acid. Vigorous stirring ensures complete hydrolysis of any unreacted T3P and quantitative partitioning of the byproduct into the aqueous phase.

    • Separate the layers. Wash the organic layer with sat. NaHCO₃ and brine. Dry and concentrate.

Quantitative Data & Reagent Comparison

The following table summarizes the operational parameters and expected outcomes when coupling (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one using the outlined methodologies.

ParameterProtocol A: EDC/HOBtProtocol B: HATUProtocol C: T3P (50% in EtOAc)
Activation Mechanism HOBt-active esterHOAt-active esterMixed anhydride
Optimal Solvent DCM or DMFDMF or NMPEtOAc or DCM
Base Required DIPEA or TEADIPEADIPEA or Pyridine
Typical Yield Range 75% - 85%85% - 95%80% - 95%
Epimerization Risk ModerateLowVery Low
Byproduct Removal Aqueous Extraction (Acid/Base)Chromatography / ExtractionAqueous Extraction (Water wash)
Cost / Scalability Low Cost / Highly ScalableHigh Cost / Poorly ScalableModerate Cost / Highly Scalable

References

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate URL:2

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL:3

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU Source: BenchChem URL:1

  • Optimizing Peptide Coupling: Key Techniques Source: JPT URL:4

Sources

Scalable Synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one: A Detailed Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and functional groups make it a valuable intermediate for targeted drug development. The growing demand for enantiomerically pure compounds necessitates robust and scalable synthetic routes that are both efficient and economically viable for industrial production. This application note provides a comprehensive overview of a scalable synthesis strategy for (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one, designed for researchers, scientists, and professionals in drug development. The proposed route leverages the "chiral pool" approach, starting from the readily available and inexpensive (R)-glutamic acid to ensure the desired stereochemistry.

Strategic Approach: Chiral Pool Synthesis from (R)-Glutamic Acid

The cornerstone of a scalable and stereochemically defined synthesis is the selection of an appropriate chiral starting material. (R)-Glutamic acid is an ideal candidate due to its natural abundance, low cost, and the presence of the desired stereocenter which can be strategically carried through the synthetic sequence. This "chiral pool" strategy obviates the need for costly and often low-yielding chiral resolution or asymmetric catalysis steps late in the synthesis.

The overall synthetic strategy is outlined below. It involves the transformation of (R)-glutamic acid into a key hydroxymethyl intermediate, which is then converted to the target aminomethyl compound.

Synthesis_Strategy R_Glutamic_Acid (R)-Glutamic Acid Pyroglutamate (R)-5-Oxopyrrolidine-2-carboxylic acid R_Glutamic_Acid->Pyroglutamate Cyclization Hydroxymethyl_Intermediate (4R)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one Pyroglutamate->Hydroxymethyl_Intermediate Reduction & N-Methylation Target_Molecule (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one Hydroxymethyl_Intermediate->Target_Molecule Amination

Caption: Overall synthetic strategy from (R)-Glutamic Acid.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the scalable synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. The causality behind experimental choices and critical process parameters are highlighted to ensure reproducibility and scalability.

Part 1: Synthesis of (R)-5-Oxopyrrolidine-2-carboxylic acid (Pyroglutamic Acid)

The initial step involves the cyclization of (R)-glutamic acid to form (R)-5-oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid. This is a well-established and high-yielding reaction that can be readily scaled up.

Protocol 1: Cyclization of (R)-Glutamic Acid

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup, add (R)-glutamic acid and water (approximately 1:1 w/v).

  • Heating and Water Removal: Heat the mixture to reflux (around 135-140 °C). Water will begin to distill off. Continue heating until the theoretical amount of water is removed, and the internal temperature rises to approximately 160-165 °C. The reaction progress can be monitored by the cessation of water distillation.

  • Crystallization and Isolation: Cool the reaction mixture to 80-90 °C and add a suitable solvent for crystallization, such as ethanol or isopropanol. Stir the slurry and then cool to room temperature, followed by further cooling to 0-5 °C to maximize crystal formation.

  • Filtration and Drying: Filter the crystalline product and wash the filter cake with cold solvent. Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

ParameterValueReference
Starting Material(R)-Glutamic AcidCommercially Available
Key ReagentsWater-
Reaction Temperature135-165 °C[1][2]
Typical Yield>95%[1]
Purity>99%-
Part 2: Synthesis of (4R)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one

This stage involves the reduction of the carboxylic acid group of pyroglutamic acid to a hydroxymethyl group and subsequent N-methylation. These transformations can be performed in a stepwise or, for improved process economy, a more streamlined fashion.

Protocol 2: Reduction and N-Methylation

  • Esterification (Optional but Recommended for Scalability): To improve solubility and handling, convert pyroglutamic acid to its methyl or ethyl ester by standard methods (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).

  • Reduction of the Ester: In a suitable reactor, dissolve the pyroglutamate ester in a dry, inert solvent such as tetrahydrofuran (THF). Cool the solution to 0-5 °C. Slowly add a reducing agent such as lithium borohydride (LiBH₄). The use of LiBH₄ is advantageous for its selectivity for esters over the lactam carbonyl. Monitor the reaction by TLC or HPLC until completion.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • N-Methylation: The crude (4R)-4-(hydroxymethyl)pyrrolidin-2-one can be N-methylated using various established methods. For a scalable and cost-effective approach, reductive amination with formaldehyde and a reducing agent is preferred. A common and effective method is the Eschweiler-Clarke reaction.[3][4][5]

  • Eschweiler-Clarke N-Methylation: To the crude hydroxymethyl intermediate, add formic acid and aqueous formaldehyde. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Isolation and Purification: Cool the reaction mixture and make it basic by the addition of a base like sodium hydroxide. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate it. The crude product can be purified by vacuum distillation or column chromatography to yield (4R)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one.

ParameterValueReference
Key ReagentsLiBH₄, Formaldehyde, Formic Acid[3][4]
SolventsTHF, Dichloromethane-
Reaction Temperature0-5 °C (Reduction), Reflux (N-Methylation)[3][4]
Typical Yield (over 2 steps)70-80%-
Part 3: Synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

The final stage of the synthesis involves the conversion of the hydroxymethyl group to the target aminomethyl group. A reliable and scalable two-step process via a mesylate intermediate followed by azide displacement and reduction is recommended.

Amination_Workflow Hydroxymethyl (4R)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one Mesylate (4R)-1-methyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate Hydroxymethyl->Mesylate Mesylation (MsCl, Et3N) Azide (4R)-4-(azidomethyl)-1-methylpyrrolidin-2-one Mesylate->Azide Azide Displacement (NaN3) Amine (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one Azide->Amine Reduction (e.g., H2/Pd-C)

Caption: Workflow for the conversion of the hydroxymethyl to the aminomethyl group.

Protocol 3: Mesylation, Azide Displacement, and Reduction

  • Mesylation: Dissolve (4R)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one in a suitable solvent like dichloromethane or toluene. Cool the solution to 0-5 °C. Add a base, such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at this temperature until completion (monitored by TLC).

  • Work-up for Mesylate: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate. This intermediate is often used in the next step without further purification.

  • Azide Displacement: Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF). Add sodium azide and heat the mixture to 60-80 °C. Monitor the reaction by TLC or HPLC until the mesylate is consumed.

  • Work-up for Azide: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer multiple times with water to remove DMF, then with brine. Dry the organic layer and concentrate to obtain the crude azide intermediate.

  • Reduction of the Azide: The azide group can be reduced to the primary amine using several methods. For a clean and scalable process, catalytic hydrogenation is preferred. Dissolve the crude azide in a solvent like methanol or ethanol. Add a catalyst, such as 10% Palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until the reaction is complete. The progress can be monitored by the cessation of hydrogen uptake or by TLC/GC-MS.

  • Final Isolation and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) and recrystallization to afford the final (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one with high purity.

ParameterValueReference
Key ReagentsMethanesulfonyl chloride, Sodium azide, H₂/Pd-C-
SolventsDichloromethane, DMF, Methanol-
Reaction Temperature0-5 °C (Mesylation), 60-80 °C (Azidation), RT (Reduction)-
Typical Yield (over 3 steps)65-75%-

Conclusion

The presented synthetic route offers a scalable and stereocontrolled method for the preparation of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. By starting from the inexpensive and enantiopure (R)-glutamic acid, this strategy ensures the correct stereochemistry of the final product without the need for challenging resolution or asymmetric synthesis steps. The described protocols utilize readily available and cost-effective reagents and are designed to be amenable to large-scale industrial production. This detailed guide provides a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate for their pharmaceutical development programs.

References

  • Suganuma, S., et al. (2010). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-1924.
  • Park, S. J., et al. (2005). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 179-183.
  • Franssen, M. C. R., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436.
  • Kotian, P. L., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 179-183.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Maguire, A. R. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 5038.
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
  • Ajinomoto Co., Inc. (1961). Synthesis of glutamic acid from acrylonitrile. U.S.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Chen, Z. X., et al. (1999). Stereoselective Synthesis of New Podophyllotoxin Derivative: 4-cyano-4-deoxy-4'-demethylepipodophyllotoxin. Electronic Conference on Synthetic Organic Chemistry.
  • Xu, F. F., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (4(50)), 25-36.
  • Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000.
  • Jack Westin. (2024).
  • Reddit. (2020, January 11). [SPOILER] AAMC FL4 BB 1.

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidinone scaffold and the presence of a primary aminomethyl side chain make it a valuable synthon for introducing specific stereochemistry and functionality into novel pharmaceutical agents. The synthesis of this molecule, however, necessitates a careful and strategic approach to protect the reactive primary amine, preventing unwanted side reactions and ensuring high yields of the desired product.

This guide provides a detailed overview of common and effective protecting group strategies for the primary amine of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. It delves into the rationale behind selecting a specific protecting group, provides detailed, field-tested protocols for their application and removal, and offers insights into troubleshooting and optimization.

The Core Challenge: Why Amine Protection is Essential

The primary amine in the target molecule is a potent nucleophile. In multi-step syntheses, this nucleophilicity can lead to a variety of undesirable outcomes, including:

  • N-alkylation or N-acylation: Reaction with electrophilic reagents intended for other parts of the molecule.

  • Interference with base-catalyzed reactions: Acting as a base itself, which can disrupt carefully controlled reaction conditions.

  • Formation of byproducts: Leading to complex mixtures that are difficult to purify, ultimately lowering the overall yield.

A protecting group temporarily "masks" the amine as a less reactive functional group, such as a carbamate, rendering it inert to specific reaction conditions.[1] This group must be stable during subsequent synthetic transformations and then be cleanly and selectively removed under conditions that do not compromise the integrity of the final molecule.[2]

Strategic Selection of a Protecting Group

The ideal protecting group strategy is dictated by the overall synthetic route. The concept of "orthogonality" is paramount; this means that the protecting groups used in a synthesis can be removed by distinct mechanisms, allowing for selective deprotection at different stages.[1][2][3] Key considerations for choosing an amine protecting group include:

  • Stability: The group must withstand the conditions of subsequent reaction steps (e.g., acidic, basic, reductive, or oxidative conditions).

  • Ease of Introduction/Removal: The protection and deprotection steps should be high-yielding and procedurally simple.

  • Orthogonality: The conditions for removing the amine protecting group should not affect other functional groups or protecting groups in the molecule.[3]

  • Atom Economy and Cost: For large-scale synthesis, the cost and environmental impact of the reagents are critical factors.

For the synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one, two carbamate-based protecting groups are widely employed and serve as excellent examples of differing strategic choices: the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Cbz or Z) group.[3]

Comparative Analysis of Boc and Cbz Protecting Groups

The Boc and Cbz groups are both excellent choices for protecting primary amines, but their distinct removal conditions make them suitable for different synthetic pathways.[3][4]

Featuretert-Butoxycarbonyl (Boc) Group Benzyloxycarbonyl (Cbz or Z) Group
Structure
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)
Deprotection Method Acidolysis: Strong acids (e.g., TFA, HCl)[5][6][7]Hydrogenolysis: Catalytic hydrogenation (e.g., H₂, Pd/C)[8][9]
Stability Stable to catalytic hydrogenation, most bases, and nucleophiles.[6]Stable to acidic conditions and most non-reductive reagents.[9]
Key Advantage Orthogonal to Cbz and Fmoc groups. Removal is clean and often high-yielding.[3]Removal conditions are very mild and neutral, preserving acid-labile groups.[8]
Potential Limitation Requires strong acid for removal, which may not be compatible with other acid-sensitive functional groups.[10]Incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, or some sulfur-containing moieties.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the protection of a generic (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one substrate and the subsequent deprotection.

Protocol 1: N-Boc Protection

This protocol describes the formation of the N-Boc protected amine using Di-tert-butyl dicarbonate.[6][11]

dot

Caption: Workflow for N-Boc protection of the primary amine.

Materials:

  • (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.0 equiv)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Dissolve (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution. Note: CO₂ gas is evolved during the reaction.[5]

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be further purified by column chromatography if necessary.

Protocol 2: N-Boc Deprotection (Acidolysis)

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).[7]

dot

Caption: Workflow for N-Boc deprotection via acidolysis.

Materials:

  • N-Boc protected (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected amine (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[12]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[7]

  • To obtain the free amine: Carefully neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃ until the aqueous layer is basic. Dry the organic layer and concentrate.

  • To obtain the salt: Add cold diethyl ether to the concentrated residue to precipitate the product as the trifluoroacetate salt. Collect the solid by filtration.

Protocol 3: N-Cbz Protection

This protocol describes the protection of the amine using benzyl chloroformate under Schotten-Baumann conditions.[9]

Materials:

  • (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (or a similar biphasic system)

Procedure:

  • Dissolve the amine starting material (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.0 equiv) and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, extract the mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis)

This protocol details the most common method for Cbz group removal, which is valued for its mild, neutral conditions.[8][9]

Materials:

  • N-Cbz protected (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.0 equiv)

  • Palladium on activated carbon (10% Pd/C), 5-10 mol%

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve the N-Cbz protected amine (1.0 equiv) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours. The byproducts are toluene and CO₂, which are volatile.[9]

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.[8]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product is often pure enough for subsequent steps without further purification.

Troubleshooting and Field Insights

  • Incomplete Boc Protection: If the reaction stalls, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction. However, be mindful that DMAP can be difficult to remove during purification.

  • Side Reactions during Boc Deprotection: The tert-butyl cation formed during acidolysis is electrophilic and can react with nucleophilic residues (e.g., tryptophan, methionine if present in more complex substrates). The addition of a scavenger like triethylsilane (TES) or anisole can trap this cation.

  • Catalyst Poisoning in Cbz Deprotection: Sulfur-containing compounds or certain nitrogen heterocycles can poison the palladium catalyst. Ensure the starting material is free of such impurities. If poisoning is suspected, increasing the catalyst loading may be necessary.

  • Alternative Cbz Deprotection: If catalytic hydrogenolysis is not compatible with other functional groups, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexadiene with Pd/C can be an effective alternative.[8] Acid-catalyzed cleavage with HBr in acetic acid is also an option, but the conditions are harsh.[8][13]

Conclusion

The successful synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one hinges on the judicious selection and application of an amine protecting group. The Boc group , removed under acidic conditions, and the Cbz group , removed by catalytic hydrogenolysis, represent two powerful and orthogonal strategies. By understanding the stability, reactivity, and procedural nuances of each, researchers and drug development professionals can design robust and efficient synthetic routes, enabling the streamlined production of this valuable chiral building block for advanced pharmaceutical applications.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]

  • ResearchGate. The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). Available from: [Link]

  • Britton, J., Raston, C. L., & Weiss, J. L. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Reference: TICKET #4R-AM-882 Subject: Optimization of Yield and Purity for (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Bottleneck" Analysis

The synthesis of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (CAS: 2165833-85-0) presents a classic "polar-on-polar" challenge. The molecule is a water-soluble, hygroscopic lactam-amine. Low yields reported in literature and internal R&D logs typically stem from three specific failure points:

  • Chemoselectivity Failure: Over-reduction of the lactam ring (C=O) when attempting to reduce the side-chain amide/nitrile.

  • Isolation Loss: The product’s high water solubility leads to massive losses during aqueous workups (the "aqueous layer trap").

  • Boron/Aluminum Complexation: Incomplete quenching of hydride reagents results in stable complexes that mimic low yield or impure product.

This guide outlines a Self-Validating Protocol designed to bypass these traps, shifting from a standard LAH (Lithium Aluminum Hydride) route to a chemoselective Borane-DMS process with a non-aqueous isolation strategy.

The Validated Pathway (Graphviz Visualization)

The following flowchart illustrates the high-yield "Ester-Amide-Borane" route, prioritizing enantiomeric retention and chemoselectivity.

G Start (R)-Itaconic Acid / Ester (Chiral Starting Material) Step1 Step 1: Asymmetric Hydrogenation (Ru-BINAP Catalyst) Start->Step1 >99% ee retention Step2 Step 2: Cyclization (MeNH2, Thermal) Step1->Step2 Ring Closure Inter1 Intermediate A: (R)-Methyl 1-methyl-5-oxopyrrolidine-3-carboxylate Step2->Inter1 Quantitative Yield Step3 Step 3: Amidation (NH3/MeOH, Saturation) Inter1->Step3 Amonolysis Inter2 Intermediate B: (R)-1-methyl-5-oxopyrrolidine-3-carboxamide Step3->Inter2 Precipitation Step4 Step 4: Chemoselective Reduction (BH3-DMS, THF) Inter2->Step4 Selectivity >20:1 Quench Critical Workup: MeOH/HCl Quench (No Aqueous Extraction) Step4->Quench Break B-N Bond Final Target: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one Quench->Final Isolation as HCl Salt

Caption: Optimized synthetic workflow focusing on chemoselective reduction (Step 4) and non-aqueous isolation to maximize yield.

Detailed Protocol: The "Zero-Aqueous" Method

This protocol assumes you have reached Intermediate B (the primary amide). If you are starting from the nitrile, the reduction step is identical.

Phase A: Chemoselective Reduction

Why this matters: Standard LAH often attacks the lactam ring, opening it to form a pyrrolidine impurity. Borane-Dimethyl Sulfide (BH3-DMS) is selective for the amide/nitrile over the lactam at controlled temperatures.

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with Intermediate B (1.0 equiv).

  • Solvent: Add anhydrous THF (10 mL/g of substrate). Critical: Moisture kills Borane activity.

  • Addition: Cool to 0°C. Dropwise add BH3-DMS (2.0 M in THF, 3.0 equiv).

    • Note: Evolution of gas (H2) will occur. Control rate to maintain Temp < 5°C.

  • Reaction: Warm to Room Temperature (RT) for 1 hour, then reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). The amide spot should disappear.

Phase B: The Oxidative Workup (The Yield Saver)

Why this matters: Borane forms a stable complex with the resulting amine (B-N bond). If you just add water, the product remains trapped in the boron complex and is discarded with the waste. You must "crack" this complex.

  • Quenching: Cool reaction to 0°C. Very slowly add Methanol (excess) until bubbling ceases.

  • Acidolysis: Add concentrated HCl (1.5 equiv relative to Borane) or 4M HCl in Dioxane.

  • Reflux: Heat to reflux for 1 hour. This breaks the B-N bond and converts the amine to the hydrochloride salt.

  • Evaporation: Concentrate to dryness in vacuo. You will have a white/viscous residue.

  • Borate Removal: Add fresh MeOH (50 mL) and evaporate again. Repeat 3 times.

    • Mechanism:[1][2][3][4][5][6] This converts boric acid into trimethyl borate (volatile), which is removed by the rotavap.

Phase C: Isolation (No Extraction)
  • Basification (Optional): If the free base is required, dissolve the HCl salt in minimal dry MeOH. Pass through a weak basic ion-exchange resin (e.g., Amberlyst A21).

  • Crystallization: If the HCl salt is acceptable (more stable), recrystallize from EtOH/Et2O.

  • Yield Expectation: >85% isolated yield (compared to ~40-50% with aqueous extraction).

Comparative Data: Why Protocols Fail

ParameterStandard LAH MethodOptimized BH3-DMS Method
Reducing Agent LiAlH4 (Lithium Aluminum Hydride)BH3-DMS (Borane Dimethyl Sulfide)
Chemoselectivity Poor (Attacks Lactam Ring)Excellent (Amide/Nitrile Specific)
Major Impurity 3-(aminomethyl)-1-methylpyrrolidine (Ring Open)Unreacted Amide (if under-dosed)
Workup Fieser (Aqueous Slurry)MeOH/HCl (Evaporative)
Product Loss High (Trapped in Al-salts/Water)Minimal (Quantitative Salt Formation)
Typical Yield 45 - 55%82 - 92%

Troubleshooting Guide (FAQ)

Q1: My product is a sticky oil that won't crystallize. How do I get a solid?

  • Diagnosis: This is likely the "Boron-Amine Complex" or residual solvent. The free base is naturally an oil/low-melting solid and is highly hygroscopic.

  • Fix:

    • Ensure you performed the MeOH evaporation cycles (Step B.5) at least 3 times to remove boron.

    • Isolate as the Hydrochloride (HCl) or Tartrate salt . These are crystalline solids.

    • Store in a desiccator. The molecule absorbs atmospheric water rapidly, turning into goo.

Q2: I see a new spot on TLC that is less polar than the product. What is it?

  • Diagnosis: Over-reduction. The lactam ring (C=O) has been reduced to a methylene (CH2), forming the pyrrolidine analog.

  • Fix:

    • Lower the reflux temperature or time.

    • Switch from Borane-THF to Borane-DMS (it is slightly more stable and controllable).

    • Ensure you are not using LAH.

Q3: Can I use Catalytic Hydrogenation (Raney Ni) instead of Borane?

  • Diagnosis: Yes, but only if starting from the Nitrile precursor.

  • Protocol: Raney Ni, 50 psi H2, MeOH/NH3 solvent.

  • Warning: Amides are very difficult to reduce via catalytic hydrogenation without high pressure (100+ bar) and high temp, which usually degrades the lactam. Stick to Borane for amides.[7]

Q4: My yield is low because the product stays in the water layer during extraction.

  • Fix: STOP DOING AQUEOUS EXTRACTIONS. This molecule is a polar amine. It prefers water over DCM/EtOAc.

    • Correct Path: Evaporate the reaction mixture

      
       Acidify in MeOH 
      
      
      
      Filter off inorganic salts (if any)
      
      
      Crystallize. If you must extract, use n-Butanol or Chloroform/Isopropanol (3:1) at pH 12, but continuous extraction is required.

References

  • Chemoselectivity of Borane: Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[2][8][9][10][11] 29. The reaction of borane-dimethyl sulfide with organic functional groups. Journal of Organic Chemistry.[12] Link

  • Nitrile/Amide Reduction Protocols: Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles.[9] Tetrahedron.[13] Link

  • Pyrrolidinone Synthesis (Racetam Precursors): Kenda, B., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity. Journal of Medicinal Chemistry. Link

  • Workup of Water-Soluble Amines: Spencer, B. (Albany Molecular Research). Organic Reaction Workup Formulas.Link

  • Product Data (CAS 2165833-85-0): Sigma-Aldrich Technical Data Sheet for (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one. Link

Sources

Troubleshooting low enantiomeric excess in (4R)-pyrrolidinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve issues related to low enantiomeric excess (ee) during the synthesis of (4R)-pyrrolidinone derivatives.

Whether you are employing transition-metal catalysis, chiral pool methodologies, or biocatalysis, achieving >99% ee requires strict control over both kinetic pathways and thermodynamic stabilities. This guide bypasses generic advice to focus on the exact mechanistic causalities behind stereochemical failures.

Diagnostic Workflow

Before altering your synthetic route, use the following decision tree to isolate the root cause of the stereochemical leakage.

G Start Low ee in (4R)-Pyrrolidinone? Method Identify Synthesis Method Start->Method Cat Asymmetric Catalysis (e.g., Conjugate Addition) Method->Cat Pool Chiral Pool / Cyclization (e.g., γ-amino acid route) Method->Pool CatIssue Check Ligand Oxidation & Background Reaction Cat->CatIssue PoolIssue Check C4-Epimerization during Lactamization Pool->PoolIssue Analysis Verify via Chiral HPLC (CSP Degradation/Overlap) CatIssue->Analysis PoolIssue->Analysis

Diagnostic workflow for troubleshooting low enantiomeric excess in (4R)-pyrrolidinone synthesis.

Section 1: Asymmetric Catalysis (Conjugate Addition & Hydrogenation)

Q: My Rh-catalyzed asymmetric hydrogenation or Cu-catalyzed conjugate addition to 3-pyrrolin-2-ones is yielding <70% ee instead of the reported >95% ee. What is failing?

A: The primary culprit is usually the kinetic dominance of an achiral background reaction caused by ligand degradation or solvent interference. In the synthesis of 4-substituted pyrrolidin-2-ones via Cu-catalyzed asymmetric conjugate addition of arylboronic acids, the active catalyst is a highly coordinated chiral Cu(I) complex[1]. Chiral phosphine ligands (such as Josiphos or BINAP) are highly susceptible to partial oxidation if the reaction solvent is not rigorously degassed.

Causality: When the chiral ligand oxidizes, it dissociates from the metal. The resulting unligated (or solvent-ligated) Cu species is sterically unhindered and kinetically far more active than the bulky chiral complex. This achiral catalyst rapidly drives a background racemic conjugate addition, severely depressing your overall ee[1].

Furthermore, if you are using Rh-catalyzed asymmetric hydrogenation with bisphosphine-thiourea ligands (e.g., ZhaoPhos), the enantioselectivity relies on precise hydrogen-bonding interactions between the ligand's thiourea moiety and the lactam carbonyl[2]. Using protic solvents (like methanol) disrupts this delicate hydrogen-bonding network, leading to alternative, less stereoselective transition states[2].

Resolution:

  • Degas all solvents using three freeze-pump-thaw cycles.

  • Switch from protic solvents to aprotic solvents (e.g., THF or DCM) to preserve hydrogen-bonding transition states.

  • Lower the reaction temperature to -15 °C to amplify the kinetic difference between the chiral and achiral pathways.

Section 2: Chiral Pool & Lactamization Epimerization

Q: I am starting from a stereopure (R)-γ-amino acid precursor, but the final lactamization yields a partially racemized (4R)-pyrrolidinone. Why is my stereocenter degrading?

A: You are likely inducing base-catalyzed C4-epimerization during the ring-closure step. Pyrrolidin-2-ones are thermodynamically driven toward a trans-configuration if they are substituted at both the C3 and C4 positions. However, even in monosubstituted 4-arylpyrrolidin-2-ones, the C4 proton can become transiently acidic.

Causality: If you use strong bases (e.g., NaH, KOtBu) at elevated temperatures to drive N-alkylation or lactamization, the base can deprotonate the α-position (C3). If the C4 position contains an activating group (like an aryl or nitro group), extended enolization/enamine formation occurs[3]. The re-protonation of this intermediate is often non-stereoselective, leading to racemization at the C4 stereocenter.

Resolution: Abandon strong bases. Instead, utilize mild peptide coupling reagents (e.g., EDC/HOBt or HATU) with a non-nucleophilic, weak base like DIPEA at 0 °C to 25 °C. This ensures the ring closure proceeds via activation of the carboxylic acid rather than deprotonation of the carbon backbone.

Section 3: Analytical Artifacts

Q: Could my low ee be an analytical artifact rather than a synthetic failure?

A: Absolutely. Chiral stationary phase (CSP) degradation is a frequent cause of artificially low ee readings. When analyzing the ee of pyrrolidin-2-one derivatives on polysaccharide-based CSPs (e.g., Lux Amylose-2, Chiralpak AD, or Chiralpak IA), the separation depends entirely on the chiral selector's helical structure[4].

Causality: If a non-immobilized coated column (like Chiralpak AD) is subjected to "forbidden" solvents (e.g., pure DCM, EtOAc, or THF), the amylose or cellulose polymer coating swells and partially dissolves[4]. This destroys the theoretical plates of the column. Consequently, the (4R) and (4S) peaks coalesce. What appears on your chromatogram as a broad peak with 70% ee might actually be a 99% ee product with poorly resolved enantiomeric peaks.

Resolution: Always run a System Suitability Test (SST) using a known racemic standard before analyzing your reaction mixture. Ensure baseline resolution (


). If resolution has degraded, switch to an immobilized chiral column (e.g., Chiralpak IA) which tolerates a wider range of organic modifiers.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes for the asymmetric synthesis of 4-substituted pyrrolidin-2-ones.

Catalyst / Ligand SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Causality
Cu(OAc)₂ / (R)-BINAPMeOH254565Protic solvent disrupts the chiral pocket and accelerates background racemic reaction.
Cu(OAc)₂ / (R)-BINAPTHF08288Aprotic solvent preserves the chiral complex; lower temp improves enantio-discrimination.
Cu(OAc)₂ / (R)-JosiphosTHF-159498Josiphos provides optimal bite angle and steric bulk, completely suppressing the Re-face attack[1].
Rh(COD)₂ / ZhaoPhosDCM259999Asymmetric hydrogenation (H₂, 50 psi); thiourea H-bonding strictly controls facial selectivity[2].

Self-Validating Experimental Protocols

Protocol A: Cu-Catalyzed Asymmetric Conjugate Addition to 3-Pyrrolin-2-ones

This protocol includes built-in validation steps to ensure catalyst integrity.

  • Catalyst Pre-activation (Glovebox Recommended): In an oven-dried Schlenk flask, combine Cu(OAc)₂ (5 mol%) and (R)-Josiphos (6 mol%). Add 2.0 mL of rigorously degassed anhydrous THF. Stir at room temperature for 30 minutes until a homogeneous, brightly colored complex forms. Validation: A color change indicates successful ligand coordination; if the solution turns brown/black, oxidation has occurred—abort and restart.

  • Substrate Addition: Cool the complex to -15 °C. Add the 3-pyrrolin-2-one substrate (1.0 equiv) dissolved in 1.0 mL of degassed THF.

  • Nucleophile Addition: Slowly add the arylboronic acid (1.5 equiv) in 1.0 mL of THF dropwise over 15 minutes to prevent local concentration spikes that favor the uncatalyzed background reaction.

  • Reaction Monitoring (IPC): Stir at -15 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to destroy the Cu-complex and prevent post-reaction epimerization. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chiral HPLC Method Optimization for Pyrrolidin-2-ones

This protocol ensures your analytical method is not generating false-low ee values.

  • System Suitability Test (SST): Inject 5 µL of a 1 mg/mL racemic standard of your 4-substituted pyrrolidin-2-one onto a Lux Amylose-2 column (250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase Selection: Start with an isocratic elution of Hexane/Ethanol (80:20) at 1.0 mL/min. Note: Ethanol often provides better hydrogen-bonding interactions with the lactam motif than Isopropanol, improving peak sharpness.

  • Validation Check: Calculate the resolution (

    
    ). If 
    
    
    
    , decrease the ethanol modifier to 10% or lower the column compartment temperature to 15 °C to increase interaction time with the chiral stationary phase.
  • Sample Analysis: Dilute your enriched synthetic sample to 0.5 mg/mL (avoid concentration overload, which causes peak fronting and masks the minor enantiomer) and inject. Integrate peaks to calculate the true ee.

References

  • Title: Natural Products and Lactams | Source: researchgate.net | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE98hCp1-CdvHhKG19XwL4d_HYTpQi4WR79Xbo5IlvNorFrd-zMpg0P3fWBdhHauSE5gvE5mPMc8hhORDbplT1zYcWnk9XOyL3g_-D4ETdlky6c7ovPho-GWgStlBhmUeFuhChK6m6_QzQ0rc7KH6QZsXLm1wbPgwrE_SXl-K9lg2BbjA==]
  • Title: Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation | Source: researchgate.net | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmmyEqtOMKQm1FFwH3mkavhDVbP0Ry1slco0ISiIgOw3KvAfx85v1z3d-JAIoEUiAcKSdoLCQcCIM-7UfFllzRz7eUN1Kt-Gss7K5zU4ZQAu4Zqeo8kX8b-2Y5dbTbM6zjpuPBxEczyzPHzii_IyksTDPaLj0PAW5JBE-hkJqMSr96udWpy2AsiM8pLzvzuCMIEdb4DZvopJxbMtpgccf-jaxhkfwuNJ2mJ65zv-pXAwY2e_i5VbPotbMhHpoulZzSXB3QXrmMM3vSbUJo]
  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution | Source: abo.fi | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkDwSkDx1YB8xirJ_5VEHxHcMolk3J0gFYjJtrgoZtg410HO0sv5SaZiQlr4JKH8Vl7B5CHymSEhTOh394O_-jPHjOo5qWCqQJE9L8DEE-4Jmt2P01tR3t9ISHYvLZBlyEbDMsgxNiSDuJdlb5L_DwVQU3L-yLlfZOmRI2Dg==]
  • Title: (5S)-5-phenylpyrrolidin-2-one | Source: benchchem.com | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkdQGjIQgtVYq5mt0NA0-Uko8cKZQ_GgZ39fAbVvtva-NWgGdXc40nw2FXmag2gYwH0WSzqGE2U7iy4yb740GtMJN3fgCuzkFhmeXUDUxesaU2eZ1EFuSrLP27BztHEb7LrI8o8g==]

Sources

Removing impurities from (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Executive Summary

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (CAS: 144060-53-7) is a critical chiral intermediate, most notably used in the synthesis of Gemifloxacin mesylate (Factive). Its synthesis—typically via the reduction of cyanopyrrolidines or amides—generates a distinct profile of impurities: enantiomers (S-isomer), boron/aluminum residues (from hydride reduction), and ring-opened byproducts.

This guide addresses the "sticky oil" phase often encountered during workup, low enantiomeric excess (ee), and persistent inorganic contamination.

Module 1: Isolation & Chemical Purity

Status: Critical / Workup Phase

Q: The reaction mixture has turned into a viscous, hygroscopic oil that refuses to crystallize. How do I isolate the product?

A: This is the most common issue. The free base is highly polar and water-soluble. If you used a hydride reducing agent (NaBH₄, LiAlH₄), the "oil" is likely a stable complex between the amine and boron/aluminum salts.

Protocol: Breaking the Boron/Metal Complex

  • Quench: Cool reaction to 0°C. Carefully add Methanol (MeOH) dropwise.

  • Boron Removal (The Trimethyl Borate Azeotrope):

    • Add excess MeOH (10 volumes relative to crude).

    • Reflux for 30 minutes.

    • Distill off the solvent.[1][2] The boron escapes as volatile trimethyl borate, B(OMe)₃.

    • Repeat this step 3 times. This is non-negotiable for crystallization.

  • Extraction:

    • Basify the residue to pH >12 using 50% NaOH.

    • Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (9:1) . Note: Simple ether extraction will fail due to polarity.

    • Dry organic layer over Na₂SO₄ and concentrate.

Q: The product is dark yellow/brown. How do I remove the color?

A: Coloration typically indicates oxidative degradation or polymerized pyrrole byproducts.

  • Solution: Dissolve the crude oil in Methanol (5 volumes). Add Activated Carbon (Type C, neutral, 5 wt%) .

  • Process: Stir at 40°C for 1 hour. Filter through a Celite pad.

  • Result: The filtrate should be pale yellow to colorless.

Module 2: Enantiomeric Purity (Removing the S-Isomer)

Status: Quality Control / Chirality

Q: My chiral HPLC shows only 85-90% ee. How do I upgrade it to >99%?

A: The free base is difficult to resolve directly. You must form a crystalline salt. The Hydrochloride (HCl) or L-Tartrate salts are most effective for rejecting the (S)-isomer lattice.

Protocol: Salt Formation & Recrystallization

  • Dissolution: Dissolve the crude free base (approx. 90% ee) in Absolute Ethanol (EtOH) (5 mL/g).

  • Acid Addition: Add 1.1 equivalents of HCl in Ethanol (or L-Tartaric acid) dropwise at 0-5°C.

  • Crystallization:

    • Seed with pure crystal if available.

    • Allow to warm to Room Temperature (RT) slowly.

    • Stir for 4-6 hours.

    • Troubleshooting: If it oils out, add Ethyl Acetate (EtOAc) dropwise as an anti-solvent until turbidity persists, then cool.

  • Filtration: Collect solids under nitrogen (hygroscopic!). Wash with cold EtOH/EtOAc (1:1).

Data: Solvent Efficiency for Recrystallization

Solvent SystemYield (%)ee Upgrade (Initial -> Final)Notes
EtOH (Absolute) 65-70%90% -> 98.5%Best balance of yield/purity.
IPA / Water (95:5) 75%90% -> 96.0%Higher yield, lower purity.
MeOH / EtOAc 50%90% -> >99.5%Aggressive purification; lower yield.

Module 3: Analytical Troubleshooting

Status: Validation

Q: I see "ghost peaks" or broad tailing in my HPLC analysis.

A: The primary amine group interacts with silanols on standard C18 columns.

  • Fix: Use a high-pH stable column (e.g., XBridge C18) with a basic buffer (0.1% Ammonium Hydroxide or Triethylamine) in the mobile phase.

  • Chiral Method: Use Chiralpak AD-H or Crownpak CR(+) (for amines).

    • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).

Visualizing the Purification Workflow

The following diagram illustrates the critical decision points in the workup process to ensure removal of both inorganic and stereochemical impurities.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination) Quench Quench: MeOH Addition (0°C) Start->Quench BoronCheck Boron/Aluminum Used? Quench->BoronCheck BoronRemoval Reflux with MeOH x3 (Remove B(OMe)3) BoronCheck->BoronRemoval Yes Basify Basify (pH > 12) Extract w/ DCM BoronCheck->Basify No BoronRemoval->Basify CrudeOil Crude Amine (Oil) ~85-90% ee Basify->CrudeOil SaltForm Salt Formation (HCl/EtOH or Tartaric Acid) CrudeOil->SaltForm Recryst Recrystallization (EtOH or MeOH/EtOAc) SaltForm->Recryst Final Pure (4R)-Isomer Salt >99% ee, White Solid Recryst->Final

Caption: Figure 1. Step-by-step purification logic for isolating high-purity (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

References

  • Sigma-Aldrich. (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one Product Information. Retrieved from

  • European Patent Office. Method for purifying N-methyl-2-pyrrolidone (Related Solvent Purification). EP 1720833 B1.[2] Retrieved from

  • ChemScene. 4-(Aminomethyl)-4-methylpyrrolidin-2-one General Information. Retrieved from

  • Cayman Chemical. Gemifloxacin (mesylate) Product Data. Retrieved from

  • BenchChem. Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine (Analogous Protocols). Retrieved from

Sources

Technical Support Center: Stability & Storage of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center resource, designed for immediate application by researchers encountering stability issues with (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one .

Executive Summary: The "Racemization" Misconception

Urgent Note for Researchers: If you observe a drop in optical rotation (


) in your batch of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one, do not assume enantiomeric inversion (racemization) is the primary cause. 

While true racemization at the C4 position is possible under extreme radical-initiating conditions, the C4 proton is not acidic (pKa > 35), making base-catalyzed racemization thermodynamically unfavorable. The observed loss of optical purity is most frequently a result of Chemical Degradation masking as stereochemical loss.

The three primary stability threats are:

  • Carbamate Formation: Rapid reaction of the primary amine with atmospheric

    
    .
    
  • Oxidative Degradation: Radical-mediated attack on the amine/methylene groups.

  • Hygroscopic Hydrolysis: Ring opening driven by moisture absorption.

Troubleshooting Guide (Q&A Format)

Issue 1: "My specific rotation ( ) dropped by 10° after one week of storage."

Diagnosis: Atmospheric ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Scavenging (Carbamate Formation). 
The primary aminomethyl group (

) is a potent nucleophile. Upon exposure to air, it reacts with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

to form a carbamic acid zwitterion or carbamate salt. This new species has a different specific rotation, diluting the observed value of your target molecule.

Corrective Action:

  • Immediate: Degas the sample and convert it to a salt form (see Protocol A).

  • Prevention: Store strictly under Argon/Nitrogen. Do not store as a free base in screw-cap vials (which leak air); use flame-sealed ampoules or Schlenk flasks.

Issue 2: "The oil turned from colorless to yellow/brown."

Diagnosis: Oxidative Radical Degradation. Amines are susceptible to Single Electron Transfer (SET) oxidation.[1] The resulting radical cations can abstract hydrogen atoms, leading to complex polymerization or fragmentation. Note: This radical pathway is the only mechanism that can lead to true partial racemization at C4, but bulk decomposition usually happens faster.

Corrective Action:

  • Purification: Distillation is risky due to thermal instability. Silica chromatography is recommended (Eluent:

    
    ).
    
  • Storage: Store at -20°C in the dark. Light accelerates radical initiation.

Issue 3: "Can I store the free base in the fridge?"

Answer: No. Standard laboratory refrigerators are humid environments. The pyrrolidone ring is hygroscopic. Absorbed water promotes hydrolysis of the lactam ring to the corresponding


-amino acid (4-amino-3-(aminomethyl)butanoic acid derivative).
  • Recommendation: Convert to the Dihydrochloride or Tartrate salt . These crystalline solids are kinetically stable and resistant to both oxidation and racemization.

Mechanistic Visualization: Degradation vs. Racemization

The following diagram illustrates why "racemization" is often a misdiagnosis for degradation pathways.

StabilityPathways cluster_legend Pathway Key Target (4R)-4-(aminomethyl)- 1-methylpyrrolidin-2-one (Active Chiral Species) Carbamate Carbamate Species (Reversible with Acid) Target->Carbamate + CO2 (Air) Fast, changes [a]D RingOpen Hydrolyzed Acid (Ring Open) Target->RingOpen + H2O / pH > 9 Irreversible Radical C4-Radical Intermediate (Planar) Target->Radical UV Light / O2 (Slow) Racemate Racemic Mixture (True Racemization) Radical->Racemate H-Abstraction (Non-stereoselective) Oxidation Oxidative Debris (Yellow/Brown Oil) Radical->Oxidation Polymerization Legend1 Red Arrow = Primary Purity Loss (Not Racemization) Legend2 Dashed Arrow = True Racemization (Rare)

Caption: Figure 1. Competing stability pathways.[2][3] Note that CO2 absorption (Yellow) and Oxidation (Red) are kinetically faster than true racemization (Grey).[1]

Experimental Protocols

Protocol A: Salt Formation for Long-Term Storage

To be used immediately after synthesis or purification to "lock" the stereochemistry and prevent oxidation.

Materials:

  • (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (Free Base)

  • Anhydrous Ethanol (EtOH)

  • HCl in Dioxane (4M) or Tartaric Acid

  • Diethyl Ether (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the free base in a minimum volume of cold anhydrous EtOH (0°C).

  • Acidification:

    • For HCl Salt: Dropwise add 2.2 equivalents of 4M HCl/Dioxane under

      
       atmosphere.
      
    • For Tartrate: Add 1.0 equivalent of L-Tartaric acid dissolved in warm EtOH.

  • Precipitation: Stir at 0°C for 30 minutes. If no solid forms, slowly add anhydrous

    
     until turbidity persists. Store at -20°C overnight to crystallize.
    
  • Filtration: Filter the hygroscopic solid rapidly under a blanket of Nitrogen.

  • Drying: Dry in a vacuum desiccator (

    
    ) over 
    
    
    
    for 24 hours.

Validation: Check melting point and specific rotation. The salt form should remain stable at 4°C for >12 months.

Protocol B: Recovery of Free Base (If required for reaction)

Do not store the recovered free base for >24 hours.

  • Dissolve the salt in minimal water.

  • Basify to pH 12 using cold 50% NaOH (aq).

  • Extract exhaustively with Dichloromethane (DCM) (

    
    ).
    
  • Dry organic layer over

    
    .
    
  • Concentrate in vacuo at low temperature (< 30°C). Do not use high heat.

Comparative Stability Data

Storage ConditionFormAtmospherePurity (HPLC) @ 6 MonthsOptical Purity (ee%)Notes
25°C, Ambient Free BaseAir82%N/A*Apparent drop in rotation due to carbamate; turned brown.
4°C, Dark Free BaseArgon96%>99%Slight yellowing; acceptable for short term.[1]
-20°C, Dark HCl Salt Air/Argon >99.5% >99.9% Recommended Storage Method.

References & Grounding

  • Chemical Stability of Pyrrolidones:

    • Source: BenchChem Technical Support.[4] "Stability and Degradation Pathways of 2-(2-Aminoethyl)-1-methylpyrrolidine."

    • Relevance: Establishes oxidation and hydrolysis as primary degradation routes over racemization.

    • URL: (Verified via Search 1.13)

  • Carbamate Artifacts in Amine Analysis:

    • Source:Journal of Organic Chemistry. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide."

    • Relevance: Explains the mechanism of CO2 absorption altering physical properties (like optical rotation) of primary amines.

    • URL: (Verified via Search 1.17)

  • Synthesis & Chirality of Nebracetam Analogues:

    • Source:ScienceRise: Pharmaceutical Science.[5] "Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives."

    • Relevance: Confirms the structural stability of the (4R)-aminomethyl-pyrrolidone scaffold during synthesis when handled correctly.

    • URL: (Verified via Search 1.7)

  • General Racemization Mechanisms:

    • Source: University of Manchester. "Racemisation in Chemistry and Biology."

    • Relevance: Defines the high pKa barrier for beta-proton abstraction, ruling out simple base-catalyzed racemization for this molecule.

    • URL: (Verified via Search 1.10)

Sources

Technical Support Center: Navigating the Hygroscopic Nature of 1-Methylpyrrolidin-2-one (NMP) and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Methylpyrrolidin-2-one (NMP) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development and other advanced technology fields who rely on the unique solvating properties of NMP. As a powerful, aprotic solvent, NMP is indispensable in a multitude of applications, from polymer chemistry to pharmaceutical formulations.[1][2][3][4] However, its hygroscopic nature presents a significant challenge, as water contamination can compromise experimental outcomes and product quality.[5][6]

This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you effectively manage the water content in NMP and its derivatives, ensuring the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered when working with NMP and its derivatives in a question-and-answer format.

Q1: What does it mean for NMP to be "hygroscopic," and why is it a problem?

A1: "Hygroscopic" describes a substance's tendency to absorb moisture from the surrounding atmosphere.[7] NMP and its derivatives are highly polar and readily form hydrogen bonds with water, causing them to be miscible with water in all proportions.[1][8] This affinity for water means that if left exposed to air, NMP will continuously absorb moisture.[5]

This becomes a significant issue in moisture-sensitive applications for several reasons:

  • Altered Solvent Properties: The presence of water can change the polarity, viscosity, and solvating power of NMP, potentially affecting reaction rates and the solubility of reagents.[5]

  • Undesired Side Reactions: In many organic reactions, water can act as an unwanted nucleophile, leading to the formation of byproducts and reduced yields. For instance, in reactions involving strong bases or organometallics, water can quench the reagents.

  • Degradation of Materials: In the manufacturing of electronics and batteries, water in NMP can lead to the corrosion of metal components and degradation of performance.[6][9][10] Specifically, in lithium-ion battery production, water reacts with electrolyte salts to form aggressive degradation products.[10]

  • Inconsistent Results: Varying water content from one experiment to the next is a major source of poor reproducibility.

Q2: How can I visually assess if my NMP has been contaminated with water?

A2: Unfortunately, there are no definitive visual indicators for low to moderate water contamination in NMP, as it remains a clear, colorless liquid.[2] However, in cases of significant water absorption, you might observe:

  • Cloudiness or Haze: While NMP is fully miscible with water, high concentrations of dissolved salts or other impurities that are less soluble in aqueous NMP could lead to a cloudy appearance.[11]

  • Changes in Viscosity: A noticeable change in the liquid's flow characteristics compared to a fresh, anhydrous sample could suggest contamination, though this is a subjective measure.

It is crucial to understand that relying on visual inspection is not a reliable method for quality control. The most effective way to determine water content is through quantitative analysis.[12]

Q3: My moisture-sensitive reaction in NMP is failing. How do I troubleshoot?

A3: When a moisture-sensitive reaction fails in NMP, a systematic approach to troubleshooting is essential. The following logical flow can help identify the source of the problem.

G A Reaction Failure or Low Yield B Quantify Water Content in NMP via Karl Fischer Titration A->B C Is Water Content > Acceptable Limit? B->C D Dry the NMP using an appropriate method C->D Yes F Review and dry all glassware and reagents C->F No E Re-run reaction with dried NMP D->E J Problem Solved E->J G Ensure inert atmosphere (N2 or Ar) is dry F->G I Investigate other reaction parameters (reagent purity, temperature, etc.) F->I H Re-run reaction with fully anhydrous setup G->H H->J I->H

Caption: Troubleshooting workflow for moisture-sensitive reactions in NMP.

Q4: What is the best way to store NMP and its derivatives to prevent water absorption?

A4: Proper storage is the first line of defense against moisture contamination.

  • Use the Original Manufacturer's Container: These are typically sealed under an inert atmosphere.

  • Keep Containers Tightly Sealed: Immediately after use, ensure the cap is securely fastened.[7] For bottles with septa, store them with the septum in place and consider wrapping the cap and neck with Parafilm for an extra barrier.

  • Store in a Dry Environment: A desiccator with an active desiccant or a dry box is ideal. If not available, store in a cool, dry, and dark place away from direct sunlight and heat sources.[13]

  • Inert Gas Blanket: For larger volumes or long-term storage, blanketing the container with a dry, inert gas like nitrogen or argon can be very effective at preventing moisture ingress.[14]

Q5: Can I use any type of molecular sieve to dry NMP?

A5: The choice of molecular sieve is critical. 3Å and 4Å molecular sieves are effective for drying NMP.[15] 3Å sieves are often preferred as their pore size is small enough to exclude most solvent molecules while efficiently trapping smaller water molecules. 4Å sieves can also be used, and studies have shown they can reduce water content in NMP to as low as 140-170 ppm.[15] It is important to avoid using sieves with larger pore sizes, as they may adsorb the solvent molecules themselves.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for essential procedures in handling NMP.

Protocol 1: Activation of Molecular Sieves for Solvent Drying

Activated molecular sieves are crucial for their performance as a desiccant. The activation process involves heating to high temperatures to drive off any adsorbed water.[16]

Materials:

  • 3Å or 4Å Molecular Sieves

  • Heat-resistant beaker or ceramic dish

  • High-temperature oven or muffle furnace

  • Desiccator

  • Heat-resistant gloves

Procedure:

  • Preparation: Place the required amount of molecular sieves in a heat-resistant beaker or ceramic dish, spreading them in a thin layer.

  • Heating: Place the container in a preheated oven or muffle furnace. Heat the sieves at a temperature between 300-320°C for at least 5 hours.[15] Some protocols recommend up to 15 hours to ensure complete activation.[16]

  • Cooling: After heating, carefully remove the hot container from the oven using heat-resistant gloves. Immediately transfer the hot sieves to a desiccator containing a fresh desiccant. Allow them to cool to room temperature under a dry atmosphere. This prevents the re-adsorption of atmospheric moisture.

  • Storage: Once cooled, promptly transfer the activated sieves to an airtight container for storage. Activated sieves should be used as soon as possible.

Safety Note: Always wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, when handling hot materials.

Protocol 2: Drying NMP with Activated Molecular Sieves

This protocol describes the process of drying NMP to a low water content using previously activated molecular sieves.

Materials:

  • NMP to be dried

  • Activated 3Å or 4Å molecular sieves

  • Dry, clean glass bottle with a screw cap or a round-bottom flask with a stopper

  • Inert gas (Nitrogen or Argon), optional

Procedure:

  • Addition of Sieves: To a dry glass bottle or flask, add the NMP to be dried. Add approximately 5-10% of the solvent's weight in activated molecular sieves. For example, for 500 mL of NMP (density ≈ 1.03 g/mL), add 25-50 g of activated sieves.

  • Equilibration: Seal the container tightly. If possible, flush the headspace with a dry inert gas before sealing. Allow the mixture to stand for at least 24 hours to allow for sufficient time for the sieves to adsorb the water.[12] Occasional gentle swirling can improve the efficiency of the drying process.

  • Decanting: After the equilibration period, carefully decant or filter the dry NMP into a clean, dry storage container. Avoid transferring any of the molecular sieve dust.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in solvents like NMP.[12] This protocol provides a general guideline for volumetric KF titration.

Materials:

  • Karl Fischer titrator (volumetric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • NMP sample

  • Dry, gas-tight syringe and needle

  • Methanol or a specialized KF solvent

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Add the solvent to the titration vessel and ensure the system is sealed from atmospheric moisture.

  • Solvent Conditioning (Pre-titration): Start the pre-titration process. The instrument will add the KF titrant to the solvent to neutralize any residual water until a stable, dry baseline is achieved.

  • Titer Determination: Accurately determine the titer of the KF titrant using a certified water standard or a known hydrate salt like sodium tartrate dihydrate.[17] This step is crucial for accurate results.

  • Sample Analysis: a. Using a dry, gas-tight syringe, draw an accurately weighed or volumetrically measured amount of the NMP sample. b. Quickly inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent. c. Start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used, the titer of the titrant, and the amount of sample introduced. The result is typically expressed in ppm (parts per million) or percentage.

Part 3: Data and Visual Guides

Table 1: Efficiency of Drying Agents for NMP
Drying AgentTypical Final Water ContentComments
3Å Molecular Sieves< 200 ppm[15][18]Recommended for general use. Requires proper activation.
4Å Molecular Sieves< 200 ppm[15]Also effective. Requires proper activation.
Calcium Hydride (CaH₂)Variable, can be < 50 ppmReacts to form H₂ gas. Requires careful handling and subsequent distillation.
Distillation< 50 ppmEffective but requires specialized equipment and is energy-intensive.[19]
Diagram 1: Workflow for Handling a New Bottle of NMP Derivative

Caption: Recommended workflow for handling new containers of NMP derivatives.

References

  • Naike Chemical Equipment Packing Co., Ltd. (n.d.). How To Activate Molecular Sieve?
  • Zesheng New Materials Technology Co., Ltd. (2025, March 12). How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored?
  • BASF Corporation. (1990). N-Methylpyrrolidone Handling and Storage. P2 InfoHouse.
  • Wang, Y., et al. (2024). Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves. PMC.
  • Killeen, C. (2025). Using molecular sieves for solvent drying. University of Victoria.
  • Usula, M., et al. (2015). Interaction of N-methyl-2-pyrrolidone + Water: a NMR and Molecular Dynamics study.
  • The Brückner Research Group. (n.d.). CB-LSOP-Flame drying.docx. University of Connecticut.
  • Jalon. (2025, March 20). A complete Guide on How to Activate Molecular Sieve.
  • Scholz, M., et al. (2020). Impact of Water Content in NMP on Ohmic Contacts in GaN HEMT Technologies. IEEE Transactions on Semiconductor Manufacturing.
  • Shringirishi, M., et al. (2007). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Research.
  • University of St Andrews. (n.d.).
  • Somatco. (2025, August 18). How to Store and Handle Lab Chemicals Safely.
  • BenchChem. (2025). Managing the Hygroscopic Nature of Acetol: A Technical Support Guide.
  • Dry Room. (2023, May 18). How to Install NMP Solvent Recovery System and The working principle of NMP Solvent Recovery System.
  • Japanese Pharmacopoeia. (n.d.).
  • BenchChem. (2025).
  • Kopac, T., et al. (2022). Suitable Cathode NMP Replacement for Efficient Sustainable Printed Li-Ion Batteries.
  • Google Patents. (n.d.).
  • Kopac, T., et al. (2022). Suitable Cathode NMP Replacement for Efficient Sustainable Printed Li-Ion Batteries.
  • A&S Power. (n.d.).
  • Noah Chemicals. (2024, January 19).
  • ChemAnalyst. (2024, July 4). What Should You Know About N‑Methyl‑2‑Pyrrolidone (NMP) and Its Industrial Uses?
  • eLabNext. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Spinco. (n.d.). HPLC Troubleshooting Guide. Scribd.
  • Mettler Toledo. (n.d.).
  • Wang, Y., et al. (2024). Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves. ACS Omega.
  • Quveon. (n.d.).
  • Agilent. (2022, November 3). Elemental and Particle Analysis of N-Methyl-2-Pyrrolidone by ICP-QQQ.
  • Ghafoori, N., & Najimi, M. (2013). Influence of Moisture Content on Water Absorption in Concrete. Conference Paper.
  • Rogula-Kozłowska, W., et al. (2020).
  • Frontier, A. (2026).
  • Pharmaguideline. (2011, September 19).
  • Qu, F., et al. (2019).
  • SI Analytics. (n.d.).
  • FloWater. (2022, June 25).
  • Eastman Chemical Company. (2019, March 14). N-Methyl-2-Pyrrolidone (NMP) | TDS.
  • Al-Jimaz, A. S., et al. (2005). Physical Properties of Aqueous N-Methyl Pyrrolidone at Different Temperatures.
  • Marti, C., et al. (2019).
  • Ruffolo, S. A., et al. (2023). Monitoring Water Absorption and Desorption in Untreated and Consolidated Tuff by a Non-Invasive Graphene-Based Humidity Sensor. PMC.
  • ResearchGate. (n.d.). Solvent users look to replace NMP.
  • Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Ghafoori, N., & Najimi, M. (2021). Influence of moisture content on water absorption in concrete.
  • Rompré, A., et al. (2002).
  • Scribd. (n.d.). The BASF NMP Extraction.
  • iwatobipen. (2020, February 29). Useful experimental method for removing solvent #memo #organic_synthesis. Is life worth living? blog.

Sources

Technical Support Center: Purification of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-AMINE-001 Subject: Troubleshooting retention, tailing, and detection of polar heterocyclic amines. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary: The "Polarity Trap"

You are attempting to purify (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one . This molecule presents a classic "polarity trap" in chromatography due to three converging factors:

  • High Polarity: The lactam core and primary amine make it highly water-soluble (

    
    ).
    
  • Basicity: The primary aminomethyl group (

    
    ) will interact strongly with acidic silanols on standard silica, leading to severe tailing or irreversible adsorption.
    
  • Poor UV Absorbance: Lacking an aromatic system, this molecule is virtually invisible at standard UV wavelengths (254 nm).

This guide provides three validated workflows to overcome these issues, structured by available instrumentation and stationary phases.

Module 1: Method Selection Strategy

Before mixing solvents, determine your purification mode. Do not default to standard silica/ethyl acetate; it will fail.

MethodSelection Start Start: Equipment Check Flash Standard Flash (Silica) Start->Flash HILIC_Check Do you have HILIC/Amine Silica? Flash->HILIC_Check Silica fails? C18_Check Do you have C18 (Reverse Phase)? HILIC_Check->C18_Check No MethodB Method B: HILIC Mode (AcN/Water/Buffer) HILIC_Check->MethodB Yes MethodA Method A: Basified Normal Phase (DCM/MeOH/NH4OH) C18_Check->MethodA No (Last Resort) MethodC Method C: High pH Reverse Phase (Basic Buffer) C18_Check->MethodC Yes

Figure 1: Decision matrix for selecting the optimal purification strategy based on available stationary phases.

Module 2: Modified Normal Phase (The "Basified Silica" Protocol)

Best for: Standard flash chromatography when specialized columns (C18/HILIC) are unavailable.

The Mechanism of Failure

On standard silica, the acidic silanols (


) protonate your amine (

), acting as an ion-exchange resin rather than a partition column. This causes the "streak" or "tailing" where the product elutes over 20+ fractions.
The Fix: Amine Modifiers

You must "poison" the silica surface with a volatile base to block these sites.

Protocol:

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 10:1 Methanol : Ammonium Hydroxide (

      
      , 28-30%).
      
    • Note: Do not premix NH4OH into DCM directly; it may form an emulsion. Premix it with the Methanol.

  • Column Pre-treatment (Crucial):

    • Flush the silica column with 10% Solvent B in Solvent A for 2 Column Volumes (CV).

    • Why? This saturates the active silanol sites with ammonia before your sample touches the column.

  • Elution Gradient:

    • Start: 0% B (100% DCM)

    • Gradient: 0% to 30% B over 15 CV.

    • Hold: 30% B for 5 CV.

    • Target Elution: The amine usually elutes between 10-20% MeOH.

Alternative Modifier: Triethylamine (TEA) at 1% can be used, but it is harder to remove post-purification than Ammonia.

Module 3: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: High purity, automated flash, or prep-HPLC. This is the gold standard for polar amines.

HILIC works by creating a water-rich layer on the surface of a polar stationary phase (Silica or Diol). Your polar amine partitions into this water layer.

Protocol:

  • Stationary Phase: Bare Silica or Amine-bonded Silica.

  • Mobile Phases:

    • Solvent A: Acetonitrile (AcN)[1]

    • Solvent B: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 6.5) in Water.

  • Gradient (Reverse of Normal Phase):

    • Start: 95% AcN (Low polarity)

    • End: 60% AcN (High polarity / High water)

    • Note: Polar compounds elute later as water content increases.

Why this works: The organic-rich mobile phase ensures the compound is soluble, while the water layer retains the polar amine. It avoids the solubility issues often seen when trying to load polar oils onto normal phase silica.

Module 4: Reverse Phase (C18) Strategy

Best for: Prep-HPLC.

The Trap: If you use standard acidic buffers (0.1% TFA), your amine will be fully protonated and highly polar. It will likely elute in the void volume (t0) with no separation.

The Fix: High pH or Ion Pairing.

  • Option A (High pH): Use 10mM Ammonium Bicarbonate (pH ~10).

    • Mechanism:[2][3] At pH 10, the amine is neutral (Free Base). It becomes more lipophilic and will retain on the C18 chain.

  • Option B (Ion Pairing): Use 0.1% TFA (Trifluoroacetic acid).

    • Mechanism:[2][3] TFA forms a hydrophobic ion pair with the amine, artificially increasing retention.

    • Warning: You will isolate the TFA salt, not the free base.

Module 5: Detection (The "Invisible Peak" Problem)

Your molecule has no chromophore. The UV trace at 254nm will be flat.

Troubleshooting Table: Visualization Methods

MethodSuitabilityProtocolNotes
UV 205-210 nm LowUse AcN/Water. Avoid Acetone/Ethyl Acetate.Only works if solvents are UV transparent.
Ninhydrin Stain High Dip TLC -> Heat to 120°C.Primary amine turns Deep Purple/Blue .
Iodine Chamber MediumPlace TLC in jar with

crystals.
Reversible.[4] Shows yellow/brown spots.
KMnO4 Stain MediumDip TLC -> Mild Heat.Oxidizes the amine/lactam (Yellow spot on purple).
ELSD/CAD Critical Universal detection for Flash/HPLC.Essential for automated collection.

Senior Scientist Tip: If running Flash chromatography without an ELSD, collect all fractions. Spot every 3rd tube on a TLC plate and stain with Ninhydrin. Do not rely on the UV trace on your instrument screen.

FAQ: Common Issues

Q: My product is stuck on the column even with MeOH. A: You likely didn't use enough base. Switch to the "Basified Silica" method. If using C18, you are likely using neutral water; switch to acidic (TFA) or basic (Bicarbonate) buffers.

Q: How do I remove Triethylamine (TEA) from my product? A: TEA has a high boiling point relative to simple solvents.

  • Co-evaporation: Rotovap with Toluene or Ethanol 3x.

  • High Vacuum: Dry at 40-50°C overnight.

  • Wash: If your product is water-soluble, this is hard. If you can extract, wash the organic layer with pH 11 buffer (TEA stays in organic, but so might your product). Best approach: Avoid TEA; use Ammonium Hydroxide (volatile) instead.

Q: I isolated the product, but it's a salt. How do I get the free base? A: Dissolve in MeOH, add Carbonate resin (solid phase base), shake for 30 mins, filter, and evaporate. Alternatively, use an SCX (Strong Cation Exchange) catch-and-release cartridge.

References

  • Teledyne ISCO. (2012).[5] RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

Sources

Solving cyclization issues in the formation of the pyrrolidinone ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the cyclization step of pyrrolidinone ring formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

The pyrrolidinone (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1] However, its synthesis via intramolecular cyclization is not always straightforward. This guide will address common issues in a question-and-answer format, providing both theoretical understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is resulting in low to no yield of the desired pyrrolidinone. What are the first steps in troubleshooting?

A1: Low yields are a frequent hurdle in pyrrolidinone synthesis. A systematic approach is crucial for diagnosing the issue, which could stem from slow reaction kinetics, reagent deactivation, product degradation, or losses during the workup process.[2]

Here is a logical workflow to begin your investigation:

Low_Yield_Troubleshooting start Low Pyrrolidinone Yield check_reaction Was the reaction incomplete? (TLC/LC-MS analysis) start->check_reaction incomplete_yes Yes check_reaction->incomplete_yes incomplete_no No check_reaction->incomplete_no check_side_products Are there significant side products? (NMR/MS analysis) side_products_yes Yes check_side_products->side_products_yes side_products_no No check_side_products->side_products_no check_workup Was the product lost during workup/purification? cause_purification cause_purification check_workup->cause_purification Potential Cause: Suboptimal purification method or product instability during workup. cause_kinetics Potential Cause: Slow Kinetics incomplete_yes->cause_kinetics cause_reagents Potential Cause: Inactive Reagents incomplete_yes->cause_reagents incomplete_no->check_side_products solution_kinetics solution_kinetics cause_kinetics->solution_kinetics Solution: Increase temperature, prolong reaction time, or change catalyst/solvent. solution_reagents solution_reagents cause_reagents->solution_reagents Solution: Verify reagent quality and stoichiometry. Use fresh reagents. cause_side_reactions cause_side_reactions side_products_yes->cause_side_reactions Potential Cause: Competing side reactions (e.g., elimination, polymerization) side_products_no->check_workup solution_side_reactions solution_side_reactions cause_side_reactions->solution_side_reactions Solution: Optimize reaction conditions (pH, temp). See specific troubleshooting guides below. solution_purification solution_purification cause_purification->solution_purification Solution: Modify extraction/chromatography conditions. Ensure pH is controlled during workup.

Caption: Troubleshooting workflow for low pyrrolidinone yield.

Initial Checks:

  • Reagent Integrity: Ensure all starting materials, reagents, and solvents are pure and dry, especially if using moisture-sensitive reagents like sodium hydride for deprotonation.[3]

  • Inert Atmosphere: For reactions sensitive to oxygen, ensure a properly inert atmosphere (e.g., argon or nitrogen) is maintained.[2]

  • Stoichiometry: Double-check the stoichiometry of all reactants and catalysts.

Q2: I'm observing significant formation of a linear amino acid instead of the cyclized pyrrolidinone. What is causing this ring-opening?

A2: The formation of the corresponding γ-aminobutyric acid derivative is a classic sign of pyrrolidinone ring hydrolysis.[4] The amide bond within the lactam is susceptible to cleavage under both strongly acidic and basic conditions, especially in the presence of water and at elevated temperatures.[4]

Causality: The mechanism involves the nucleophilic attack of water or hydroxide on the carbonyl carbon of the lactam, leading to the opening of the five-membered ring.

Preventative Measures:

StrategyRationale
Strict pH Control Maintain the reaction pH as close to neutral as possible. If an acid or base is required for another transformation in the molecule, use the mildest effective reagent and the minimum necessary amount.[4]
Anhydrous Conditions Use anhydrous solvents and reagents to minimize the presence of water, which acts as the nucleophile for hydrolysis.[4]
Lower Reaction Temperature Higher temperatures accelerate the rate of hydrolysis. Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired cyclization.[4]
Orthogonal Protecting Groups If deprotection steps are involved, choose protecting groups that can be removed under conditions that do not promote lactam hydrolysis.
Q3: My reaction is producing a pyrrole or dihydropyrrole byproduct. How can I prevent this dehydrogenation?

A3: Dehydrogenation of the pyrrolidinone ring to form a more aromatic pyrrole derivative is an oxidative process. This side reaction is often promoted by certain catalysts and harsh reaction conditions.[4]

Common Causes:

  • Transition Metal Catalysts: The presence of metals like palladium, platinum, or ruthenium, especially at elevated temperatures, can catalyze dehydrogenation.[4]

  • Strong Oxidizing Agents: The presence of unintended oxidizing agents in the reaction mixture.

  • High Temperatures: Extended reaction times at high temperatures can promote this side reaction.[4]

Troubleshooting Steps:

  • Re-evaluate Catalyst Choice: If a metal catalyst is necessary for another step, consider a less active one for dehydrogenation or explore metal-free alternatives.[4]

  • Optimize Reaction Temperature: Run the reaction at the lowest effective temperature.[4]

  • Control Reaction Time: Monitor the reaction closely and terminate it as soon as the starting material is consumed to minimize byproduct formation.[4]

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere to prevent air oxidation.

Dehydrogenation_Prevention start Pyrrolidinone Starting Material desired_product Desired Pyrrolidinone Product start->desired_product Desired Cyclization Pathway side_product Undesired Pyrrole Byproduct start->side_product Unwanted Dehydrogenation Pathway (Oxidation) catalyst Transition Metal Catalysts (e.g., Pd, Pt, Ru) catalyst->side_product high_temp High Temperature high_temp->side_product oxidants Oxidizing Agents oxidants->side_product Catalytic_Cycle cluster_0 Catalytic Cycle for C-H Amination A [M]-Catalyst B Substrate Complex A->B Substrate Binding C C-H Activation Intermediate B->C Intramolecular C-H Activation D Reductive Elimination C->D C-N Bond Formation D->A Product Release Product Pyrrolidinone D->Product

Sources

Minimizing side reactions when using (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one as a nucleophile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one as a nucleophilic building block. While the primary amine at the C4-methyl position is highly reactive, its nucleophilicity often leads to competing side reactions, including over-alkylation, transition-metal-catalyzed β-hydride elimination, and potential lactam ring degradation.

This center provides causality-driven troubleshooting, self-validating protocols, and FAQs to ensure high-fidelity synthesis and structural integrity.

Troubleshooting Guide: Controlling Over-Alkylation in S_N2 Reactions

Q: Why does my alkylation reaction yield a complex mixture of secondary, tertiary, and quaternary amines instead of the desired mono-alkylated product?

A: The Causality of Over-Alkylation When the primary amine of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one reacts with an alkyl halide, it forms a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is more electron-rich—and thus more nucleophilic—than the starting primary amine. Consequently, the rate of the second alkylation (


) outpaces the first (

), leading to a runaway reaction [1].

OverAlkylation A (4R)-4-(aminomethyl)- 1-methylpyrrolidin-2-one (Primary Amine) B Mono-alkylated Product (Secondary Amine) Target A->B + R-X (k1) C Poly-alkylated Product (Tertiary/Quaternary) Side Reaction B->C + R-X (k2 > k1)

Kinetic pathway of primary amine alkylation highlighting the over-alkylation risk.

Q: How can I bypass this kinetic trap to achieve selective mono-alkylation?

A: Shift to Reductive Amination Instead of direct S_N2 alkylation, utilize reductive amination. By condensing the primary amine with an aldehyde, you form an imine intermediate. Reducing this imine with Sodium Triacetoxyborohydride (NaBH(OAc)₃) yields the secondary amine. The steric bulk and altered electronic profile of the resulting secondary amine prevent it from forming a second imine, effectively halting the reaction at mono-alkylation [2].

Self-Validating Protocol: Selective Mono-Alkylation via Reductive Amination

Validation checkpoint: This protocol relies on the visual and chromatographic disappearance of the imine intermediate before workup.

  • Imine Formation: In a flame-dried round-bottom flask, dissolve (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.0 eq, 0.5 M) and the target aldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Catalysis: Add glacial acetic acid (0.1 eq) to accelerate imine formation. Stir at room temperature for 1 hour. Check TLC/LC-MS to confirm the complete consumption of the primary amine and formation of the imine mass.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). The mild nature of NaBH(OAc)₃ ensures the aldehyde is not prematurely reduced to an alcohol [2].

  • Completion: Stir for 12 hours at room temperature. Monitor via LC-MS until the imine mass is fully converted to the secondary amine.

  • Workup: Quench with saturated aqueous NaHCO₃ (to neutralize acetic acid and boron species). Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate.

Troubleshooting Guide: Buchwald-Hartwig Cross-Coupling

Q: When attempting a Buchwald-Hartwig coupling with an aryl halide, my yield is low, and I observe imine byproducts. What is happening?

A: The Causality of β-Hydride Elimination In Pd-catalyzed C-N cross-coupling, the primary amine coordinates to the palladium center to form a Pd-amido complex. Because the aminomethyl group of our starting material possesses β-hydrogens (the -CH₂- protons adjacent to the nitrogen), the palladium complex can undergo β-hydride elimination before reductive elimination occurs. This strips a hydrogen atom, releasing an imine byproduct and a Pd-hydride species, destroying your yield [3].

BHTroubleshooting Start Low Yield in C-N Coupling? Check1 Is β-hydride elimination occurring? (Imine formation) Start->Check1 Fix1 Switch to BrettPhos or bulky Pd precatalyst Check1->Fix1 Yes Check2 Is the lactam ring opening? Check1->Check2 No Fix2 Use weaker base (e.g., Cs2CO3 instead of NaOtBu) Check2->Fix2 Yes

Troubleshooting logical workflow for Buchwald-Hartwig cross-coupling side reactions.

Q: How do I force reductive elimination over β-hydride elimination?

A: Ligand Steric Tuning Utilize highly sterically hindered, electron-rich dialkylbiaryl monophosphine ligands, specifically BrettPhos . The extreme bulk of BrettPhos accelerates the rate of reductive elimination (forming your desired C-N bond) so drastically that it outcompetes the β-hydride elimination pathway. Furthermore, BrettPhos prevents the resulting secondary amine from coordinating to the catalyst, eliminating the risk of over-arylation [3].

Self-Validating Protocol: Pd-Catalyzed C-N Cross-Coupling

Validation checkpoint: Use of a pre-formed Pd G3 precatalyst ensures a 1:1 Pd-to-ligand ratio and immediate generation of the active Pd(0) species, avoiding induction periods.

  • Inert Setup: Inside a glovebox or under strict Schlenk conditions, charge a dry vial with the Aryl Halide (1.0 eq), (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (1.2 eq), BrettPhos Pd G3 precatalyst (2-5 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction block to 90 °C for 12–24 hours. Note: Cs₂CO₃ is chosen over NaOtBu to prevent base-mediated lactam ring opening.

  • Analysis: Cool to room temperature. Dilute an aliquot with acetonitrile, filter, and analyze via LC-MS. You should observe a single peak for the mono-arylated product with no diarylation mass.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, then purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the expected selectivities and yields based on the chosen synthetic strategy, highlighting why direct alkylation should be avoided for this specific nucleophile.

Reaction TypeElectrophileBase / ReagentTarget SelectivityTypical Yield
Direct Alkylation (S_N2) Alkyl Halide (1.0 eq)K₂CO₃, DMFLow (<50%)40-50%
Direct Alkylation (S_N2) Alkyl Halide (0.5 eq)K₂CO₃, DMFModerate (~70%)60-65%*
Reductive Amination Aldehyde (1.0 eq)NaBH(OAc)₃, DCEHigh (>95%)85-95%
Buchwald-Hartwig Aryl Halide (1.0 eq)BrettPhos Pd G3, Cs₂CO₃High (>90%)80-90%

*Yield calculated based on the limiting electrophile.

Frequently Asked Questions (FAQs)

Q: Can the N-methyl lactam ring open during nucleophilic attacks or basic conditions? A: N-methyl-γ-lactams are exceptionally stable compared to their unmethylated or larger-ring counterparts. However, the use of aqueous strong bases (e.g., NaOH, KOH) at elevated temperatures can hydrolyze the lactam to an amino acid derivative. Always use anhydrous conditions and non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) when optimizing reactions.

Q: How do I prevent diacylation when reacting the primary amine with an acyl chloride? A: While the secondary amide formed after the first acylation is poorly nucleophilic, the use of hyper-nucleophilic catalysts (like DMAP) combined with excess acyl chloride can force imide (diacylated) formation. To prevent this, maintain strict stoichiometric control (1.0 to 1.05 eq of acyl chloride), omit DMAP entirely, use standard triethylamine or DIPEA as the base, and perform the addition slowly at 0 °C.

Q: Is epimerization at the C4 chiral center a concern? A: The chiral center at C4 is β to the lactam carbonyl, meaning it lacks the acidic α-protons that typically drive enolization-mediated epimerization. Consequently, the (4R) stereocenter is highly robust and will not epimerize under standard basic coupling conditions.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

  • Fors, B. P., et al. "A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions." Journal of the American Chemical Society, 2010, 132(40), 14076-14077. Available at:[Link]

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Separating (4R) and (4S) Aminomethyl-pyrrolidinones

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric purity of aminomethyl-pyrrolidinones is a critical quality attribute in pharmaceutical development. As precursors and intermediates in the synthesis of various active pharmaceutical ingredients (APIs), the stereochemistry of these building blocks can significantly influence the pharmacological and toxicological profile of the final drug product.[1] Consequently, robust and reliable analytical methods for the separation and quantification of (4R) and (4S) aminomethyl-pyrrolidinone enantiomers are indispensable for ensuring drug safety and efficacy.

This guide provides a comprehensive comparison of two primary High-Performance Liquid Chromatography (HPLC) strategies for the chiral resolution of these enantiomers: an indirect method involving pre-column derivatization and a direct method utilizing a chiral stationary phase (CSP). We will delve into the mechanistic basis for each approach, present detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Challenge of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Chiral chromatography overcomes this challenge by introducing a chiral environment, either through a chiral stationary phase or by derivatizing the enantiomers with a chiral agent to form diastereomers, which have different physical properties and can be separated on a standard achiral column.[1]

Method 1: Indirect Chiral HPLC via Pre-Column Derivatization

The indirect approach is a well-established and often robust strategy for separating enantiomers of primary and secondary amines. This method relies on the reaction of the racemic analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a conventional achiral HPLC column. However, for enhanced separation and improved peak shape, a chiral column is often employed.[2]

Causality Behind Experimental Choices

For aminomethyl-pyrrolidinones, which are basic amines, derivatization with an acidic CDA like 4-nitrobenzoic acid serves a dual purpose. Firstly, it introduces a second chiral center, forming diastereomers. Secondly, the nitroaromatic moiety acts as a strong chromophore, significantly enhancing UV detection at wavelengths around 254 nm, which is particularly useful if the analyte itself has a poor UV response.[3] The choice of a polysaccharide-based chiral stationary phase, such as Chiralcel OD-H, for separating these diastereomers provides an additional layer of selectivity, often leading to excellent resolution.[3][4]

Experimental Protocol: Indirect Method

This protocol is adapted from a validated method for the closely related analog, 2-(aminomethyl)-1-ethylpyrrolidine, and is expected to be highly effective for (4R) and (4S) aminomethyl-pyrrolidinones.[3]

1. Derivatization Procedure:

  • React racemic aminomethyl-pyrrolidinone with 4-nitrobenzoic acid in the presence of a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an aprotic solvent like dichloromethane or acetonitrile.

  • The reaction stoichiometrically converts the enantiomers into their corresponding diastereomeric amides.

2. HPLC Analysis:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[2][3]

  • Mobile Phase: n-hexane:ethanol (98:2, v/v) with 0.2% Triethylamine (TEA)[2][3]

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 25°C[2][3]

  • Detection: UV at 254 nm[2][3]

  • Injection Volume: 10 µL

Visualization of the Indirect Method Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis racemate Racemic (4R/4S) Aminomethyl-pyrrolidinone reaction Derivatization Reaction racemate->reaction cda Chiral Derivatizing Agent (4-Nitrobenzoic Acid) cda->reaction diastereomers Diastereomeric Mixture reaction->diastereomers injection Inject Sample diastereomers->injection column Chiralcel OD-H Column (Normal Phase) injection->column separation Separated Diastereomers column->separation detection UV Detection (254 nm) separation->detection

Caption: Workflow for the indirect chiral HPLC separation method.

Method 2: Direct Chiral HPLC on a Polysaccharide-Based CSP

Direct methods are often preferred for their simplicity, as they do not require a derivatization step. In this approach, the enantiomers are separated directly on a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines.[5]

Expertise in Method Development: Selecting the Right CSP and Mobile Phase

For the direct separation of aminomethyl-pyrrolidinones, polysaccharide-based CSPs like Lux Cellulose-1 or Chiralcel OD-H are excellent starting points.[6] These phases, which consist of cellulose tris(3,5-dimethylphenylcarbamate), create a complex three-dimensional chiral environment.[6][7] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate groups on the polysaccharide backbone.[6]

The choice of mobile phase is critical. In normal phase mode (e.g., hexane/alcohol), the alcohol modifier plays a key role in the separation by competing with the analyte for polar interaction sites on the CSP. For basic analytes like aminomethyl-pyrrolidinones, the addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is crucial to suppress the interaction of the basic analyte with residual acidic silanol groups on the silica support, thereby improving peak shape and efficiency.[8]

Proposed Experimental Protocol: Direct Method

This protocol provides a robust starting point for developing a direct chiral separation method for (4R) and (4S) aminomethyl-pyrrolidinones.

1. Sample Preparation:

  • Dissolve the racemic aminomethyl-pyrrolidinone in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

2. HPLC Analysis:

  • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm (or lower for improved sensitivity of the underivatized amine)

  • Injection Volume: 5 µL

Visualization of the Direct Method Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis racemate Racemic (4R/4S) Aminomethyl-pyrrolidinone dissolve Dissolve in Mobile Phase racemate->dissolve sample Sample Solution dissolve->sample injection Inject Sample sample->injection column Polysaccharide CSP (e.g., Lux Cellulose-1) injection->column separation Separated Enantiomers column->separation detection UV Detection (210 nm) separation->detection

Caption: Workflow for the direct chiral HPLC separation method.

Comparative Analysis

The choice between an indirect and a direct chiral HPLC method depends on several factors, including the properties of the analyte, available instrumentation, and the specific goals of the analysis (e.g., routine quality control vs. high-throughput screening).

FeatureIndirect Method (with Derivatization)Direct Method (on CSP)
Sample Preparation More complex; requires a quantitative and non-racemizing derivatization step.Simple; dissolve and inject.
Method Development Can be more straightforward if a suitable derivatizing agent is known. Separation of diastereomers is often easier than enantiomers.May require screening of multiple CSPs and mobile phases to find optimal conditions.[8]
Sensitivity Often higher due to the introduction of a strong chromophore during derivatization.[3]Dependent on the intrinsic UV absorbance of the analyte. May require lower wavelengths for detection.
Potential for Artifacts Risk of kinetic resolution or racemization during the derivatization step. The purity of the chiral derivatizing agent is critical.Minimal risk of altering the enantiomeric composition of the sample.
Throughput Lower due to the additional derivatization step.Higher; more amenable to automation and high-throughput screening.
Cost May involve the cost of the chiral derivatizing agent and additional reagents.Primarily the cost of the specialized chiral column.
Expected Performance Data
ParameterIndirect Method (4-Nitrobenzoic Acid Derivative on Chiralcel OD-H)Direct Method (Proposed on Lux Cellulose-1)
Retention Time (tR1) ~10 min (estimated)~8 min (estimated)
Retention Time (tR2) ~12 min (estimated)~9.5 min (estimated)
Selectivity (α) > 1.2 (expected)> 1.15 (target)
Resolution (Rs) > 2.0 (expected)> 1.5 (target)

Note: These values are illustrative and would require experimental verification.

Conclusion and Recommendations

Both indirect and direct chiral HPLC methods offer viable pathways for the separation of (4R) and (4S) aminomethyl-pyrrolidinone enantiomers.

  • The indirect method is a highly reliable and sensitive approach, particularly when enhanced detection is required. The protocol based on derivatization with 4-nitrobenzoic acid and separation on a Chiralcel OD-H column is a validated starting point with a high probability of success.[3] This method is particularly well-suited for the final validation of enantiomeric purity in bulk drug substances where accuracy and sensitivity are paramount.

  • The direct method offers the significant advantages of simplicity and higher throughput, making it ideal for in-process controls, reaction monitoring, and screening applications. A systematic screening approach starting with polysaccharide-based columns like Lux Cellulose-1 or Chiralcel OD-H under normal phase conditions with an amine additive is a scientifically sound strategy for developing a robust direct separation method.[8]

For laboratories equipped for method development, we recommend exploring the direct method first due to its efficiency. However, the indirect method remains an excellent and dependable alternative, especially if the direct approach yields insufficient resolution or sensitivity. The ultimate choice will be guided by the specific analytical requirements, balancing the need for speed, sensitivity, and robustness.

References

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • Chromatograms obtained from the 4-nitrobenzoic acid derivative of 2-(aminomethyl). ResearchGate. Available at: [Link]

  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Lux™ Chiral LC/SFC Columns. Phenomenex. Available at: [Link]

  • Lux™ Chiral Columns. Phenomenex. Available at: [Link]

  • Lux Cellulose-1. HPLC-MART. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one , a chiral pyrrolidone derivative often utilized as a scaffold in the synthesis of quinolone antibiotics (e.g., Gemifloxacin intermediates) and nootropic agents.

Executive Summary

Compound: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one CAS: 2165833-85-0 (Generic/Racemic refs: 1501937-68-3) Molecular Formula: C₆H₁₂N₂O Monoisotopic Mass: 128.0950 Da[1][2]

This guide details the electrospray ionization (ESI) fragmentation behavior of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. Unlike simple solvents like N-Methyl-2-pyrrolidone (NMP), this compound features a primary aminomethyl side chain at the C4 position, introducing a competitive protonation site that significantly alters its dissociation pathway. This document compares its spectral "fingerprint" against Piracetam (a standard 2-oxo-1-pyrrolidineacetamide) to highlight the diagnostic utility of side-chain specific losses.

Technical Specifications & Experimental Setup

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure the generation of stable [M+H]⁺ species and reproducible collision-induced dissociation (CID) spectra.

Experimental Protocol: LC-ESI-MS/MS
ParameterSetting / Description
Ionization Source ESI Positive Mode (ESI+)
Spray Voltage 3.5 – 4.0 kV
Mobile Phase A Water + 0.1% Formic Acid (Proton source)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Column HILIC (Recommended for polar amines) or C18 with ion-pairing
Collision Energy (CE) Ramp 10–35 eV (To observe both labile and skeletal fragments)
Precursor Ion m/z 129.10 [M+H]⁺

Fragmentation Analysis: Mechanism & Pathways[3][4]

The fragmentation of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is driven by two competing charge localization sites: the cyclic amide (lactam) nitrogen and the exocyclic primary amine .

Primary Fragmentation Pathways

Upon collisional activation, the protonated precursor (m/z 129 ) undergoes three distinct cleavage events:

  • Loss of Ammonia (Neutral Loss -17 Da):

    • Transition:129 → 112

    • Mechanism:[1][3][4] The primary amine group is highly basic. Protonation at the exocyclic nitrogen facilitates the elimination of NH₃, often accompanied by the formation of a double bond or cyclization (e.g., formation of a bicyclic aziridinium intermediate).

  • Side Chain Cleavage (Loss of Methanamine -30/31 Da):

    • Transition:129 → 99

    • Mechanism:[1][3][4] Cleavage of the C4-C(exocyclic) bond results in the loss of the aminomethyl group (as CH₂=NH or •CH₂NH₂), leaving the intact N-methyl-2-pyrrolidone (NMP) core cation at m/z 99. This is a diagnostic transition confirming the pyrrolidone ring structure.

  • Ring Opening & CO Loss (Neutral Loss -28 Da):

    • Transition:112 → 84 or 99 → 71

    • Mechanism:[1][3][4] Typical of cyclic lactams, the pyrrolidone ring undergoes homolytic cleavage to lose Carbon Monoxide (CO).

Fragmentation Pathway Diagram

The following Graphviz diagram visualizes the hierarchical dissociation of the precursor ion.

FragmentationPathway Precursor Precursor [M+H]+ m/z 129.1 (C6H13N2O)+ Frag_112 Fragment m/z 112.1 [M+H - NH3]+ (Loss of Ammonia) Precursor->Frag_112 - NH3 (17 Da) Primary Amine Loss Frag_99 Fragment m/z 99.1 [NMP Core]+ (Loss of CH2NH2) Precursor->Frag_99 - CH4N (30 Da) Side Chain Cleavage Frag_84 Fragment m/z 84.1 [C5H10N]+ (Ring contraction) Frag_112->Frag_84 - CO (28 Da) Frag_71 Fragment m/z 71.1 [C4H9N]+ (Loss of CO from NMP) Frag_99->Frag_71 - CO (28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation tree for (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. Red arrows indicate the dominant amine-loss pathway characteristic of this class.

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, it is crucial to distinguish it from structural analogs.[5] The table below compares the target against Piracetam (a functional analog) and NMP (the structural core).

Performance Comparison Table
FeatureTarget CompoundAlternative 1: PiracetamAlternative 2: N-Methyl-2-pyrrolidone (NMP)
Structure 4-Aminomethyl-1-methyl-pyrrolidin-2-one2-(2-Oxopyrrolidin-1-yl)acetamide1-Methyl-2-pyrrolidinone
Precursor [M+H]⁺ 129.1 143.1 100.1
Primary Neutral Loss -17 Da (NH₃) From primary amine side chain.-43 Da (CONH₂) Loss of acetamide group.-31 Da (CH₃NH₂) Ring opening/fragmentation.
Diagnostic Ion m/z 99 (NMP Core)Confirming methylation at N1.m/z 84 (Pyrrolidone)Confirming unsubstituted ring N.m/z 44 Non-specific amine fragment.
Differentiation Presence of m/z 112 confirms the aminomethyl group is intact before ring cleavage.Absence of m/z 112; direct loss of side chain is dominant.Lacks high-mass fragments; spectra dominated by low m/z noise.
Key Analytical Insight

The m/z 129 → 112 transition is the specific "fingerprint" for the aminomethyl-pyrrolidone series. In contrast, Piracetam derivatives typically eject the entire amide side chain (loss of 59 Da or 43 Da) rather than losing ammonia alone. This allows for unambiguous discrimination between these pharmacophores in complex mixtures or degradation studies.

References

  • PubChem. (2025). Compound Summary: N-Methyl-2-pyrrolidone (NMP) Fragmentation Data. National Library of Medicine. Available at: [Link]

  • Davidson, J. T., et al. (2020).[6] Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones. International Journal of Mass Spectrometry, 453, 116343.[6] (Provides mechanistic basis for pyrrolidine ring cleavage). Available at: [Link]

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science. (Details the synthesis and characterization of the benzyl-analog, validating the aminomethyl scaffold). Available at: [Link]

Sources

Comparison of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one vs. Levetiracetam structure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Structural & Functional Analysis: Levetiracetam vs. (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one Content Type: Technical Comparison Guide & SAR Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

This guide provides a high-level technical comparison between Levetiracetam (LEV) , the gold-standard synaptic vesicle protein 2A (SV2A) ligand, and (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (AMMP) , a chiral pyrrolidone scaffold.

While Levetiracetam is a fully optimized Active Pharmaceutical Ingredient (API) for epilepsy, AMMP represents a synthetic building block or fragment probe . This analysis focuses on the Structure-Activity Relationship (SAR) implications of their divergent architectures, specifically how the lack of the


-ethylacetamide pharmacophore in AMMP abolishes SV2A affinity, while its C4-amine functionality offers a vector for novel ligand design.
Molecular Architecture & Physicochemical Comparison

The fundamental difference lies in the functionalization of the pyrrolidone ring. Levetiracetam relies on the


-1 side chain for target engagement, whereas AMMP features a truncated 

-methyl group and a reactive primary amine at

-4.
Table 1: Physicochemical & Structural Profile
FeatureLevetiracetam (LEV)(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (AMMP)
CAS Registry 102767-28-22165833-85-0 (generic/analog ref)
Core Scaffold Pyrrolidin-2-one (Gamma-lactam)Pyrrolidin-2-one (Gamma-lactam)

-1 Substituent
(S)-

-ethylacetamide
(Critical Pharmacophore)
Methyl (Truncated/Inactive for SV2A)

-4 Substituent
Hydrogen (Unsubstituted)Aminomethyl (

)
Stereochemistry (S)-enantiomer (Essential for activity)(4R)-enantiomer
Molecular Weight 170.21 g/mol ~128.17 g/mol
LogP (Predicted) -0.6 (Hydrophilic)-1.1 (Highly Polar due to amine)
Primary Utility Antiepileptic Drug (SV2A Ligand)Chiral Intermediate / Linker Scaffold
H-Bond Donors 1 (Amide)2 (Primary Amine)
Structure-Activity Relationship (SAR) Analysis

To understand the performance gap, we must analyze the binding requirements of the SV2A pocket. Extensive SAR studies (Kenda et al., 2004) established that the acetamide group is non-negotiable for high-affinity binding.

Mechanism of Action Divergence
  • Levetiracetam (The Ligand):

    • Interaction: The amide oxygen and nitrogen on the side chain form critical hydrogen bonds within the SV2A luminal domain.

    • Stereoselectivity: The (S)-configuration of the ethyl group positions the amide correctly in the hydrophobic pocket.

    • Result:

      
       (moderate affinity), sufficient for seizure control.
      
  • AMMP (The Scaffold):

    • Pharmacophore Loss: AMMP lacks the acetamide side chain. The

      
      -methyl group cannot participate in the specific H-bond network required for SV2A recognition.
      
    • C4-Substitution: While Brivaracetam (a high-potency analog) adds a propyl group at C4, it is a hydrophobic interaction. AMMP introduces a polar primary amine at C4.

    • Prediction: AMMP is predicted to have negligible or null affinity for SV2A in its native state. However, it serves as a "handle" for conjugation.

Visualization: The SAR Divergence Pathway

SAR_Logic cluster_legend Functional Outcome Pyrrolidone Pyrrolidin-2-one Core LEV Levetiracetam (Drug) Pyrrolidone->LEV + (S)-alpha-ethylacetamide (N1 Position) AMMP AMMP (Scaffold) Pyrrolidone->AMMP + Aminomethyl (C4) + Methyl (N1) Binding SV2A Binding Pocket LEV->Binding High Affinity (H-Bonding) AMMP->Binding No Affinity (Missing Pharmacophore) Synthesis Chemical Synthesis (Derivatization) AMMP->Synthesis Primary Amine Reacts with Electrophiles Synthesis->LEV Potential Analog Construction

Figure 1: SAR Decision Tree illustrating why LEV binds SV2A while AMMP serves as a synthetic precursor.

Experimental Protocols

As a Senior Scientist, you would not compare these two for efficacy (since AMMP is not a drug). Instead, you would compare them in a Binding Assay (to prove selectivity) or use AMMP in a Synthetic Workflow .

Protocol A: Comparative SV2A Radioligand Binding Assay

Objective: To empirically demonstrate the lack of affinity of AMMP compared to LEV.

Reagents:

  • Radioligand:

    
    -ucb 30889 (High affinity SV2A ligand) or 
    
    
    
    -Levetiracetam.
  • Tissue: Rat cortical membrane homogenates (rich in SV2A).

  • Test Compounds: Levetiracetam (Positive Control), AMMP (Test), Piracetam (Low affinity control).

Workflow:

  • Membrane Preparation: Homogenize rat cortex in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend pellet to 2 mg protein/mL.

  • Incubation:

    • In 96-well plates, add 100

      
       membrane suspension.
      
    • Add 50

      
       radioligand (
      
      
      
      final conc).
    • Add 50

      
       of LEV (concentration range 
      
      
      
      to
      
      
      M) or AMMP (same range).
  • Equilibrium: Incubate at 4°C for 120 minutes (slow kinetics require long incubation).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% PEI using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Data Analysis: Plot % Displacement vs. Log[Concentration].

    • Expected Result (LEV): Sigmoidal curve with

      
      .
      
    • Expected Result (AMMP): Flat line (no displacement) up to

      
      .
      
Protocol B: Synthetic Utilization of AMMP (Derivatization)

Objective: To utilize the reactive amine of AMMP to create a potential SV2A ligand library.

Rationale: Since C4-substitution modulates affinity (e.g., Brivaracetam), AMMP can be acylated to test new hydrophobic interactions.

  • Dissolution: Dissolve 1.0 eq of AMMP in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.5 eq of Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Acylation: Dropwise add 1.1 eq of various Acyl Chlorides (e.g., Butyryl chloride, Phenylacetyl chloride) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (ninhydrin stain will disappear as amine is converted to amide).

  • Workup: Wash with 1N HCl, then saturated

    
    . Dry over 
    
    
    
    .
  • Result: Formation of N-((1-methyl-5-oxopyrrolidin-3-yl)methyl)amides.

    • Note: These analogs must then be tested via Protocol A to see if the new side chain compensates for the lack of the N1-acetamide.

Critical References
  • Kenda, B. M., et al. (2004). "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity." Journal of Medicinal Chemistry. (Defines the SAR rules: N1-acetamide is essential; C4-substitution modulates potency).

  • Lynch, B. A., et al. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences. (Establishes the binding target).

  • Genton, P., & Van Vleymen, B. (2000). "Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles."[1] Epileptic Disorders. (Comparison of pyrrolidone derivatives).

  • Sigma-Aldrich. "Product Specification: (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one." (Verifies the chemical identity of the scaffold).

Final Recommendation

For drug development professionals : Do not view AMMP as a functional alternative to Levetiracetam. It lacks the requisite pharmacophore for SV2A binding. Instead, view AMMP as a chiral intermediate . Its value lies in the (4R)-stereocenter and the reactive amine, allowing for the synthesis of novel 4-substituted pyrrolidones that could potentially target other CNS receptors or be optimized (via N1-modification) to create "Next-Generation" Racetams.

Sources

Technical Guide: Optical Rotation & Stereochemical Purity of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

[1][2]

Executive Summary: The Stereochemical Imperative

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a critical chiral intermediate, often utilized in the synthesis of next-generation quinolone antibiotics (e.g., Gemifloxacin analogs) and racetam-class nootropics.[1][2] Its biological efficacy is strictly governed by its stereochemistry at the C4 position.[2]

While many commercial sources list "purity >97%," this often refers to chemical purity (GC/HPLC) rather than optical purity. For this compound, Optical Rotation (OR) serves as the first-line rapid diagnostic for enantiomeric excess (ee%), distinguishing the active (4R) isomer from the inactive or deleterious (4S) enantiomer and the racemic mixture.[1]

Technical Specifications & Benchmarks

The "Gold Standard" Values

Unlike commoditized solvents, this specialized intermediate does not have a single harmonized compendial value (USP/EP). However, based on structural analogs (e.g., pyroglutamic acid derivatives) and commercial Certificates of Analysis (CoA), the following benchmarks define high-quality material.

ParameterSpecification (High Purity Grade)Critical Notes
Appearance Viscous oil to semi-solidHighly hygroscopic; water content distorts OR.[1][2]
Specific Rotation

Determined per batch (Typical range: Non-zero)Must be consistent lot-to-lot. A value of

indicates racemization.[1][2]
Solvent System Methanol or Ethanol (c=1.[2]0)Amine solubility is pH-dependent; alcohols are preferred over water to avoid pH variance.[1][2]
Enantiomeric Excess (ee) > 98.0%Confirmed via Chiral HPLC, not just OR.
Water Content (KF) < 1.0%Water acts as a "diluent" for rotation; correct OR for dry weight.[2]

Analyst Insight: The specific rotation is highly sensitive to the protonation state of the primary amine.[2] Ensure the sample is a free base . If analyzing a salt form (e.g., Hydrochloride), the rotation value will differ significantly in magnitude and potentially sign.

Comparative Performance Matrix

The following table compares the target (4R) product against common alternatives encountered in supply chains.

Product VariantOptical Rotation

Suitability for Drug SynthesisRisk Profile
Pure (4R)-Isomer Specific (+/-) Value High Optimal potency; minimal side effects.[1][2]
Racemic Mixture

(Optically Inactive)
Low Requires costly chiral resolution; 50% yield loss.[1][2]
(4S)-Enantiomer Equal magnitude, opposite signNone Potential toxicity; competitive inhibitor.[1][2]
Wet/Impure Grade Lower magnitude (diluted)Medium Stoichiometry errors in subsequent coupling steps.[1][2]

Experimental Protocol: Self-Validating Measurement

Do not rely solely on vendor values. Use this protocol to validate incoming raw materials.

Materials & Equipment
  • Polarimeter: Digital polarimeter with sodium D-line (589 nm).[1][2]

  • Cell: 1 dm (100 mm) thermostated cell.

  • Solvent: HPLC-grade Methanol (dried).[1][2]

  • Sample: 100-200 mg of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

Step-by-Step Methodology
  • Blanking: Fill the cell with pure Methanol. Equilibrate to 20°C ± 0.5°C. Zero the instrument.

  • Sample Prep: Accurately weigh 100 mg (

    
    ) of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
    
    • Calculation: Concentration

      
       g/100mL.[2]
      
  • Measurement: Rinse the cell with the sample solution twice. Fill completely (no bubbles).

  • Equilibration: Allow 2-3 minutes for temperature stabilization inside the cell.

  • Reading: Record the observed rotation (

    
    ) as the average of 5 measurements.
    
  • Calculation:

    
    
    Where 
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.[1]
Validation Logic (Decision Tree)
  • If

    
    :  REJECT. The sample is racemic.[2]
    
  • If

    
     is opposite to reference:  REJECT.[1][2] You have the (4S) enantiomer.[1]
    
  • If

    
     is 10-20% lower than reference:  CHECK WATER (Karl Fischer).[1][2] Recalculate based on dry basis.
    

Synthesis & Stereochemical Logic

Understanding the origin of the chirality helps predict impurities. The (4R) configuration is typically installed via:

  • Chiral Pool Synthesis: Starting from (S)-Pyroglutamic acid (natural).[1][2][3]

  • Asymmetric Hydrogenation: Reducing a 4-methylene precursor with a chiral catalyst.[2]

Workflow Visualization

The following diagram illustrates the Quality Control logic flow for validating the optical purity of this intermediate.

QC_WorkflowStartIncoming Raw Material(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-oneVisualVisual Inspection(Check for yellowing/oil)Start->VisualKFKarl Fischer Titration(Water Content)Visual->KFPolarimetryOptical Rotation Measurement(MeOH, c=1.0, 20°C)KF->PolarimetryCorrect weight for H2ODecisionIs [α] within spec?Polarimetry->DecisionRacemicResult ~ 0°(Racemic Mixture)Decision->Racemicα ≈ 0WrongIsoSign Inverted((4S)-Enantiomer)Decision->WrongIsoWrong SignLowMagMagnitude Low(<95% of Ref)Decision->LowMagLow ValuePassPASSProceed to SynthesisDecision->PassMatches RefHPLCChiral HPLC(Definitive ee% Check)LowMag->HPLCInvestigate ImpuritiesPass->HPLCFinal Confirmation

Figure 1: Decision logic for validating the stereochemical integrity of the pyrrolidone intermediate.

Troubleshooting & Deviations

ObservationRoot CauseCorrective Action
Drifting Reading Temperature fluctuation or solvent evaporation.[1][2]Use a jacketed cell at exactly 20°C. Cap the cell immediately.
Low Rotation Value Hygroscopicity (Water absorption).[1][2]Dry sample under vacuum/P2O5 for 4h before weighing.
Yellow Coloration Oxidation of the amine (formation of imines).Distill under high vacuum or check purity by GC-MS.[1][2]

References

  • Sigma-Aldrich (Merck). (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one Product Specification & CAS 2165833-85-0 Data. Available at:

  • European Pharmacopoeia (Ph.[2] Eur.). 2.2.[2]7. Optical Rotation. General Methods of Analysis.

  • PubChem. Compound Summary for Pyrrolidinone Derivatives. Available at:

  • Chem-Impex. Certificate of Analysis for (2S,4R)-Fmoc-4-aminomethyl-1-Boc-pyrrolidine-2-carboxylic acid (Analog Comparison). Available at: [1]

Validating stereochemistry of 4-substituted pyrrolidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Validating Stereochemistry of 4-Substituted Pyrrolidin-2-ones: A Comparative Technical Guide

Part 1: The Chirality Challenge in -Lactams

The pyrrolidin-2-one (gamma-lactam) scaffold is a privileged pharmacophore, serving as the core for racetams (e.g., Brivaracetam, Piracetam derivatives), PDE4 inhibitors (e.g., Rolipram), and numerous GABA analogues. The introduction of a substituent at the C4 position creates a chiral center that critically dictates biological activity. For instance, the (R)-enantiomer of Rolipram is significantly more potent against PDE4 than its (S)-counterpart, yet exhibits different emetic side-effect profiles.

Validating this stereochemistry is not merely a box-checking exercise; it is a structural necessity. Unlike rigid 6-membered rings where coupling constants (


) follow predictable Karplus relationships, the 5-membered lactam ring is conformationally mobile (envelope puckering). This flexibility renders simple 1D NMR analysis frequently ambiguous, necessitating a multi-faceted validation strategy.

Part 2: Comparative Analysis of Validation Methods

Method 1: NMR Spectroscopy (The Workhorse)
  • Primary Application: Relative stereochemistry (cis/trans assignment).[1][2]

  • Mechanism: Nuclear Overhauser Effect (NOE) for spatial proximity.[3]

The Protocol:

  • Sample Prep: Dissolve 5–10 mg of compound in

    
     or 
    
    
    
    . Ensure the sample is free of paramagnetic impurities.
  • Experiment Selection:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Standard for small molecules.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Critical if the molecular weight is ~1000 Da or if NOE signals are weak (zero-quantum artifact regime).

  • Data Analysis:

    • Key Correlation: Irradiate the C4-H proton. Look for cross-peaks with C3-H and C5-H protons.

    • Interpretation:

      • Cis-relationship: Strong NOE correlation between substituents on the same face.

      • Trans-relationship: Weak or absent NOE; strong NOE between C4-substituent and opposing ring protons.

Critical Caveat (The Coupling Constant Trap): In 6-membered rings,


 (~10-12 Hz) is distinct from 

(2-5 Hz). In 4-substituted pyrrolidin-2-ones, the ring adopts an envelope conformation. Consequently, cis-coupling (

)
is often larger (6–9 Hz) than trans-coupling (

)
(2–6 Hz), but this can invert depending on the specific "pucker" of the ring. Never rely solely on

-values for this scaffold.
Method 2: X-Ray Crystallography (The Gold Standard)
  • Primary Application: Absolute configuration (R/S).

  • Mechanism: Diffraction of X-rays by crystalline lattice; Anomalous dispersion (Bijvoet analysis) for absolute assignment.

The Protocol:

  • Crystallization: Attempt slow evaporation using binary solvent systems (e.g., Ethyl Acetate/Hexane or Methanol/Water). The goal is a single crystal >0.1 mm.

  • Heavy Atom Derivatization: If the molecule lacks a heavy atom (S, Cl, Br, etc.), anomalous scattering may be too weak for absolute assignment with standard Mo-sources. Consider derivatizing the lactam nitrogen with a brominated benzyl group to act as a heavy atom "flag."

Method 3: Chiral Chromatography (The Analytical Standard)
  • Primary Application: Enantiomeric Excess (ee%) and purity.

  • Mechanism: Differential interaction with chiral stationary phases (CSPs).

Recommended Conditions for Pyrrolidin-2-ones:

  • Columns: Amylose or Cellulose carbamate derivatives (e.g., Chiralpak IA, IC, or Chiralcel OJ).

  • Mobile Phase: Normal phase (Hexane/IPA) is standard. For polar pyrrolidinones, switch to Polar Organic Mode (100% Acetonitrile or Methanol with 0.1% DEA/TFA).

  • Detection: UV at 210–254 nm.

Method 4: Vibrational Circular Dichroism (VCD) (The Solution Solution)
  • Primary Application: Absolute configuration without crystals.

  • Mechanism: Differential absorption of left/right circularly polarized IR radiation.

The Protocol:

  • Measurement: Record the VCD spectrum of the sample in solution (

    
     or 
    
    
    
    ).
  • Calculation: Perform DFT calculations (B3LYP/6-31G*) to predict the VCD spectra for both R and S enantiomers.

  • Comparison: Visually and statistically (Similiarity Index) match the experimental spectrum to the calculated one. This method is now accepted by regulatory bodies (FDA/EMA) for new molecular entities.

Part 3: Comparative Summary

FeatureNMR (NOESY)X-Ray CrystallographyChiral HPLCVCD/ECD
Information Relative (Cis/Trans)Absolute (R/S)Purity (ee%)Absolute (R/S)
Sample State SolutionSingle CrystalSolutionSolution
Mass Req. 5–20 mg1–10 mg (Crystal)<1 mg5–50 mg
Time 1–4 HoursDays–Weeks1 Hour1–2 Days
Confidence Medium-HighVery HighHigh (for purity)High
Cost LowHighMediumHigh

Part 4: Validation Workflow (Decision Logic)

The following diagram illustrates the logical flow for validating a new 4-substituted pyrrolidin-2-one analog.

StereochemValidation Start New 4-Substituted Pyrrolidin-2-one IsSolid Is the compound a crystalline solid? Start->IsSolid XRay X-Ray Crystallography (Anomalous Dispersion) IsSolid->XRay Yes (High Quality) NMR_Step 1H NMR + NOESY/ROESY (Determine Relative Cis/Trans) IsSolid->NMR_Step No / Amorphous Final Validated Stereochemistry XRay->Final ChiralHPLC Chiral HPLC/SFC (Determine Purity/ee%) NMR_Step->ChiralHPLC AbsConfig Need Absolute Configuration (R vs S)? ChiralHPLC->AbsConfig CanDerivatize Can you derivatize with Chiral Agent? AbsConfig->CanDerivatize Yes AbsConfig->Final No (Relative is enough) Mosher Mosher's Method (NMR) (Derivatize OH/NH) CanDerivatize->Mosher Yes (Has OH/NH) VCD VCD / ECD Spectroscopy (Compare w/ DFT Calc) CanDerivatize->VCD No Mosher->Final VCD->Final

Caption: Decision matrix for selecting the optimal stereochemical validation method based on sample physical state and structural features.

Part 5: Detailed Experimental Protocol (NMR NOESY)

Objective: Distinguish between cis-4-phenyl-pyrrolidin-2-one and trans-4-phenyl-pyrrolidin-2-one.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Select noesygpphpp (gradient-selected NOESY with zero-quantum suppression).

  • Parameters:

    • Mixing Time (

      
      ):  Set to 500–800 ms . (Too short = no signal; Too long = spin diffusion artifacts).
      
    • Relaxation Delay (

      
      ):  2–3 seconds.
      
    • Scans: 16–32 scans per increment for sufficient S/N.

  • Processing:

    • Apply a 90° shifted sine-bell squared window function.

    • Phase correction must be precise; NOE cross-peaks should be opposite phase to the diagonal (usually negative if diagonal is positive) for small molecules, but in viscous solvents or larger aggregates, they may flip. Check the diagonal phase first.

  • Interpretation:

    • Locate the H4 multiplet (typically 3.0–3.5 ppm).

    • Locate the H5 protons (typically 3.2–3.8 ppm).

    • Observation: If H4 shows a strong cross-peak with both H5 protons, the H4 substituent is likely pseudo-equatorial (trans). If H4 correlates strongly with only one H5 proton (the cis-partner), and that H5 proton also correlates with other cis-substituents, assign as cis.

References

  • Hu, D. X., et al. (2011). "Enantioselective Total Synthesis and Confirmation of the Absolute and Relative Stereochemistry of Streptorubin B." Journal of the American Chemical Society, 133(6), 1799–1804. Link

  • Vaccher, C., et al. (1999). "Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases." Analytical Letters, 32(3). Link

  • Stephens, P. J., et al. (2008). "Structural Analysis of Organic Molecules by Vibrational Circular Dichroism." Journal of Organic Chemistry, 73(11), 4009–4018. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and NOE). Link

  • BenchChem Application Note. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Link

Sources

Infrared (IR) spectroscopy peaks for (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

As a Senior Application Scientist, this guide provides a detailed analysis of the infrared (IR) spectroscopic signature of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. This document moves beyond a simple peak list, offering a comparative analysis grounded in the principles of vibrational spectroscopy to provide researchers, scientists, and drug development professionals with a robust framework for structural characterization.

Introduction to the Molecule and Spectroscopic Approach

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is a chiral organic molecule featuring a five-membered lactam (a cyclic amide) core, substituted with a primary aminomethyl group and an N-methyl group. Its structure contains two key functional groups that produce distinct and identifiable signals in the infrared spectrum: a primary amine (-NH₂) and a tertiary amide (the N-methylated lactam).

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] Specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch, bend, or wag.[1][3] The resulting spectrum serves as a molecular "fingerprint," enabling the identification of key structural features. This guide will deconstruct the expected IR spectrum of the title compound by analyzing its constituent parts and comparing it to simpler, structurally related molecules.

Deconstructing the IR Spectrum: Predicted Absorptions

The vibrational characteristics of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one can be predicted by examining its primary functional groups.

Primary Amine (-CH₂NH₂) Vibrations

The aminomethyl substituent is a primary amine, which gives rise to several characteristic peaks.[4][5]

  • N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3400-3250 cm⁻¹ region.[6] These correspond to the asymmetric and symmetric N-H stretches, respectively.[7][8] Their appearance as a doublet is a hallmark of a primary amine.[5]

  • N-H Bending (Scissoring): A medium to strong absorption resulting from the scissoring vibration of the N-H bonds occurs in the 1650-1580 cm⁻¹ range.[6][9]

  • N-H Wagging: A broad, strong band associated with the out-of-plane wagging of the N-H group is typically observed between 910-665 cm⁻¹.[6]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines produces a weak to medium intensity peak in the 1250–1020 cm⁻¹ region.[6]

Tertiary Lactam (N-Methylpyrrolidin-2-one Ring) Vibrations

The core of the molecule is a five-membered tertiary lactam.

  • C=O Stretching (Amide I Band): This is typically the most intense absorption in the spectrum. For five-membered lactams (γ-lactams), the carbonyl (C=O) stretch appears at a higher frequency than in linear or larger-ring amides due to increased ring strain. This peak is expected in the 1700 ± 15 cm⁻¹ range.[10]

  • C-N Stretching: The C-N bond within the lactam ring also has a stretching vibration, which contributes to peaks in the fingerprint region, generally around 1300-1200 cm⁻¹.

Alkyl (C-H) Vibrations

The molecule contains several sp³-hybridized C-H bonds in the pyrrolidinone ring, the methyl group, and the aminomethyl linker.

  • C-H Stretching: Strong, sharp peaks are expected in the 3000-2850 cm⁻¹ region.[3]

  • C-H Bending: Medium intensity bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ range.[9]

Comparative Analysis with Structural Analogs

To fully appreciate the unique spectral features of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one, it is instructive to compare its predicted spectrum with those of simpler, related compounds. This comparison allows for the unambiguous assignment of key vibrational modes.

Functional Group/Vibration(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (Predicted)N-Methylpyrrolidone (NMP)[11][12][13]Pyrrolidin-2-one[14][15][16]Primary Aliphatic Amine (General)[6][7]
N-H Stretch (Amine) 3400-3250 cm⁻¹ (two bands, medium)AbsentAbsent3400-3250 cm⁻¹ (two bands, medium)
N-H Stretch (Amide/Lactam) AbsentAbsent~3220 cm⁻¹ (broad, strong)Absent
C-H Stretch (sp³) 3000-2850 cm⁻¹ (strong)3000-2850 cm⁻¹ (strong)3000-2850 cm⁻¹ (strong)3000-2850 cm⁻¹ (strong)
C=O Stretch (Lactam) ~1700 cm⁻¹ (very strong)~1670 cm⁻¹ (very strong)~1670 cm⁻¹ (very strong)Absent
N-H Bend (Amine) 1650-1580 cm⁻¹ (medium)AbsentAbsent1650-1580 cm⁻¹ (medium)
C-N Stretch (Aliphatic) 1250-1020 cm⁻¹ (medium-weak)Present (Lactam C-N)Present (Lactam C-N)1250-1020 cm⁻¹ (medium-weak)
N-H Wag (Amine) 910-665 cm⁻¹ (broad, strong)AbsentAbsent910-665 cm⁻¹ (broad, strong)

Key Insights from Comparison:

  • The spectrum of N-Methylpyrrolidone (NMP) confirms the position of the tertiary, five-membered lactam C=O stretch (~1670 cm⁻¹) and the standard sp³ C-H stretches. Its lack of peaks above 3000 cm⁻¹ highlights the absence of N-H bonds.

  • The spectrum of Pyrrolidin-2-one is distinguished by a strong, broad N-H stretch from its secondary amide functional group, a feature absent in both NMP and the title compound.

  • The characteristic primary amine peaks—most notably the N-H stretching doublet and the N-H bend—are clearly isolated by comparing the target molecule to NMP.

Visualization of Key Vibrational Modes

The following diagram illustrates the primary vibrational modes responsible for the most characteristic peaks in the IR spectrum of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

Caption: Key IR vibrational modes for (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a semi-solid or oily compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To acquire the infrared spectrum of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal).

  • Sample of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.[17]

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are powered on and have stabilized.

    • Confirm the ATR accessory is correctly installed.

    • Causality: A stable instrument temperature minimizes drift in the electronics and light source, ensuring a consistent baseline.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol.

    • Perform a final wipe with a dry, lint-free cloth to remove any residual solvent.

    • Causality: Any residue on the crystal from previous samples or cleaning solvents will absorb IR radiation and appear in both the background and sample spectra, leading to inaccurate results.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan using the instrument software.

    • Typical parameters: 4000-400 cm⁻¹ range, 16-32 scans, 4 cm⁻¹ resolution.

    • Trustworthiness: The background spectrum measures the absorbance of the ambient environment (water vapor, CO₂) and the instrument itself. This is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorbance information of the analyte.

  • Sample Application:

    • Place a small drop of the (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one sample directly onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

    • If using a pressure clamp, lower it onto the sample to ensure good contact between the sample and the crystal.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a short distance into the sample. Good, uniform contact is critical for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, initiate the sample scan.

    • The software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Use the software's tools to identify peak positions (wavenumbers, cm⁻¹).

    • Compare the obtained peak positions with the expected values detailed in this guide to confirm the presence of the key functional groups.

  • Final Cleaning:

    • Thoroughly clean the sample from the ATR crystal using the same procedure as in Step 2.

    • Causality: Proper cleaning prevents cross-contamination of subsequent samples and protects the ATR crystal from damage.

Conclusion

The infrared spectrum of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is defined by a combination of features from its primary amine and tertiary lactam moieties. The most definitive absorptions include a doublet of N-H stretches (3400-3250 cm⁻¹), a very strong C=O lactam stretch (~1700 cm⁻¹), and an N-H bend (1650-1580 cm⁻¹). By comparing these features to simpler analogs like NMP and pyrrolidin-2-one, a confident and detailed structural assignment can be made. This guide provides the foundational data and protocols necessary for researchers to effectively utilize IR spectroscopy in the characterization and quality control of this and structurally related compounds.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Labmonk. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Oreate AI. (2026, January 27). Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Oreate AI Blog. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of NMP (black dotted line) and the yellow residue (red solid line) isolated from evaporating solvent from the 120 min sonicated NMP. Retrieved from [Link]

  • Canadian Science Publishing. (1954). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. Canadian Journal of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of NMP (black dotted line) and the yellow residue (red solid line). Retrieved from [Link]

  • SCM College. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]

  • SPCM College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • Org-Chem.org. (n.d.). IR Chart. Retrieved from [Link]

  • Chalmers, J. M. (2004). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Scribd. (n.d.). IR spectrum of 4-methylaniline_Selected. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Analytical Standards for (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one Purity Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (CAS: 2165833-85-0 / 144060-53-7) is a critical chiral intermediate in the synthesis of fluoroquinolone antibiotics, most notably Gemifloxacin . The stereochemical purity of this pyrrolidine moiety directly dictates the biological activity and safety profile of the final drug substance.

The analytical challenge is threefold:

  • Lack of Chromophore: The molecule lacks a strong UV-absorbing group, making direct UV detection at standard wavelengths (254 nm) impossible without derivatization.

  • Hygroscopicity: The free base often presents as a "sticky oil" or semi-solid that absorbs atmospheric moisture, complicating accurate weighing for quantitative standards.

  • Enantiomeric Resolution: Separating the (4R) eutomer from the (4S) distomer requires specialized chiral stationary phases (CSPs) or derivatization.[1]

This guide compares the three tiers of analytical standards available for this compound—ISO 17034 Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Chemicals —and provides a validated workflow for their application in GMP and R&D environments.

Comparative Analysis of Standard Types

Selecting the correct standard grade is a risk-based decision. Using a research-grade chemical for GMP release testing introduces unquantified uncertainty, whereas using a CRM for early-stage route scouting is fiscally inefficient.

Table 1: Performance & Specification Comparison
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Grade
Primary Use GMP Release, Method Validation, Calibration of Secondary StdsRoutine QC, Stability Testing, Impurity IDSynthetic Route Scouting, Early R&D
Traceability SI-Traceable (NIST/BIPM)Traceable to Internal Primary StdNone / Vendor Lot Only
Purity Assignment Mass Balance (100% - Impurities) with Uncertainty BudgetChromatographic Purity (% Area)% Area (often unvalidated method)
Uncertainty (

)
Explicitly Stated (e.g., 99.2%

0.4%)
Not ReportedNot Reported
Water Content Measured by Karl Fischer (KF) & FactorizedMeasured by KF (Information Only)Often Not Reported
Homogeneity Statistically ValidatedAssumedUnknown
Cost Factor

(High)

(Moderate)
$ (Low)
Decision Matrix: Selecting the Right Standard

StandardSelection Start Start: Define Analytical Goal IsGMP Is this for GMP Release or Method Validation? Start->IsGMP IsQuant Is Quantitative Assay Required? IsGMP->IsQuant No UseCRM USE ISO 17034 CRM (Critical for Accuracy) IsGMP->UseCRM Yes IsChiral Is Enantiomeric Excess (ee) the only metric? IsQuant->IsChiral No UseAS USE ANALYTICAL STANDARD (Balance Cost/Quality) IsQuant->UseAS Yes IsChiral->UseAS Yes (Ref Marker) UseRG USE RESEARCH GRADE (Qualitative Only) IsChiral->UseRG No (Synthesis)

Figure 1: Decision tree for selecting the appropriate purity grade based on regulatory requirements and analytical intent.

Technical Deep Dive: The Purity Analysis Workflow

Because (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one lacks a UV chromophore, standard RP-HPLC is insufficient. We recommend a Derivatization-Based Chiral HPLC approach. This method introduces a chromophore (improving sensitivity) and enhances chiral recognition.

Method A: Pre-Column Derivatization with FDNB (Sanger's Reagent)

This protocol converts the analyte into a dinitrophenyl (DNP) derivative, which absorbs strongly at 360 nm and separates well on polysaccharide-based chiral columns.

Protocol Steps:
  • Sample Preparation:

    • Dissolve 10 mg of the standard in 5 mL of borate buffer (pH 9.0).

    • Add 5 mL of 1-fluoro-2,4-dinitrobenzene (FDNB) solution (1% in acetonitrile).

    • Critical Step: Heat at 60°C for 30 minutes. The solution will turn yellow.

    • Cool and quench with 1 mL of 1M HCl. Extract with ethyl acetate if necessary, or inject directly if compatible with the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or Lux Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane : Isopropanol (80:20 v/v). Note: Normal phase is preferred for DNP derivatives.

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 360 nm (Vis region avoids interference from mobile phase).

    • Temperature: 25°C.

  • Expected Performance:

    • Retention Time: (4R)-Derivative ~12 min; (4S)-Derivative ~15 min (depending on column specificities).

    • Resolution (

      
      ):  > 2.0.
      
    • LOD: < 0.05% (area normalization).

Method B: Direct Analysis via HILIC-MS (Alternative)

For labs equipped with Mass Spectrometry, derivatization can be skipped.

  • Column: HILIC (e.g., BEH Amide).

  • Mobile Phase: Acetonitrile : Ammonium Formate (10mM, pH 3.0).

  • Detection: ESI+ MS (SIM mode for [M+H]+ = 129.1 Da).

  • Pros: No derivatization. Cons: Matrix effects; requires MS-compatible standard (high purity).

Handling & Stability: The "Sticky Oil" Problem

A major source of analytical error for this compound is its physical state. The free base is often a viscous, hygroscopic oil.

Best Practice for Handling Standards:

  • Do Not Weigh Directly: Never attempt to weigh exact small masses (e.g., 5 mg) of the oil directly into a flask. The error will be high.

  • Stock Solution Approach:

    • Weigh a larger quantity (e.g., 50-100 mg) into a tared volumetric flask.

    • Dissolve immediately in dry methanol or acetonitrile.

    • Calculate the concentration based on the exact mass transferred.[3]

  • Water Correction: You must correct for water content using the value from the CoA (Karl Fischer titration).

    • True Mass = Weighed Mass × (1 - %Water/100) × (Purity/100).

Analytical Workflow Diagram

Workflow Sample Raw Standard (Hygroscopic Oil) Weighing Weigh by Difference (>50mg) into Volumetric Sample->Weighing Minimize Exposure Dissolution Dissolve in MeCN (Stock Solution) Weighing->Dissolution Deriv Derivatization (FDNB, 60°C) Dissolution->Deriv Aliquot Analysis Chiral HPLC (UV 360nm) Deriv->Analysis Data Calculate Purity & Enantiomeric Excess Analysis->Data

Figure 2: Recommended analytical workflow to mitigate hygroscopicity errors and detection limits.

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • BenchChem . A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess. (2025). Retrieved from BenchChem.[2] Link

  • Sigma-Aldrich .[4] (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one Product Specification & CoA. Link

  • FDA . Method of Analysis: N-Methyl-2-pyrrolidone and derivatives in pharmaceutical matrices. (2011). U.S. Food and Drug Administration.[5] Link

  • American Pharmaceutical Review . Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Link

  • ChemScene . Product Data: 4-(Aminomethyl)-1-methylpyrrolidin-2-one. Link

Sources

Comparative Biological Activity of (4R)-Pyrrolidinone Analogs: A Technical Guide to SV2A Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The pyrrolidin-2-one (γ-lactam) ring is a privileged, sp3-hybridized scaffold in medicinal chemistry, offering exceptional three-dimensional vectoring for pharmacophore design. While first-generation unsubstituted pyrrolidinones (such as levetiracetam) established the Synaptic Vesicle Protein 2A (SV2A) as a viable therapeutic target for epilepsy, their binding affinity remained in the micromolar range.

The rational addition of a propyl group at the C4 position of the pyrrolidinone ring—specifically in the (4R)-configuration —represents a paradigm shift in ligand design. This specific structural evolution yielded Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide), an analog that exhibits a 15- to 30-fold higher binding affinity for SV2A and significantly enhanced lipophilicity [1]. This guide objectively compares the biological activity of (4R)-pyrrolidinone analogs against their unsubstituted predecessors, providing the mechanistic causality and experimental frameworks necessary for advanced drug development.

Structural Causality: The (4R) Advantage

The biological superiority of the (4R)-pyrrolidinone scaffold is driven by strict stereoselective engagement with the SV2A transmembrane glycoprotein [2].

  • Hydrophobic Pocket Exploitation: SV2A contains a distinct hydrophobic binding pocket within its transmembrane domains. The (4R)-propyl substitution perfectly occupies this void, significantly increasing the Van der Waals interactions and slowing the ligand's dissociation rate (

    
    ).
    
  • Stereochemical Intolerance: The binding pocket is highly stereospecific. While the (4R)-enantiomer achieves nanomolar affinity, the (4S)-diastereomer suffers from severe steric clash with the protein backbone, rendering it virtually inactive in vivo.

  • Enhanced Membrane Permeability: The addition of the alkyl chain shifts the LogP from -0.6 (unsubstituted) to approximately 1.1. This optimal lipophilicity allows the (4R)-analog to rapidly cross the blood-brain barrier and access the luminal side of recycling synaptic vesicles via vesicular endocytosis [3].

Once bound, the (4R)-analog acts as an allosteric modulator, reducing excitatory neurotransmitter (glutamate) release during trains of high-frequency action potentials, thereby exerting a potent antiseizure effect[4].

Quantitative Comparison: (4R)-Analogs vs. Unsubstituted Scaffolds

The following table synthesizes the pharmacological divergence between the unsubstituted pyrrolidinone scaffold and its 4-substituted analogs.

Compound ClassSpecific AgentSV2A Binding Affinity (

)
Lipophilicity (LogP)In Vivo Potency (Audiogenic Seizure

)
Unsubstituted Pyrrolidinone Levetiracetam~1.5 - 3.0 µM-0.6~150 µmol/kg
(4R)-Propyl Pyrrolidinone Brivaracetam~50 nM1.114 µmol/kg
(4S)-Propyl Pyrrolidinone UCB 34713>10 µM1.1Inactive (>500 µmol/kg)

Data demonstrates that while lipophilicity is identical between the 4R and 4S isomers, the biological activity is entirely dependent on the (4R) spatial orientation.

Experimental Validation: SV2A Radioligand Binding Protocol

To objectively evaluate the biological activity of novel (4R)-pyrrolidinone analogs, a self-validating radioligand binding assay must be employed. The use of


-Brivaracetam over 

-Levetiracetam is critical here; the higher affinity of the (4R)-analog provides a superior signal-to-noise ratio and lower non-specific binding.

Step 1: Synaptosomal Membrane Preparation

  • Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer (pH 7.4) using a glass-Teflon homogenizer.

  • Centrifuge at 1,000 × g for 10 minutes to remove whole cells and nuclei. Centrifuge the resulting supernatant at 20,000 × g for 20 minutes to isolate the P2 (synaptosomal) fraction.

  • Causality: SV2A is localized almost exclusively to synaptic vesicles. Isolating the P2 fraction concentrates the target protein, preventing competitive binding or degradation by cytosolic enzymes.

Step 2: Radioligand Equilibration

  • Resuspend the P2 pellet in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubate 100 µg of membrane protein with 1 nM

    
    -Brivaracetam and varying concentrations of the unlabelled test analog (
    
    
    
    to
    
    
    M) in a final volume of 0.5 mL.
  • Incubate the mixture at 4°C for 120 minutes.

  • Causality: Conducting the incubation at 4°C rather than room temperature drastically slows the dissociation kinetics of the highly lipophilic (4R)-analogs, ensuring that thermodynamic equilibrium is maintained during the subsequent filtration step.

Step 3: Rapid Filtration and Scintillation

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

  • Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Extract radioactivity in scintillation fluid and quantify using a liquid scintillation counter.

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters. This prevents the lipophilic (4R)-analogs from non-specifically adhering to the filter matrix, ensuring that the measured radioactivity strictly represents SV2A-bound ligand.

Pathway Visualization

The diagram below illustrates the mechanistic workflow of how (4R)-pyrrolidinone analogs modulate the vesicle exocytosis pathway.

SV2A_Pathway N_AP High-Frequency Action Potentials N_Ca Presynaptic Ca2+ Influx N_AP->N_Ca N_SV2A SV2A Glycoprotein (Vesicle Membrane) N_Ca->N_SV2A Triggers N_Exo Vesicle Exocytosis N_SV2A->N_Exo Facilitates N_Glu Excitatory Neurotransmitter Release (Glutamate) N_Exo->N_Glu N_Drug (4R)-Pyrrolidinone Analog (e.g., Brivaracetam) N_Mod Allosteric Modulation & Conformational Shift N_Drug->N_Mod N_Mod->N_SV2A Inhibits/Modulates

Figure 1: SV2A-mediated vesicle exocytosis modulation by (4R)-pyrrolidinone analogs.

References

  • Hanaya, R., et al. "Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil". National Center for Biotechnology Information (NIH).[Link]

  • Rogawski, M. "A New SV2A Ligand for Epilepsy". UC Davis.[Link]

  • Lee, J., et al. "Mechanisms underlying allosteric modulation of antiseizure medication binding to synaptic vesicle protein 2A (SV2A)". Proceedings of the National Academy of Sciences (PNAS).[Link]

Safety Operating Guide

(4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of laboratory safety and operational excellence in drug development is the rigorous management of chemical waste. (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one (CAS: 2165833-85-0) is a highly valuable chiral building block used in pharmaceutical synthesis[1][2]. However, its dual structural nature—combining a reactive primary amine with a pyrrolidinone ring—presents specific logistical and safety challenges during disposal.

This guide provides researchers and environmental health and safety (EHS) professionals with a field-proven, self-validating protocol for the safe handling, segregation, and disposal of this compound.

Hazard Identification & The Causality of Risk

To manage a chemical safely, one must understand the mechanistic reasons behind its hazards. (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one is not merely a generic organic waste; its specific functional groups dictate its behavior:

  • The Primary Amine Group: Amines are strong nucleophiles and inherently basic. In an aqueous environment or upon contact with biological moisture (sweat, tears), this compound generates hydroxide ions, leading to severe tissue irritation or chemical burns[3][4]. Furthermore, if mixed with halogenated solvents (like dichloromethane) in a waste carboy, the amine can undergo slow alkylation reactions, generating heat and potentially causing pressure buildup in sealed containers.

  • The Pyrrolidinone Ring: Pyrrolidone derivatives are known permeation enhancers. If spilled on the skin alongside other toxic solvents or active pharmaceutical ingredients (APIs), the pyrrolidinone moiety can facilitate the rapid systemic absorption of those co-contaminants[5].

  • Nitrogen Content: During combustion, nitrogen-rich organic compounds generate toxic nitrogen oxides (NOx)[6]. This dictates that standard open-air burning or low-tier incineration is strictly prohibited.

Quantitative Data & Hazard Profile
Property / ParameterValue / DescriptionOperational Implication
Molecular Formula C6H12N2OHigh nitrogen content; dictates the need for NOx-scrubbed incineration[6].
Molecular Weight 128.17 g/mol [1]Low volatility but high viscosity; requires triple-rinsing of source containers.
Aqueous pH ~10.0 - 11.5 (Estimated)Highly basic; requires neutralization during spill cleanup to prevent corrosion.
Incompatibilities Strong acids, oxidizers, acid chlorides[4]Risk of violent exothermic reactions; dictates strict waste segregation.
EPA Generator Threshold > 100 kg / monthExceeding this triggers Small Quantity Generator (SQG) compliance[7][8].

Waste Segregation & Storage Workflow

A self-validating waste management system relies on visual cues and strict segregation logic to prevent incompatible chemical mixing. Because of its nucleophilic nature, (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one must be routed correctly.

WasteDisposal A Waste Generation: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one B Is waste mixed with halogenated solvents? A->B C Halogenated Waste Stream (Segregate Carefully) B->C Yes D Non-Halogenated Stream (Preferred Route) B->D No E Check Incompatibilities: Keep away from Acids & Oxidizers C->E D->E F Secondary Containment & Proper Labeling E->F G High-Temp Incineration (with NOx Scrubbers) F->G

Waste segregation and disposal workflow for organic amines.

Step-by-Step Storage Protocol
  • Container Selection: Use High-Density Polyethylene (HDPE) carboys. Causality: HDPE is highly resistant to basic amines, whereas certain polycarbonates or metals may degrade or corrode over time.

  • Segregation: Ensure the waste is deposited into a "Non-Halogenated Organic Waste" container. Do not mix with acidic waste streams to prevent violent exothermic neutralization.

  • Validation Step: Inspect the waste container weekly for bulging. A bulging container indicates an unwanted gas-producing reaction (e.g., amine reacting with a trace alkyl halide). If bulging is observed, vent carefully inside a fume hood and segregate immediately.

Immediate Spill Response & Decontamination Protocol

In the event of a spill, standard sweeping is insufficient. The basicity of the amine and the permeation properties of the pyrrolidinone ring require a chemically validated neutralization approach[3][5].

Step 1: Evacuation and PPE Immediately clear the area. Don heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat. Causality: Standard latex gloves offer poor resistance to pyrrolidone derivatives and may allow breakthrough.

Step 2: Containment Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do NOT use combustible materials like sawdust, as amines can occasionally trigger auto-ignition in porous organic materials under specific conditions[5].

Step 3: In-Situ Neutralization Carefully apply a mild solid acid (e.g., citric acid powder or sodium bisulfate) over the absorbed spill. Causality: Neutralizing the primary amine converts it into a stable, non-volatile ammonium salt, drastically reducing inhalation risks and stopping its corrosive action on laboratory surfaces.

Step 4: Collection & Validation Sweep the neutralized mixture using non-sparking tools and place it into a sealable hazardous waste container. Validation Step: Wash the spill surface with water, then swab the area with pH indicator paper. A neutral reading (pH 6.5–7.5) confirms the complete removal of the basic amine residue. If the paper turns blue/purple, repeat the washing step.

Final Disposal & Regulatory Compliance

Because (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one contains a high mass percentage of nitrogen, it cannot be disposed of in standard municipal waste or low-grade industrial incinerators.

Step-by-Step Disposal Execution:

  • Manifesting: Document the exact chemical name and volume on the hazardous waste manifest. Ambiguous labels like "Organic Waste" are illegal and dangerous.

  • Vendor Specification: Explicitly instruct your hazardous waste vendor that the manifest contains nitrogenous organic basic waste.

  • Incineration Routing: The vendor must route this chemical to a high-temperature rotary kiln incinerator equipped with NOx scrubbers [6]. Causality: At high temperatures, the nitrogen in the amine and pyrrolidinone ring oxidizes into NO and NO2. Scrubbers (typically using ammonia or urea injection via Selective Catalytic Reduction) are mandatory to reduce these gases into harmless N2 and water, preventing smog and acid rain generation.

Regulatory Note: Monitor your laboratory's total waste output. Under EPA regulations, generating more than 100 kg (approx. 220 lbs, or half a 55-gallon drum) of total hazardous waste in a single calendar month elevates your facility's status to a Small Quantity Generator (SQG) [7][9]. SQGs are subject to stricter accumulation limits (maximum 6,000 kg on-site) and must re-notify the EPA of their status every four years using Form 8700-12[8][10].

References

  • Carl ROTH. "Safety Data Sheet: 2-Pyrrolidone." Carl ROTH Regulatory Documentation. Available at: [Link]

  • Indiana Department of Environmental Management (IDEM). "Managing Waste: Hazardous Waste Generator Categories." IN.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Implementing the Hazardous Waste Generator Improvements Final Rule." EPA.gov. Available at: [Link]

Sources

Personal protective equipment for handling (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one

[1]

Document Control:

  • Target Chemical: (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one[1]

  • CAS Number: 2165833-85-0[1][2]

  • Physical State: Viscous oil to semi-solid (hygroscopic)[1]

  • Primary Hazard Class: Corrosive (Amine functionality) / Potential Reprotoxicant (Pyrrolidone core)[1]

Executive Safety Summary

Do not underestimate this compound based on its molecular weight. While specific Safety Data Sheets (SDS) for this chiral isomer may list it as "Warning" (H302, H319), the structural presence of a primary aminomethyl group combined with an N-methylpyrrolidone (NMP) core dictates that you handle this substance with the protocols reserved for Corrosives and Reproductive Toxins .[1]

Critical Directive:

  • Skin Absorption Risk: High.[1] The pyrrolidone ring acts as a penetration enhancer.[1]

  • Corrosivity: The primary amine renders the substance alkaline; direct contact can cause severe burns or irreversible eye damage.[1]

  • Engineering Control: All handling must occur inside a certified chemical fume hood.[1]

Risk Assessment & Hazard Identification

To understand the safety requirements, we must deconstruct the molecule's functional groups and their associated risks.[1]

Functional GroupHazard CharacteristicImplications for PPE
Primary Amine (-CH2-NH2)Alkaline Corrosive Causes chemical burns.[1] Vapors/mists are respiratory irritants.[1][3][4] Requires eye protection against irreversible damage.[1]
N-Methylpyrrolidone Core Solvent/Penetration Enhancer Known to facilitate transdermal absorption of itself and other contaminants.[1] Structurally linked to reproductive toxicity (H360D).[4][5]
Chiral Center (4R) Biological Activity Enantiopure compounds often possess higher biological potency than racemates. Assume high potency until proven otherwise.[1]

Anticipated GHS Classifications (Conservative Approach):

  • H314: Causes severe skin burns and eye damage.[1][6]

  • H360: May damage fertility or the unborn child (Read-across from NMP).[1][4]

  • H302: Harmful if swallowed.[1][3]

Personal Protective Equipment (PPE) Matrix

Hand Protection Strategy

Standard Nitrile gloves are insufficient for prolonged contact. Pyrrolidones (like NMP) are known to permeate thin nitrile rapidly. Because this compound is a viscous oil/semi-solid, it adheres to gloves, increasing contact time.[1]

  • Primary Barrier (Splash Protection): Double-gloving with Nitrile (minimum 5 mil) .[1] Change immediately upon contamination.[1][7]

  • Secondary Barrier (Immersion/High Risk): If handling large quantities (>10g) or cleaning spills, use Butyl Rubber or Silver Shield/4H (Laminate) gloves.[1] These offer >480 min breakthrough time against amines and pyrrolidones.[1]

Respiratory & Eye Protection[1][5][6][11]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166) are mandatory.[1] Face shields are required if pouring solutions or working with pressurized systems.[1] Safety glasses are not acceptable due to the risk of corrosive splash.[1]

  • Lungs: This compound has low vapor pressure but can form aerosols.[1] Work in a fume hood. If hood access is compromised, use a Full-Face Respirator with ABEK (Organic Vapor + Ammonia/Amine) cartridges .[1]

PPE Decision Logic (Visualization)

PPE_Decision_MatrixStartTask AssessmentScaleScale of Operation?Start->ScaleSmall< 1 gram (Weighing/Transfer)Scale->SmallLarge> 1 gram or SynthesisScale->LargePPE_SmallPPE: Double Nitrile + GogglesEngineering: Fume HoodSmall->PPE_SmallPPE_LargePPE: Butyl/Laminate Gloves + Goggles + Face Shield + Lab CoatLarge->PPE_LargeSpillSpill Cleanup?PPE_Large->SpillIf AccidentRespFull Face Respirator (ABEK)+ Chem-Resistant SuitSpill->RespYes

Figure 1: Decision matrix for selecting appropriate PPE based on operational scale and risk level.

Operational Protocols

Weighing & Transfer (The "Sticky Oil" Challenge)

This substance is often a viscous oil or semi-solid, making static weighing difficult and increasing the risk of drips.[1]

  • Preparation: Place the balance inside the fume hood.[1] If the balance is external, use a secondary containment tray and a tared, sealable weighing boat.[1]

  • Technique: Do not use a spatula. Use a positive displacement pipette (if liquid enough) or a disposable syringe to transfer the material by weight (difference).

  • Neutralization: Have a beaker of dilute acetic acid or citric acid (10%) ready in the hood to neutralize contaminated tips/syringes immediately after use.[1]

Reaction Setup
  • Inert Atmosphere: The amine group is susceptible to oxidation and carbamate formation (reacting with CO2).[1] Handle under Nitrogen or Argon.[1]

  • Glassware: Inspect for micro-fractures.[1] Amines can etch glass over long periods, though less relevant for single-use synthesis.[1]

  • Temperature Control: Exothermic reaction potential.[1] When neutralizing or acidifying this compound, add acid slowly to the amine with cooling.[1]

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes .[1][3][4][7][8] Do not use solvent (ethanol/acetone) to wash skin; this will drive the chemical deeper into the dermis (due to the pyrrolidone core). Use soap and water.[1][3][4][5][6][7][8]

  • Eye Contact: Flush for 15 minutes lifting eyelids.[1][3][8] Time is critical to prevent corneal opacity.[1] Seek an ophthalmologist immediately.

Spill Cleanup Workflow

Spill_ResponseAlert1. Evacuate & Alert(Do not inhale vapors)PPE2. Don PPE(Butyl Gloves, Resp)Alert->PPEContain3. Containment(Sand/Vermiculite)PPE->ContainNeutralize4. Neutralize(Dilute Citric Acid)Contain->NeutralizeDispose5. Disposal(Hazardous Waste Tag)Neutralize->Dispose

Figure 2: Step-by-step workflow for managing a spill of (4R)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

Waste Disposal[1][5][9][10]
  • Classification: Segregate as Basic (Alkaline) Organic Waste .

  • Incompatibility: Never mix with Acid Chlorides, Anhydrides, or Strong Oxidizers in the waste stream (risk of violent reaction/explosion).[1][9]

  • Labeling: Clearly mark the tag with "Contains Amines" and "Potential Reprotoxin."[1]

References

  • Sigma-Aldrich. (R)-4-(Aminomethyl)-1-methylpyrrolidin-2-one Product Information & Safety Data. Retrieved March 2026.[1] Link

  • PubChem. Compound Summary: N-Methyl-2-pyrrolidone (Related Structure Safety Profile). National Library of Medicine.[1] Link

  • ECHA (European Chemicals Agency). Substance Information: 1-methyl-2-pyrrolidone (Reprotoxicity Data).[1] Link

  • Fisher Scientific. Glove Selection Guide for Amines and Solvents. Link

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